Imidazo[1,2-a]pyrazin-2-ylmethanol
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-5-6-4-10-2-1-8-3-7(10)9-6/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHGROLXDKZFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658259 | |
| Record name | (Imidazo[1,2-a]pyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87597-28-2 | |
| Record name | (Imidazo[1,2-a]pyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyrazin-2-ylmethanol: Strategies and Methodologies for Drug Discovery and Development
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1][2] This guide provides a comprehensive technical overview of the synthetic pathways leading to a key derivative, Imidazo[1,2-a]pyrazin-2-ylmethanol. This molecule serves as a valuable building block for the synthesis of more complex drug candidates, and its efficient preparation is of significant interest to researchers in drug discovery and development. This document will explore multiple synthetic strategies, delving into the mechanistic underpinnings of each approach and providing detailed experimental protocols for their execution. The discussed methodologies include post-synthetic modification of the imidazo[1,2-a]pyrazine core, direct cyclocondensation with functionalized building blocks, and the application of multicomponent reactions.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a nitrogen-rich bicyclic heterocycle that has garnered substantial attention from the pharmaceutical and agrochemical industries. Its rigid, planar structure and the specific arrangement of its nitrogen atoms allow for diverse molecular interactions with biological targets. Consequently, derivatives of this scaffold have been reported to exhibit a wide spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and kinase inhibitory properties.[1][3] The 2-ylmethanol substituent, in particular, offers a reactive handle for further chemical modifications, enabling the exploration of a broader chemical space and the optimization of lead compounds.
This guide is intended for researchers and scientists engaged in the synthesis of novel chemical entities for drug discovery. It aims to provide not just a set of instructions, but a deeper understanding of the chemical principles governing the synthesis of Imidazo[1,2-a]pyrazin-2-ylmethanol, thereby empowering the reader to adapt and optimize these methods for their specific research needs.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of the target molecule, Imidazo[1,2-a]pyrazin-2-ylmethanol, reveals several viable synthetic disconnections. The most logical approaches hinge on the formation of the imidazole ring onto a pre-existing pyrazine core.
Caption: Retrosynthetic analysis of Imidazo[1,2-a]pyrazin-2-ylmethanol.
This analysis leads to three primary synthetic strategies that will be discussed in detail:
-
Route 1: Post-Synthetic Modification via a C2-Ester Intermediate. This versatile approach involves the initial synthesis of an imidazo[1,2-a]pyrazine with an ester group at the C2 position, which is subsequently reduced to the desired alcohol.
-
Route 2: Direct Cyclocondensation with a Protected Hydroxymethyl Ketone. This strategy aims for a more direct assembly by using a pre-functionalized building block in the cyclization step.
-
Route 3: Multicomponent Reaction (MCR) Approach. Leveraging the efficiency of MCRs, this route offers a rapid and atom-economical synthesis of the target molecule.
Route 1: Post-Synthetic Modification via a C2-Ester Intermediate
This two-step approach is arguably the most flexible, as the intermediate C2-ester, Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate, can serve as a precursor to a variety of other C2-substituted analogs.[4]
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
The cornerstone of this route is the cyclocondensation of 2-aminopyrazine with an α-halo-β-ketoester, such as ethyl 3-bromo-2-oxopropanoate. This reaction follows the well-established Tschitschibabin reaction mechanism for the formation of imidazo-fused heterocycles.[5]
Caption: Mechanism for the synthesis of the C2-ester intermediate.
Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
-
Reagents and Equipment:
-
2-Aminopyrazine
-
Ethyl 3-bromo-2-oxopropanoate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
-
-
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this stirred suspension, add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate.
-
Step 2: Reduction of the Ester to Imidazo[1,2-a]pyrazin-2-ylmethanol
The reduction of the C2-ester to the corresponding primary alcohol can be efficiently achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[6][7][8]
Experimental Protocol: Reduction of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
-
Reagents and Equipment:
-
Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the flask to 0 °C using an ice bath.
-
Dissolve Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench with a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting mixture vigorously until a granular precipitate is formed.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield Imidazo[1,2-a]pyrazin-2-ylmethanol.
-
Route 2: Direct Cyclocondensation with a Protected Hydroxymethyl Ketone
This approach offers a more convergent synthesis by incorporating the hydroxymethyl functionality in a protected form within one of the starting materials. The use of a protecting group is essential to prevent unwanted side reactions of the hydroxyl group during the cyclocondensation step.
Synthesis of a Protected 1-Bromo-3-hydroxyacetone
A suitable protected starting material is 1-bromo-3-(tert-butyldimethylsilyloxy)acetone. This can be prepared from 1,3-dihydroxyacetone.
Experimental Protocol: Synthesis of 1-Bromo-3-(tert-butyldimethylsilyloxy)acetone
-
Protection: React 1,3-dihydroxyacetone with one equivalent of tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in a suitable solvent like dichloromethane (DCM) to afford 1-(tert-butyldimethylsilyloxy)-3-hydroxyacetone.
-
Bromination: The resulting protected alcohol can then be brominated. A common method is the Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), or N-bromosuccinimide (NBS) and PPh₃.
Cyclocondensation and Deprotection
The synthesized protected bromo-ketone is then reacted with 2-aminopyrazine under similar conditions as described in Route 1. The final step is the removal of the TBDMS protecting group, which can be achieved under mild acidic conditions.
Caption: Workflow for the direct cyclocondensation route.
Experimental Protocol: Cyclocondensation and Deprotection
-
Cyclocondensation: Follow the procedure outlined in section 3.1, using 1-bromo-3-(tert-butyldimethylsilyloxy)acetone in place of ethyl 3-bromo-2-oxopropanoate.
-
Deprotection: After purification of the silyl-protected imidazo[1,2-a]pyrazin-2-ylmethanol, dissolve it in THF. Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M) or a mild acid like acetic acid in a water/THF mixture. Stir at room temperature until the deprotection is complete (monitored by TLC). Work up the reaction by partitioning between ethyl acetate and water, and purify the product as previously described.
Route 3: Multicomponent Reaction (MCR) Approach
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]azines.[9] By carefully selecting the aldehyde component, this reaction can be adapted for the synthesis of C2-substituted imidazo[1,2-a]pyrazines.
Groebke-Blackburn-Bienaymé Reaction with a Formaldehyde Equivalent
To synthesize the target molecule, a formaldehyde equivalent can be used as the aldehyde component in the GBB reaction. Glyoxylic acid has been successfully employed as a formaldehyde equivalent in similar reactions, undergoing in situ decarboxylation.[10]
Experimental Protocol: GBB Synthesis of Imidazo[1,2-a]pyrazin-2-ylmethanol
-
Reagents and Equipment:
-
2-Aminopyrazine
-
Glyoxylic acid monohydrate
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A Lewis acid catalyst (e.g., Sc(OTf)₃ or Yb(OTf)₃)
-
Methanol or another suitable protic solvent
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in methanol, add the Lewis acid catalyst (e.g., 10 mol%).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the isocyanide (1.2 eq) to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the 3-amino-imidazo[1,2-a]pyrazin-2-ylmethanol derivative. The subsequent removal of the 3-amino group would be an additional step.
-
Note: The direct use of formaldehyde in GBB reactions can be challenging due to its high reactivity and tendency to polymerize. The use of a formaldehyde equivalent like glyoxylic acid is often a more practical approach.[10]
Data Summary
| Route | Key Intermediate(s) | Key Reactions | Typical Reagents | Advantages | Disadvantages |
| 1 | Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate | Cyclocondensation, Ester Reduction | 2-Aminopyrazine, Ethyl 3-bromo-2-oxopropanoate, NaHCO₃, LiAlH₄ | Versatile intermediate, well-established reactions | Two-step process, use of hazardous LiAlH₄ |
| 2 | 1-Bromo-3-(tert-butyldimethylsilyloxy)acetone | Protection, Bromination, Cyclocondensation, Deprotection | 1,3-Dihydroxyacetone, TBDMSCl, PPh₃/CBr₄, 2-Aminopyrazine, TBAF | Convergent, potentially higher overall yield | Requires synthesis of a functionalized starting material |
| 3 | In situ generated imine | Groebke-Blackburn-Bienaymé Reaction | 2-Aminopyrazine, Glyoxylic acid, Isocyanide, Lewis Acid | One-pot, atom-economical, rapid | May require further modification to remove the 3-amino group |
Conclusion
The synthesis of Imidazo[1,2-a]pyrazin-2-ylmethanol can be accomplished through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the need for analog synthesis. The post-synthetic modification route offers the most flexibility for creating a library of C2-substituted derivatives from a common intermediate. The direct cyclocondensation route is more convergent, while the multicomponent reaction approach provides a rapid and efficient one-pot synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable building block for the advancement of drug discovery programs.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (2023-12-13). [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. (2007-10). [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Organic Chemistry Portal. (2023-02-03). [Link]
-
An outstanding cyclocondensation of 2-aminopyrazine | Request PDF. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. ResearchGate. [Link]
- US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
-
bromoacetone. Organic Syntheses Procedure. [Link]
-
Reaction of Several Aminopyrimidines With Formaldehyde. PMC - NIH. [Link]
-
Green Synthesis of 1,3-Dibromoacetone Using Halogen Exchange Method: Recommending a Basic Organic Synthesis Teaching Experiment. 大学化学. (2024-04-16). [Link]
-
A Regioselective and High-Yielding Method for Formaldehyde Inclusion in the 3CC Groebke-Blackburn-Bienaymé Reaction: One-Step Access to 3-Aminoimidazoazines. Organic Chemistry Portal. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
(PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. (2013-05-13). [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. (2024-08-01). [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. (2021-08-16). [Link]
-
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate. MySkinRecipes. [Link]
-
Bromoacetone. Wikipedia. [Link]
-
Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
BROMOACETONE SYNTHESIS part 1. YouTube. (2020-08-06). [Link]
-
Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. RSC Publishing. [Link]
-
Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
reduction of carboxylic acids. Chemguide. [Link]
-
The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas both can reduce the aldehyde. Why? Quora. (2017-05-01). [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Ethyl imidazo[1,2-a]pyrazine-2-carboxylate [myskinrecipes.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. organic-chemistry.org [organic-chemistry.org]
An In-depth Technical Guide to the Imidazo[1,2-a]pyrazine Core: Synthesis, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its structural resemblance to purines has made it a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, chemical characteristics, and pharmacological applications of the imidazo[1,2-a]pyrazine core, with a particular focus on the potential of derivatives such as Imidazo[1,2-a]pyrazin-2-ylmethanol. A critical clarification is addressed regarding the provided CAS number, 82090-52-6, which corresponds to the related compound, Imidazo[1,2-a]pyridin-2-ylmethanol. While specific data for Imidazo[1,2-a]pyrazin-2-ylmethanol is limited in the public domain, this guide leverages extensive research on analogous structures to provide a robust framework for its potential synthesis and application.
A Note on Chemical Identification: The Pyrazine vs. Pyridine Scaffold
It is imperative to begin with a clarification on the identity of the topic compound. The provided CAS number, 82090-52-6, is officially assigned to Imidazo[1,2-a]pyridin-2-ylmethanol [1][2]. This compound features a pyridine ring fused to the imidazole, in contrast to the pyrazine ring in the requested topic, Imidazo[1,2-a]pyrazin-2-ylmethanol . While structurally analogous, this difference in the six-membered ring (one nitrogen atom in pyridine vs. two in pyrazine) can significantly influence the compound's physicochemical properties and biological activity. To date, a specific CAS number for Imidazo[1,2-a]pyrazin-2-ylmethanol has not been identified in major chemical databases.
This guide will, therefore, focus on the broader, yet highly relevant, Imidazo[1,2-a]pyrazine core, for which a substantial body of scientific literature exists. The principles, synthetic routes, and biological activities discussed herein provide a strong foundation for understanding and exploring derivatives like the -2-ylmethanol variant.
The Imidazo[1,2-a]pyrazine Core: A Scaffold of Therapeutic Importance
The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that is considered a structural analogue of deazapurines.[3] This fundamental bioisosteric relationship has propelled its investigation across numerous therapeutic areas. Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological activities, including:
-
Anticancer: Inhibition of various kinases such as PI3K, tyrosine kinase EphB4, and aurora kinase.[3][4]
-
Antimicrobial: Activity against both bacterial and fungal pathogens.[3]
-
Antioxidant: Free radical scavenging properties.[3]
-
Anti-inflammatory: Modulation of inflammatory pathways.[3]
-
Neurological: Potential for antidepressant and anxiolytic effects, drawing parallels with drugs based on the related imidazo[1,2-a]pyridine scaffold like Zolpidem.[3][5]
-
Cardiovascular: Cardiac stimulating and smooth muscle relaxant properties.[3]
The versatility of the imidazo[1,2-a]pyrazine core allows for substitutions at multiple positions (C2, C3, C5, C6, and C8), enabling fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes.[3]
Physicochemical Properties and Structural Features
While specific experimental data for Imidazo[1,2-a]pyrazin-2-ylmethanol is not available, we can infer its general characteristics and present the known properties of the parent scaffold and the related pyridine analogue.
Chemical Structure of Imidazo[1,2-a]pyrazin-2-ylmethanol
Caption: Chemical structure of Imidazo[1,2-a]pyrazin-2-ylmethanol.
Physicochemical Data Summary
The following table summarizes key physicochemical data for the parent Imidazo[1,2-a]pyrazine and the analogous Imidazo[1,2-a]pyridin-2-ylmethanol.
| Property | Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyridin-2-ylmethanol |
| CAS Number | 274-79-3[6] | 82090-52-6 |
| Molecular Formula | C₆H₅N₃[6] | C₈H₈N₂O |
| Molecular Weight | 119.12 g/mol [6] | 148.16 g/mol |
| Appearance | Solid (inferred) | Solid |
| SMILES | C1=CN2C=CN=C2C=N1[6] | OCC1=CN2C=CC=CC2=N1 |
| InChI Key | MBVAHHOKMIRXLP-UHFFFAOYSA-N[6] | ROPHYEIJSUUKEO-UHFFFAOYSA-N |
Synthesis of the Imidazo[1,2-a]pyrazine Core
The synthesis of the imidazo[1,2-a]pyrazine scaffold is typically achieved through the condensation of an aminopyrazine with an α-halocarbonyl compound. This versatile reaction allows for the introduction of various substituents on the imidazole ring.
General Synthetic Workflow
A common and effective method for constructing the imidazo[1,2-a]pyrazine core involves a one-pot, three-component reaction. This approach is favored for its efficiency and atom economy.[4]
Caption: General workflow for one-pot synthesis of Imidazo[1,2-a]pyrazine derivatives.
Exemplary Synthesis Protocol (Adapted for -2-ylmethanol)
While a specific protocol for Imidazo[1,2-a]pyrazin-2-ylmethanol is not documented, a plausible route can be adapted from established methods for synthesizing 2-substituted imidazo[1,2-a]pyrazines. A key starting material would be an α-haloketone bearing a protected hydroxyl group.
Step 1: Preparation of a Protected α-Halo Aldehyde/Ketone
-
Start with a suitable precursor like 1,3-dihydroxyacetone.
-
Protect one of the hydroxyl groups using a standard protecting group (e.g., tert-butyldimethylsilyl (TBDMS) ether) to prevent side reactions.
-
Convert the remaining hydroxyl group to a halide (e.g., bromide) using a reagent like phosphorus tribromide (PBr₃).
Step 2: Condensation Reaction
-
Dissolve 2-aminopyrazine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add the protected α-halo carbonyl compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Dissolve the crude protected product in a suitable solvent (e.g., tetrahydrofuran (THF)).
-
Add a deprotecting agent suitable for the chosen protecting group (e.g., tetra-n-butylammonium fluoride (TBAF) for a TBDMS group).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Quench the reaction and perform an aqueous workup.
Step 4: Purification
-
Purify the final crude product, Imidazo[1,2-a]pyrazin-2-ylmethanol, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure compound.
Self-Validation and Characterization:
-
TLC: To monitor reaction progress and assess purity at each step.
-
NMR (¹H and ¹³C): To confirm the structure of the final product and intermediates. The presence of the methanol group would be indicated by characteristic shifts in the proton and carbon spectra.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) stretch.
Mechanism of Action and Biological Targets
The therapeutic effects of imidazo[1,2-a]pyrazine derivatives stem from their ability to interact with a variety of biological targets, primarily enzymes involved in cell signaling and proliferation.
Kinase Inhibition
A significant body of research has focused on the role of imidazo[1,2-a]pyridines and pyrazines as kinase inhibitors.[3][7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrazine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.
Caption: ATP-competitive kinase inhibition by Imidazo[1,2-a]pyrazine derivatives.
Other Potential Mechanisms
-
ATPase Inhibition: Certain imidazo[1,2-a]pyrazine compounds have been identified as inhibitors of VirB11 ATPase in Helicobacter pylori, suggesting a potential antibacterial mechanism by disrupting cellular energy processes.[8]
-
Antioxidant Activity: The scaffold can act as a free radical scavenger, which may contribute to its anti-inflammatory and cytoprotective effects.[3]
Applications in Drug Discovery and Development
The diverse biological activities of the imidazo[1,2-a]pyrazine core make it a highly attractive starting point for drug discovery programs.
Summary of Biological Activities and Lead Compounds
| Therapeutic Area | Target/Mechanism | Example Derivative(s) | Key Findings | Reference(s) |
| Oncology | PI3K/mTOR Inhibition | Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives | Dual inhibitors with potent antiproliferative activity. | [9] |
| Oncology | ENPP1 Inhibition | Imidazo[1,2-a]pyrazine derivative 7 | Potent and selective inhibition, enhancing antitumor efficacy of anti-PD-1 antibody in vivo. | [10] |
| Infectious Diseases | VirB11 ATPase Inhibition | 2- and 3-aryl imidazo[1,2-a]pyrazines | Identification of a lead compound with an IC₅₀ of 7 µM against H. pylori VirB11 ATPase. | [8] |
| Antioxidant/Antimicrobial | Free Radical Scavenging, Antibacterial, Antifungal | Various C2, C3, C8 substituted derivatives | Several compounds showed promising antioxidant activity comparable to ascorbic acid and notable antimicrobial effects. | [3] |
Future Research and Development Directions
The imidazo[1,2-a]pyrazine scaffold remains a promising area for further investigation. Key future directions include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core at all available positions to build comprehensive SAR models for different biological targets. This will guide the design of more potent and selective inhibitors.
-
Exploration of New Therapeutic Areas: Given the wide range of activities, investigating the potential of this scaffold in other diseases, such as neurodegenerative and metabolic disorders, is warranted.
-
Pharmacokinetic Optimization: Focusing on improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-likeness and in vivo efficacy.
-
Synthesis of Imidazo[1,2-a]pyrazin-2-ylmethanol: A dedicated research effort to synthesize and characterize the title compound would be a valuable contribution to the field, allowing for its biological evaluation and comparison with its pyridine analogue and other derivatives.
Conclusion
The imidazo[1,2-a]pyrazine core is a cornerstone of modern medicinal chemistry, offering a synthetically accessible and biologically versatile scaffold for the development of novel therapeutic agents. While the specific compound Imidazo[1,2-a]pyrazin-2-ylmethanol remains to be fully characterized, the extensive research on its parent scaffold and related derivatives provides a clear and compelling roadmap for its potential as a valuable molecule in drug discovery. The insights and protocols detailed in this guide are intended to empower researchers to further explore this exciting chemical space and unlock its full therapeutic potential.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Imidazo(1,2-a)pyrazine. PubChem. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ACS Publications. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
-
Imidazo[1,2-a]pyridin-2-ylmethanol, 90%, Thermo Scientific 250 mg. Fisher Scientific. [Link]
-
Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. [Link]
-
Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. PubMed Central. [Link]
-
2-methyl-1H-pyrrolo[2,3-b]pyridine_23612-48-8. Hairui Chemical. [Link]
Sources
- 1. IMIDAZO[1,2-A]PYRIDIN-2-YLMETHANOL suppliers & manufacturers in China [m.chemicalbook.com]
- 2. Imidazo[1,2-a]pyridin-2-ylmethanol, 90%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 3. tsijournals.com [tsijournals.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich electron density make it an exceptional scaffold for developing potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives, offering field-proven insights for professionals in drug discovery.
The Strategic Advantage of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is considered a "privileged" structure in drug discovery. Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. Derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][2][3] Notably, this core is central to the development of potent inhibitors for critical oncology targets like Phosphoinositide 3-kinases (PI3K), Aurora kinases, and Spleen Tyrosine Kinase (Syk).[4][5][6]
Key Synthetic Strategies: Building the Core
The construction of the imidazo[1,2-a]pyrazine ring system is efficiently achieved through multicomponent reactions (MCRs), which offer high atom economy and rapid access to molecular diversity. Two powerful methods are highlighted here: the Groebke-Blackburn-Bienaymé (GBB) reaction and a milder, iodine-catalyzed condensation.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyrazines, combining an aminopyrazine, an aldehyde, and an isocyanide in a single, convergent step.[7] This reaction is highly valued for its efficiency and has been scaled for industrial production, underscoring its robustness and reliability.[7]
Causality of Experimental Choices: The reaction is typically catalyzed by a Lewis or Brønsted acid, such as ammonium chloride (NH₄Cl) or yttrium triflate, which activates the aldehyde component towards nucleophilic attack by the aminopyrazine, initiating the cascade.[1][8] The use of microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Spleen Tyrosine Kinase Inhibitor, Entospletinib (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules, spanning a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the multifaceted biological activities associated with the imidazo[1,2-a]pyrazine scaffold. We will delve into its significant potential in oncology, infectious diseases, and neurology, offering insights into the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for its synthesis and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising heterocyclic core for the discovery of novel therapeutic agents.
Introduction: The Imidazo[1,2-a]pyrazine Core - A Versatile Pharmacophore
The imidazo[1,2-a]pyrazine ring system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This unique arrangement imparts a rigid, planar structure with a distinct electron distribution, making it an attractive scaffold for molecular recognition by various biological targets. Its resemblance to purine bases allows it to interact with a wide range of enzymes and receptors, leading to a broad spectrum of pharmacological activities.
Derivatives of this scaffold have demonstrated a remarkable diversity of biological effects, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, antioxidant, and central nervous system (CNS) modulatory activities.[1] This versatility has cemented the imidazo[1,2-a]pyrazine core as a cornerstone in the design of novel therapeutic agents.
Below is a diagram illustrating the core structure and key positions for functionalization.
Caption: Core structure of the imidazo[1,2-a]pyrazine scaffold with numbered positions.
Synthesis of the Imidazo[1,2-a]pyrazine Scaffold: A General Approach
The construction of the imidazo[1,2-a]pyrazine core is typically achieved through a condensation reaction between an aminopyrazine derivative and an α-halocarbonyl compound.[2] This versatile method allows for the introduction of various substituents on both the imidazole and pyrazine rings, enabling the generation of diverse chemical libraries for biological screening.
General Experimental Protocol for Synthesis
This protocol outlines a common method for the synthesis of the imidazo[1,2-a]pyrazine core.
Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Core
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminopyrazine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagents: To this solution, add the desired α-halocarbonyl compound (e.g., α-bromoacetophenone) (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash it with a cold solvent, and dry it. If no precipitate forms, concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired imidazo[1,2-a]pyrazine derivative.
Step 2: Functionalization of the Core (Example: Bromination)
-
Reaction Setup: Dissolve the synthesized imidazo[1,2-a]pyrazine (1 equivalent) in a suitable solvent like dichloromethane or chloroform.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in the same solvent at 0 °C.
-
Reaction Conditions: Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the brominated imidazo[1,2-a]pyrazine.
Caption: General workflow for the synthesis of functionalized imidazo[1,2-a]pyrazines.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The imidazo[1,2-a]pyrazine scaffold has demonstrated significant potential in the development of novel anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Kinase Inhibition: Targeting Key Signaling Pathways
Many imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of various protein kinases that play crucial roles in cancer cell signaling.
-
PI3K/mTOR Dual Inhibitors: The PI3K-Akt-mTOR pathway is frequently hyperactivated in human cancers. Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR. For instance, compound 42 exhibited exceptional inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.[3]
-
Aurora Kinase Inhibitors: Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to tumorigenesis. Imidazo[1,2-a]pyrazine-based compounds have been designed as selective inhibitors of Aurora-A kinase.[4]
-
Other Kinase Targets: This scaffold has also shown inhibitory activity against other important cancer-related kinases such as Cyclin-Dependent Kinase 9 (CDK9), spleen tyrosine kinase (SYK), and the receptor tyrosine kinase EphB4.[5][6] An imidazo[1,2-a]pyrazine analog, Entospletinib (GS-9973) , is a selective SYK inhibitor that has been evaluated in Phase II clinical trials for hematological malignancies.[6]
Caption: Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyrazine derivatives.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] These compounds often bind to the colchicine-binding site on β-tubulin.[7] For example, compound TB-25 showed potent anti-proliferative activity against HCT-116 colon cancer cells with an IC50 of 23 nM.[7]
Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 | Reference |
| TB-25 | Tubulin Polymerization Inhibitor | HCT-116 | 23 nM | [7] |
| Compound 42 | PI3Kα/mTOR Dual Inhibitor | - | PI3Kα: 0.06 nM, mTOR: 3.12 nM | [3] |
| Compound 10b | Cytotoxic | HepG2 | 18 µM | |
| Compound 12b | Cytotoxic | Hep-2, MCF-7, A375 | 11 µM | [1] |
| Entospletinib | SYK Inhibitor | Hematological Malignancies | - | [6] |
| CDK9 Inhibitor 9 | CDK9 Inhibitor | Breast Cancer | 7.88 µM | [5] |
| CDK9 Inhibitor 10 | CDK9 Inhibitor | Breast Cancer | 5.12 µM | [5] |
Antimicrobial Activity: Combating Infectious Pathogens
Imidazo[1,2-a]pyrazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them promising candidates for the development of new anti-infective agents.
Antibacterial and Antifungal Activity
Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrazines with antibacterial and antifungal properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Representative Imidazo[1,2-a]pyrazine Derivatives
| Compound | Organism | Activity | Reference |
| 4f, 4a, 5g, 6b, 6c | Staphylococcus aureus | Pronounced antibacterial activity | |
| 5h, 6b, 4f, 6c | Candida albicans, Aspergillus niger | Excellent antifungal activity |
Antiviral Activity: A New Frontier in Viral Inhibition
The imidazo[1,2-a]pyrazine scaffold has recently gained attention for its potential as a source of novel antiviral agents.
Inhibition of Influenza Virus
A notable example is the identification of an imidazo[1,2-a]pyrazine derivative, A4 , as a potent and broad-spectrum inhibitor of influenza A viruses, including oseltamivir-resistant strains.[8] Mechanistic studies revealed that A4 targets the viral nucleoprotein (NP), inducing its clustering and preventing its nuclear accumulation, which is a critical step in the viral replication cycle.[9]
Activity Against Coronaviruses
Derivatives of the 2-phenylimidazo[1,2-a]pyrazin-3-amine scaffold have shown activity against human coronavirus 229E.[5] Compound 3b from this series exhibited the most potent anti-coronaviral activity with an IC50 of 56.96 µM.[5] Docking studies suggest that these compounds may act by inhibiting the viral main protease.[5]
Central Nervous System (CNS) Activity: Modulating Neuronal Function
The imidazo[1,2-a]pyrazine scaffold has also been explored for its potential to modulate CNS targets, with implications for the treatment of neurological and psychiatric disorders.
AMPA Receptor Negative Modulators
Imidazo[1,2-a]pyrazines have been identified as selective negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[10] These modulators have shown potential in preclinical models of epilepsy, providing robust seizure protection.[10] The development of such compounds highlights the potential of the imidazo[1,2-a]pyrazine scaffold in creating targeted therapies for neurological disorders characterized by excessive glutamatergic signaling.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has unequivocally established itself as a versatile and highly valuable core in the field of medicinal chemistry. The extensive research into its various biological activities has unveiled a plethora of opportunities for the development of novel therapeutics. The journey from initial synthesis to potential clinical applications for compounds like Entospletinib underscores the significant potential of this scaffold.
Future research in this area should continue to focus on:
-
Structure-Based Drug Design: Leveraging a deeper understanding of the interactions between imidazo[1,2-a]pyrazine derivatives and their biological targets to design more potent and selective inhibitors.
-
Exploration of New Biological Targets: Expanding the scope of biological screening to identify novel activities and mechanisms of action.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.
The continued exploration of the chemical space around the imidazo[1,2-a]pyrazine core, coupled with advancements in our understanding of disease biology, will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
(PDF) Imidazo[1,2-a]pyrazines - ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - NIH. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed. [Link]
-
Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing). [Link]
-
Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives - J-Stage. [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor | ACS Pharmacology & Translational Science. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF - ResearchGate. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthes | 13787 - TSI Journals. [Link]
-
Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function | ACS Medicinal Chemistry Letters - ACS Publications. [Link]
-
(PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. - ResearchGate. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach - Engineered Science Publisher. [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - NIH. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach - ResearchGate. [Link]
-
Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor | Request PDF - ResearchGate. [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed. [Link]
-
Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Request PDF - ResearchGate. [Link]
-
Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery - Open Exploration Publishing. [Link]
-
Imidazo[1,2-B]Pyridazines as Inhibitors of DYRK Kinases | Request PDF - ResearchGate. [Link]
-
Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases - -ORCA - Cardiff University. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) for Researchers, Scientists, and Drug Development Professionals.
The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to engage in a wide array of biological interactions have cemented its importance in the development of novel therapeutics. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine derivatives, offering field-proven insights into the design and optimization of potent and selective modulators of various biological targets.
The Allure of the Imidazo[1,2-a]pyrazine Nucleus: A Foundation for Diverse Pharmacology
The imidazo[1,2-a]pyrazine ring system is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antiviral, antimicrobial, antioxidant, and enzyme-inhibitory effects.[1][2][3] The core's unique electronic properties and defined three-dimensional shape allow for precise interactions with the active sites of enzymes and receptors.
The general structure of the imidazo[1,2-a]pyrazine core offers multiple points for chemical modification, primarily at the C2, C3, C6, and C8 positions. This chemical versatility allows for the fine-tuning of a compound's physicochemical properties and biological activity.
Navigating the SAR Landscape: Key Biological Targets and Optimization Strategies
The following sections delve into the specific SAR of imidazo[1,2-a]pyrazines against various key biological targets, providing insights into how structural modifications influence potency and selectivity.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Imidazo[1,2-a]pyrazines have demonstrated significant potential as anticancer agents by targeting various components of the cell cycle and signaling pathways.[4][5][6]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition:
Recent studies have identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of CDK9, a key regulator of transcription.[7] The general SAR for this class of inhibitors is summarized below:
-
Position 2: Substitution with an aromatic or heteroaromatic ring, such as a pyridine, is often crucial for potent inhibitory activity.
-
Position 3: The presence of a substituted amine, particularly with a benzyl or cyclohexyl group, has been shown to be beneficial for activity.[7]
-
Pyrazine Ring: Modifications to the pyrazine portion of the scaffold are generally less explored but may offer opportunities for improving pharmacokinetic properties.
| Compound | R2-Substituent | R3-Substituent | CDK9 IC50 (µM) | Reference |
| Compound A | Pyridin-4-yl | Benzyl | 0.16 | [7] |
| Compound B | Pyridin-4-yl | Cyclohexyl | - | [7] |
| Compound C | Phenyl | Benzyl | >10 | [7] |
Aurora Kinase Inhibition:
The imidazo[1,2-a]pyrazine scaffold has also been successfully employed in the development of Aurora kinase inhibitors.[8] Key SAR findings include:
-
Position 3: A hydrogen bond donor, such as an amine, is often critical for interaction with the kinase hinge region.
-
Position 2: Bulky aromatic groups can enhance potency by occupying a hydrophobic pocket in the active site.
-
Position 8: Substitution at this position can be used to modulate solubility and other physicochemical properties.
Antiviral Activity: A Broad-Spectrum Defense
The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Imidazo[1,2-a]pyrazines have shown promise against a range of viruses, including influenza and coronaviruses.[9][10][11]
Influenza Virus Nucleoprotein (NP) Inhibition:
A notable mechanism of action for antiviral imidazo[1,2-a]pyrazines is the inhibition of the influenza virus nucleoprotein (NP).[9] This prevents the nuclear accumulation of the viral ribonucleoprotein complex, a critical step in viral replication.
-
Key Structural Features: Specific substitution patterns on the imidazo[1,2-a]pyrazine core have been identified that induce the clustering of the viral NP.[9]
Coronavirus Main Protease (Mpro) Inhibition:
The imidazo[1,2-a]pyrazine scaffold has been investigated for its potential to inhibit the main protease of SARS-CoV-2, an essential enzyme for viral replication.[4][6] Docking studies have suggested that these compounds can fit into the active site of the protease and form key interactions.
Enzyme Inhibition: Modulating Key Biological Pathways
Beyond cancer and infectious diseases, imidazo[1,2-a]pyrazines have been developed as potent inhibitors of various enzymes implicated in other disease states.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition:
Inhibitors of ENPP1 are being explored as a novel cancer immunotherapy strategy. A series of imidazo[1,2-a]pyrazine derivatives has been identified as highly potent and selective ENPP1 inhibitors.[12]
-
SAR Highlights: Optimization of substituents on the imidazo[1,2-a]pyrazine core led to a compound with an IC50 value in the low nanomolar range.[12] This compound also demonstrated the ability to enhance the antitumor efficacy of an anti-PD-1 antibody in a murine model.[12]
Phosphoinositide 3-Kinase Alpha (PI3Kα) Inhibition:
The PI3Kα signaling pathway is frequently dysregulated in cancer. Imidazo[1,2-a]pyrazine-based inhibitors of PI3Kα have been designed and their SAR extensively studied using 3D-QSAR models.[13]
-
Key Interactions: Docking studies have revealed the crucial interactions between the imidazo[1,2-a]pyrazine core and the active site of PI3Kα, guiding the design of more potent inhibitors.
Experimental Protocols: A Practical Guide
To facilitate further research in this area, the following sections provide detailed, step-by-step methodologies for a key synthesis and a representative biological assay.
General Synthetic Protocol: Three-Component Condensation for Imidazo[1,2-a]pyrazine Synthesis
This protocol describes an efficient, iodine-catalyzed one-pot, three-component synthesis of imidazo[1,2-a]pyrazine derivatives.[4][5][6]
Materials:
-
2-Aminopyrazine
-
Substituted aryl aldehyde
-
tert-Butyl isocyanide
-
Iodine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium thiosulfate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) and a substituted aryl aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of iodine (10 mol%).
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-6 hours).
-
Upon completion of the reaction, quench the reaction by adding saturated sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.
Biological Assay Protocol: In Vitro CDK9 Kinase Assay
This protocol outlines a typical in vitro kinase assay to evaluate the inhibitory activity of imidazo[1,2-a]pyrazine derivatives against CDK9.
Materials:
-
Recombinant human CDK9/cyclin T1 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at Km concentration for CDK9)
-
Substrate peptide (e.g., a biotinylated peptide derived from the C-terminal domain of RNA polymerase II)
-
Test compounds (imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include positive controls (known CDK9 inhibitor) and negative controls (DMSO vehicle).
-
Add the CDK9/cyclin T1 enzyme to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding the ATP and substrate peptide mixture to all wells.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the SAR: Diagrams and Workflows
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of key relationships and workflows.
Caption: A generalized workflow for the exploration of the structure-activity relationship (SAR) of Imidazo[1,2-a]pyrazines.
Caption: Key SAR principles for Imidazo[1,2-a]pyrazine-based CDK9 inhibitors.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological activities associated with this core structure, coupled with its synthetic accessibility, ensures its continued relevance in drug discovery programs. Future research will likely focus on exploring new chemical space around this privileged scaffold, developing more selective and potent inhibitors for a wider range of biological targets, and leveraging advanced computational techniques to accelerate the design-synthesis-test cycle. This in-depth guide provides a solid foundation for researchers to build upon in their quest for the next generation of imidazo[1,2-a]pyrazine-based medicines.
References
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link].
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37039-37051. Available from: [Link].
-
ResearchGate. (2025). Imidazo[1,2-a]pyrazines. Available from: [Link].
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., Tars K., & Vo, D.-V. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4496. Available from: [Link].
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available from: [Link].
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link].
-
ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link].
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37039-37051. Available from: [Link].
-
PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available from: [Link].
-
National Institutes of Health. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Available from: [Link].
-
Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available from: [Link].
-
Gill, C., et al. (2019). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 10(2), 159-164. Available from: [Link].
-
Sanna, P., et al. (1993). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 36(22), 3375-3381. Available from: [Link].
-
PubMed. (1998). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. Available from: [Link].
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. Available from: [Link].
-
ResearchGate. (2023). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... Available from: [Link].
-
ACS Pharmacology & Translational Science. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Available from: [Link].
-
RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link].
-
Figshare. (2022). SARs of Imidazo[1,2-a]pyrimidines as Inhibitors and Target Degraders of Group 2 Influenza A Viruses. Available from: [Link].
-
PubMed. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. Available from: [Link].
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a versatile and privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a multitude of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of novel Imidazo[1,2-a]pyrazine compounds, with a focus on their therapeutic potential, particularly as kinase inhibitors.
The Imidazo[1,2-a]pyrazine Core: Structural Significance and Therapeutic Promise
The Imidazo[1,2-a]pyrazine ring system is considered a structural analogue of deazapurines, granting it the ability to interact with a wide array of biological targets.[1] This has resulted in the discovery of derivatives with diverse pharmacological activities, including antibacterial, anti-inflammatory, antiulcer, and antiviral properties.[1][2] Notably, this scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.[2][3]
Synthetic Strategies: Building the Imidazo[1,2-a]pyrazine Core
The construction of the Imidazo[1,2-a]pyrazine skeleton can be achieved through several synthetic routes, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity.
One-Pot Three-Component Condensation
A highly efficient and atom-economical approach is the one-pot, three-component reaction. An iodine-catalyzed method, for instance, allows for the synthesis of Imidazo[1,2-a]pyrazines from an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide in good yields at room temperature.[2][4] This method is advantageous due to its mild reaction conditions, simple workup, and the ability to generate a library of diverse compounds.[4]
Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives [4]
-
To a solution of 2-aminopyrazine (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol (5 mL), add iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time specified by thin-layer chromatography (TLC) monitoring.
-
Upon completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Sequential Synthesis via Halogenation and Nucleophilic Substitution
Another versatile strategy involves a multi-step sequence that allows for the introduction of specific functionalities at various positions of the Imidazo[1,2-a]pyrazine core. This typically involves initial bromination of the pyrazine ring, followed by the construction of the fused imidazole ring, and subsequent nucleophilic substitution to introduce diverse amine functionalities.[1]
Conceptual Workflow for Sequential Synthesis
Caption: Sequential synthesis workflow for functionalized Imidazo[1,2-a]pyrazines.
Mechanism of Action: Targeting Key Signaling Pathways
A significant body of research has focused on the development of Imidazo[1,2-a]pyrazine derivatives as potent and selective kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy.[3] Imidazo[1,2-a]pyrazine-based compounds have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[3] The co-crystallization of an Imidazo[1,2-a]pyrazine derivative with Aurora-A has provided valuable insights into the binding mode and has guided the design of more selective inhibitors.[5]
Simplified Aurora Kinase Signaling Pathway and Inhibition
Caption: Inhibition of Aurora Kinase signaling by Imidazo[1,2-a]pyrazine compounds.
PI3K/Akt/mTOR Pathway Inhibition
The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyrazine derivatives have been identified as selective inhibitors of PI3Kα.[2]
Other notable targets
Derivatives of this versatile scaffold have also shown inhibitory effects against other important therapeutic targets, including:
-
Cyclin-dependent kinase 9 (CDK9): A key regulator of transcription.[6]
-
Tyrosine kinase EphB4: Involved in cell migration, proliferation, and angiogenesis.[2]
-
SARS-CoV and SARS-CoV-2 main protease: Highlighting their potential as antiviral agents.[2][3]
-
Tubulin polymerization: Inducing G2/M phase cell cycle arrest and apoptosis.[7]
Structure-Activity Relationship (SAR) Studies
The systematic modification of the Imidazo[1,2-a]pyrazine core has allowed for the elucidation of key structure-activity relationships, guiding the design of more potent and selective compounds.
Substitutions at C2, C3, and C8 Positions
Studies on a series of Imidazo[1,2-a]pyrazine derivatives have shown that substitutions at the C2, C3, and C8 positions significantly influence their biological activity. For instance, in the context of antioxidant activity, amination at the C8 position has been shown to improve efficacy.[1]
Quantitative SAR (QSAR)
3D-QSAR studies on Imidazo[1,2-a]pyrazine inhibitors of PI3Kα have revealed the importance of specific steric and electronic features for potent inhibition.[2] These computational models, combined with docking studies, provide a powerful tool for the rational design of new and more effective inhibitors.
Table 1: Representative Biological Activity of Novel Imidazo[1,2-a]pyrazine Derivatives
| Compound | Substitution Pattern | Target/Assay | IC50 (µM) | Reference |
| 3c | 2-(pyridin-4-yl), 3-(benzylamino) | CDK9 Inhibition | 0.16 | [6] |
| 12b | 2-(4-chlorophenyl), 3-(tert-butylamino) | Anticancer (Hep-2) | 11 | [4] |
| 12b | 2-(4-chlorophenyl), 3-(tert-butylamino) | Anticancer (HepG2) | 13 | [4] |
| 12b | 2-(4-chlorophenyl), 3-(tert-butylamino) | Anticancer (MCF-7) | 11 | [4] |
| TB-25 | Undisclosed | Anticancer (HCT-116) | 0.023 | [7] |
Key Experimental Assays for Biological Evaluation
The characterization of novel Imidazo[1,2-a]pyrazine compounds requires a battery of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay
Protocol: CDK9 Inhibition Assay [6]
-
Prepare a reaction mixture containing recombinant CDK9/cyclin T1 enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.
-
Add varying concentrations of the test Imidazo[1,2-a]pyrazine compound to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell-Based Assays
-
Cytotoxicity Assay (MTT Assay): To determine the anti-proliferative effects of the compounds on cancer cell lines.[4]
-
Cell Cycle Analysis: To investigate the effect of the compounds on cell cycle progression, often performed by flow cytometry.[7]
-
Apoptosis Assay: To determine if the compounds induce programmed cell death, for example, by Annexin V/PI staining.[7]
-
Wnt/β-catenin Signaling Reporter Assay: A luciferase-based assay to measure the inhibition of the Wnt signaling pathway.[8]
Workflow for Biological Evaluation of Imidazo[1,2-a]pyrazine Compounds
Caption: A typical workflow for the biological evaluation of Imidazo[1,2-a]pyrazine compounds.
Conclusion and Future Directions
The Imidazo[1,2-a]pyrazine scaffold continues to be a highly valuable framework in the design and discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives, particularly as kinase inhibitors, underscore its importance in modern drug development. Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms to minimize off-target effects and enhance therapeutic efficacy. Furthermore, the exploration of this scaffold for other therapeutic areas, such as neurodegenerative and infectious diseases, holds significant promise. The integration of computational methods, such as QSAR and molecular docking, with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of Imidazo[1,2-a]pyrazine-based drugs.
References
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link]
-
Reddy, C. S., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]
-
Barlin, G. B. (2008). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 244, 114841. [Link]
-
Abignente, E., et al. (1984). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 27(8), 1025-1029. [Link]
-
Al-Rashood, S. T., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4505. [Link]
-
Singh, H., & Kumar, A. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. Journal of Receptors and Signal Transduction, 34(4), 282-293. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36439–36454. [Link]
-
Howard, S., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][9]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
Howard, S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9448-9461. [Link]
-
Liu, Y., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 27(6), 1772. [Link]
-
Sakthivel, S., et al. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science, 15(10), 114-122. [Link]
-
Da Pozzo, E., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 467-478. [Link]
-
Al-Omary, F. A. M., & Al-Ghorbani, M. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. Journal of Applied Pharmaceutical Science. [Link]
-
Belanger, D. B., et al. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4495-4499. [Link]
-
Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 59-81. [Link]
-
Samos, C. J., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(21), 2715-2725. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Physicochemical Characterization of Imidazo[1,2-a]pyrazin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative
The Imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of molecules with a wide spectrum of biological activities, including anticancer, antioxidant, and antiviral properties.[1][2] This bicyclic heteroaromatic system is a versatile template for drug design.[3] The specific analogue, Imidazo[1,2-a]pyrazin-2-ylmethanol, represents a novel chemical entity whose potential is untapped. A thorough physicochemical characterization is the bedrock of its journey from a laboratory curiosity to a potential therapeutic agent. This guide provides a comprehensive framework for this characterization, emphasizing not just the "how" but the "why" behind each analytical choice, ensuring a robust and self-validating data package for drug development.
Securing the Analyte: Synthesis and Purity Confirmation
Before any characterization can begin, the synthesis and purification of a well-defined sample of Imidazo[1,2-a]pyrazin-2-ylmethanol is paramount. A common and effective synthetic strategy involves the condensation of 2-aminopyrazine with a suitable α-haloketone.[4][5]
The causality behind this choice is the facile nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the electrophilic carbonyl carbon of the halo-reagent, followed by an intramolecular cyclization to form the fused imidazole ring. Purification is typically achieved via column chromatography, with purity being rigorously assessed by High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the synthesis and purification of the target compound.
Structural Elucidation: Confirming Molecular Identity
A combination of spectroscopic techniques is essential to unequivocally confirm the structure of the synthesized molecule. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation, providing unambiguous evidence of the atomic framework. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR maps the carbon skeleton. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to dissolve a wide range of organic compounds and its high boiling point make it ideal.
Experimental Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra, ensuring a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra, often requiring a longer acquisition time.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Expected Data: The chemical shifts are highly predictable for this scaffold. Based on analyses of similar structures, the following signals are anticipated.[1][6]
| Parameter | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Assignment | Predicted δ (ppm), Multiplicity | Predicted δ (ppm) |
| Imidazole H (C3-H) | ~7.8 (s, 1H) | ~110-115 |
| Pyrazine H (C5-H) | ~9.1 (d, 1H) | ~140-145 |
| Pyrazine H (C6-H) | ~8.4 (dd, 1H) | ~125-130 |
| Pyrazine H (C8-H) | ~8.6 (d, 1H) | ~135-140 |
| Methylene CH₂ | ~4.6 (d, 2H) | ~60-65 |
| Hydroxyl OH | ~5.5 (t, 1H) | - |
| C2 (C-CH₂OH) | - | ~150-155 |
| C-bridgehead | - | ~130-135 |
Mass Spectrometry (MS)
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is non-negotiable for confirming the elemental composition. Electrospray Ionization (ESI) is the chosen method because it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for molecular weight confirmation.
Experimental Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Compare the measured exact mass of the [M+H]⁺ ion with the calculated theoretical mass.
Expected Data: For Imidazo[1,2-a]pyrazin-2-ylmethanol (C₇H₇N₃O):
Infrared (IR) and UV-Visible Spectroscopy
Expertise & Experience: IR spectroscopy provides a rapid check for key functional groups, while UV-Vis spectroscopy confirms the presence of the conjugated aromatic system.
Expected Data:
-
IR (cm⁻¹): A broad peak around 3400-3200 (O-H stretch from the alcohol), ~3100 (aromatic C-H stretch), and strong absorptions in the 1650-1500 region (C=N and C=C stretching of the heterocyclic core).[1][6]
-
UV-Vis (in Ethanol or Acetonitrile): Expect a strong absorbance (λmax) in the UV region, characteristic of the π-π* transitions within the imidazopyrazine system.[6][8] The exact wavelength can be influenced by the solvent.[4]
Purity, Stability, and Physical Form
These properties are critical for formulation, storage, and ensuring reproducible biological data.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: A stability-indicating reverse-phase HPLC method is the gold standard for purity determination.[9] The choice of a C18 column is based on its versatility for separating moderately polar heterocyclic compounds. A gradient elution is employed to ensure that both the main compound and any potential impurities (which may have different polarities) are resolved effectively.
Experimental Protocol:
-
System: HPLC with UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject 10 µL. Purity is determined by the area percent of the main peak.
Caption: Integrated workflow for comprehensive physicochemical analysis.
Thermal Analysis (DSC & TGA)
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the solid-state properties of a compound. DSC detects thermal events like melting and phase transitions, while TGA measures mass loss as a function of temperature, indicating decomposition.[10][11] This data is vital for determining the upper-temperature limits for handling and storage.
Experimental Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.
-
Place the pan in the instrument.
-
For DSC, heat at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting point (endothermic peak).
-
For TGA, heat at a similar rate to determine the onset temperature of decomposition (significant mass loss).
Expected Data:
-
DSC: A sharp endothermic peak corresponding to the melting point.
-
TGA: A stable baseline until the decomposition temperature, followed by a sharp drop in mass. The thermal stability of heterocyclic compounds can vary widely but decomposition often begins above 200 °C.[12]
Properties for Drug Development
These parameters govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug.[13]
Aqueous Solubility
Expertise & Experience: Solubility is a gatekeeper for oral bioavailability.[14] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It is crucial to measure solubility at different pH values (e.g., pH 2.0, 6.8, and 7.4) to simulate the gastrointestinal tract.
Experimental Protocol (Shake-Flask Method):
-
Add an excess amount of the solid compound to vials containing buffers of known pH.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter or centrifuge the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant by a calibrated HPLC-UV or LC-MS method.
Lipophilicity (LogP / LogD)
Expertise & Experience: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of membrane permeability.[15] LogP is measured for the neutral species, while LogD is measured at a specific pH and accounts for both ionized and neutral forms.
Experimental Protocol (Shake-Flask Method):
-
Prepare a solution of the compound in the aqueous phase (e.g., a buffer of known pH).
-
Add an equal volume of n-octanol.
-
Shake the mixture vigorously to allow for partitioning, then centrifuge to separate the layers.
-
Measure the concentration of the compound in both the aqueous and n-octanol layers using HPLC-UV.
-
Calculate LogD = log ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Ionization Constant (pKa)
Expertise & Experience: The pKa dictates the charge state of a molecule at a given pH, which profoundly impacts solubility, permeability, and target engagement. The imidazopyrazine core contains basic nitrogen atoms, which will be protonated at low pH. Potentiometric titration is a robust method for direct pKa measurement.
Experimental Protocol (Potentiometric Titration):
-
Dissolve a precise amount of the compound in a co-solvent system (e.g., water/methanol).
-
Slowly titrate the solution with a standardized acid (e.g., HCl).
-
Record the pH after each addition of titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Conclusion
The systematic physicochemical characterization of Imidazo[1,2-a]pyrazin-2-ylmethanol, as outlined in this guide, is an indispensable step in its development. By employing a logical sequence of spectroscopic, chromatographic, thermal, and physical property measurements, a researcher can build a comprehensive and self-validating data package. This foundational knowledge is critical for making informed decisions in medicinal chemistry, guiding formulation development, and ultimately determining the therapeutic potential of this promising molecular scaffold.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile. (2023). ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2024). RSC Publishing. [Link]
-
Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. (2024). ResearchGate. [Link]
-
Imidazo[1,2-a]pyrazines. (2007). ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2021). Organic & Biomolecular Chemistry. [Link]
-
HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. (1995). PubMed. [Link]
-
Pharmaceutical Solubility Testing. (2026). Raytor. [Link]
-
Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. (2019). National Institutes of Health. [Link]
-
Thermoanalytical results (TG, DTG and DSC) of heterochelates. (2012). ResearchGate. [Link]
-
Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2019). PLOS ONE. [Link]
-
Retention data for some carbonyl derivatives of imidazo[2,1- c ][6][7][8]triazine in reversed-phase systems in TLC and HPLC and their use for determination of lipophilicity. Part 1. (2016). ResearchGate. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. [Link]
-
Thermal Analysis. (2018). ACS Publications. [Link]
-
In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. (1996). Sci-Hub. [Link]
-
Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. (2022). ResearchGate. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]
-
Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. (2005). Journal of Thermal Analysis and Calorimetry. [Link]
-
New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. (2024). MDPI. [Link]
-
Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. (2023). PubMed. [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. [Link]
-
Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. (2018). Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 12. New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements [mdpi.com]
- 13. pjps.pk [pjps.pk]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Spectroscopic Analysis of Imidazo[1,2-a]pyrazin-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of Imidazo[1,2-a]pyrazin-2-ylmethanol, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The methodologies and interpretations presented herein are grounded in established scientific principles and practical laboratory experience, ensuring a self-validating and authoritative resource.
The Imidazo[1,2-a]pyrazine core is a significant pharmacophore, forming the structural basis for a variety of biologically active compounds.[1][2] Accurate and unambiguous structural confirmation is paramount in the synthesis and development of novel derivatives. This guide will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy as they apply to Imidazo[1,2-a]pyrazin-2-ylmethanol.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the imidazo[1,2-a]pyrazine ring system is used throughout this guide.
Caption: Structure and numbering of Imidazo[1,2-a]pyrazin-2-ylmethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For Imidazo[1,2-a]pyrazin-2-ylmethanol, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
Causality in Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, the hydroxyl proton may exchange with residual water or be broad. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it will form a hydrogen bond with the hydroxyl proton, resulting in a sharper, observable triplet (due to coupling with the adjacent CH₂ group). The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the coupling patterns of the aromatic protons.
Data Interpretation: The ¹H NMR spectrum of Imidazo[1,2-a]pyrazin-2-ylmethanol is expected to show distinct signals for the aromatic protons on the bicyclic core, the methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.8 - 8.0 | s | - |
| H-5 | ~8.2 - 8.4 | d | ~4.5 |
| H-6 | ~7.9 - 8.1 | d | ~4.5 |
| H-8 | ~9.0 - 9.2 | s | - |
| -CH₂- | ~4.7 - 4.9 | d | ~5.5 |
| -OH | ~5.5 - 5.7 (in DMSO-d₆) | t | ~5.5 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Self-Validating System: The observed coupling between the -CH₂- and -OH protons in DMSO-d₆ provides a self-validating data point, confirming their adjacency. Furthermore, 2D NMR experiments like COSY (Correlation Spectroscopy) would show a correlation between the H-5 and H-6 protons, confirming their vicinal relationship on the pyrazine ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality in Experimental Choices: A standard proton-decoupled ¹³C NMR experiment is typically sufficient. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbons of the imidazopyrazine core and the methanol substituent.
Data Interpretation: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150 - 152 |
| C-3 | ~112 - 114 |
| C-5 | ~128 - 130 |
| C-6 | ~118 - 120 |
| C-8 | ~135 - 137 |
| C-8a | ~138 - 140 |
| -CH₂- | ~58 - 60 |
Note: These are predicted values based on related structures and may vary.
Authoritative Grounding: The assignment of ¹H and ¹³C NMR spectra for imidazo[1,2-a]pyrazines has been systematically studied, providing a reliable basis for the interpretation of new derivatives.[3]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of Imidazo[1,2-a]pyrazin-2-ylmethanol in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a proton frequency of at least 400 MHz.
-
Tune and shim the probe for the specific sample and solvent.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Recommended) Acquire DEPT-135 and DEPT-90 spectra to aid in carbon assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.
-
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Causality in Experimental Choices: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of basic nitrogen atoms that can be readily protonated to form [M+H]⁺ ions. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for determining the elemental composition, which serves as a definitive confirmation of the molecular formula.
Data Interpretation:
-
Full Scan HRMS: The primary ion observed will be the protonated molecule, [C₇H₇N₃O + H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) allows for the calculation of its elemental composition.
-
Calculated m/z for [C₇H₈N₃O]⁺: 150.0667
-
-
Tandem MS (MS/MS): Fragmentation of the parent ion provides structural insights. The fragmentation of the imidazo[1,2-a]pyrazine core is a key diagnostic tool.
Expected Fragmentation Pathway:
Caption: Predicted ESI-MS/MS fragmentation pathway.
Self-Validating System: The accurate mass measurement of the fragment ions in an MS/MS experiment further validates the proposed fragmentation pathways and, by extension, the structure of the parent molecule. For example, the neutral loss of 18.0106 Da corresponds precisely to H₂O, and a loss of 30.0106 Da corresponds to formaldehyde.
Experimental Protocol for ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the [M+H]⁺ ion.
-
Acquire a full scan mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
-
Perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 150.07) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and use it to calculate the elemental composition.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and neutral losses.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Causality in Experimental Choices: For a solid sample, Attenuated Total Reflectance (ATR) is a modern and convenient alternative to traditional KBr pellets, requiring minimal sample preparation. The key is to ensure good contact between the sample and the ATR crystal.
Data Interpretation: The IR spectrum of Imidazo[1,2-a]pyrazin-2-ylmethanol will exhibit characteristic absorption bands corresponding to the O-H, C-H, C=N, and C=C bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3500 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Medium |
| C=N stretch | 1630 - 1660 | Medium-Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
Authoritative Grounding: The interpretation of IR spectra is based on extensive empirical data correlating vibrational frequencies with specific molecular bonds and functional groups.[4] For N-heterocyclic compounds, the C=N and aromatic C=C stretching vibrations in the 1400-1660 cm⁻¹ region are particularly diagnostic.[5]
Experimental Protocol for FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
-
Data Analysis:
-
Perform an ATR correction if necessary.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-systems of the aromatic rings.
Causality in Experimental Choices: Methanol is a common and suitable solvent for UV-Vis analysis of polar heterocyclic compounds as it is transparent in the analytical wavelength range. A concentration in the micromolar range is typically required to obtain absorbances within the optimal range of the spectrophotometer (0.1 - 1.0 AU).
Data Interpretation: The UV-Vis spectrum of Imidazo[1,2-a]pyrazin-2-ylmethanol is expected to show multiple absorption bands corresponding to π → π* transitions within the fused aromatic ring system. The presence of the additional nitrogen atom in the pyrazine ring, compared to the analogous imidazo[1,2-a]pyridine system, can influence the position and intensity of these bands.[6][7]
| Transition | Expected λ_max (nm) |
| π → π | ~230 - 250 |
| π → π | ~320 - 340 |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of known concentration of the compound in a suitable UV-transparent solvent (e.g., methanol).
-
Prepare a dilute solution from the stock solution to achieve an absorbance in the desired range.
-
-
Instrument Setup:
-
Use a dual-beam spectrophotometer.
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Fill another matched quartz cuvette with the sample solution.
-
Scan the sample over a range of approximately 200 - 600 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Conclusion
The comprehensive spectroscopic analysis of Imidazo[1,2-a]pyrazin-2-ylmethanol requires a multi-faceted approach, with each technique providing a unique and complementary piece of structural information. ¹H and ¹³C NMR define the carbon-hydrogen framework, HRMS confirms the elemental composition and provides fragmentation data, FTIR identifies key functional groups, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from these techniques, a complete and unambiguous structural assignment can be achieved, which is a critical step in the advancement of drug discovery and development programs based on this important heterocyclic scaffold.
References
- Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes. Mini reviews in medicinal chemistry, 4(1), 31–39.
- Černuchová, P., & Vystrčil, A. (1975). Imidazo[1,2-a]pyrazines.
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36509-36521. Available at: [Link]
- Leng, F., et al. (2012). Structure-activity relationship studies of imidazo[1,2-a]pyrazine-based Aurora A kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(23), 7172–7176.
- Pauling, L. (1960). The Nature of the Chemical Bond and the Structure of Molecules and Crystals: An Introduction to Modern Structural Chemistry (3rd ed.). Cornell University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Avallone, L., de Caprariis, P., Galeone, A., & Rimoli, M. G. (1996). 1H and 13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414.
- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sci-Hub. 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines / Magnetic Resonance in Chemistry, 1996 [sci-hub.st]
- 4. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyrazines: A Technical Guide to Core Targets
The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical analysis of the key therapeutic targets of Imidazo[1,2-a]pyrazine derivatives, offering insights for researchers and drug development professionals. We will explore the mechanistic rationale behind targeting specific pathways in oncology, infectious diseases, neurological disorders, and inflammatory conditions, complemented by actionable experimental protocols and data interpretation frameworks.
Section 1: The Oncological Landscape: A Multi-Front Assault on Cancer
Imidazo[1,2-a]pyrazines have emerged as potent anticancer agents by engaging a variety of critical targets within the cancer cell's signaling network.[1] Their versatility allows for the development of targeted therapies against a range of malignancies, including breast, liver, colon, cervical, lung, and kidney cancers.[1]
Kinase Inhibition: A Dominant Anti-Cancer Strategy
Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyrazine derivatives have been extensively explored as kinase inhibitors.
1.1.1 The PI3K/AKT/mTOR Pathway: A Central Node in Cancer Proliferation
The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs cell growth, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention. Several Imidazo[1,2-a]pyrazine-based compounds have been identified as potent PI3K inhibitors.[2][3][4][5]
Mechanism of Action: Imidazo[1,2-a]pyrazine inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets, primarily AKT. This blockade of AKT activation leads to the suppression of numerous pro-survival signals and can induce apoptosis.
Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrazines.
1.1.2 Aurora Kinases: Guardians of Mitotic Integrity
Aurora kinases (A and B) are essential for proper cell division, playing critical roles in centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is common in many cancers and is associated with aneuploidy and tumor progression. Imidazo[1,2-a]pyrazines have been identified as potent inhibitors of Aurora A and B kinases.[6]
1.1.3 c-KIT: A Driver of Gastrointestinal Stromal Tumors
The c-KIT receptor tyrosine kinase is a key driver in several cancers, most notably gastrointestinal stromal tumors (GIST).[7] Mutations in c-KIT lead to its constitutive activation and uncontrolled cell proliferation. A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown promise as c-KIT inhibitors, demonstrating efficacy against imatinib-resistant tumor cells.[7]
Beyond Kinases: Novel Anti-Cancer Mechanisms
The therapeutic reach of Imidazo[1,2-a]pyrazines in oncology extends beyond kinase inhibition.
1.2.1 Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape.[8] Compounds that interfere with microtubule dynamics are potent anti-cancer agents. Novel Imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors, demonstrating potent anti-proliferative activities.[9] These compounds bind to the colchicine binding site of tubulin, disrupting microtubule formation, leading to G2/M phase cell cycle arrest and apoptosis.[9]
1.2.2 ENPP1 Inhibition: A Gateway to Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune response to cancer.[10] By inhibiting ENPP1, Imidazo[1,2-a]pyrazine derivatives can enhance the cGAMP-induced STING pathway, leading to the expression of downstream target genes like IFNB1, CXCL10, and IL6.[10] This immunostimulatory effect can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[10]
1.2.3 Gαq/11 Inhibition: Targeting Uveal Melanoma
Activating mutations in the Gαq/11 signaling pathway are prevalent in uveal melanoma (UM).[11] Imidazo[1,2-a]pyrazine derivatives have been developed as Gαq/11 inhibitors, demonstrating selective antiproliferative activity against UM cells by suppressing downstream ERK phosphorylation and YAP dephosphorylation.[11]
| Oncological Target | Mechanism of Action | Example Compound(s) | Reported Potency (IC50) |
| PI3Kα | ATP-competitive inhibition | Thiazole derivative 12 | 0.0028 µM |
| Aurora A/B Kinase | ATP-competitive inhibition | Imidazo-[1, 2-a]pyrazine 16 | Not specified in abstract |
| c-KIT | ATP-competitive inhibition | 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Nanomolar range |
| Tubulin | Inhibition of polymerization | TB-25 | 23 nM (against HCT-116 cells) |
| ENPP1 | Inhibition of 2'3'-cGAMP hydrolysis | Imidazo[1,2-a]pyrazine derivative 7 | 5.70 or 9.68 nM |
| Gαq/11 | Inhibition of Gαβγ heterotrimer dissociation | GQ352 | 8.9 µM |
Section 2: Combating Microbial Threats: A Renewed Arsenal
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazo[1,2-a]pyrazines have demonstrated promising activity against a range of bacterial and fungal pathogens.[2][12][13]
Mechanism of Action: The precise antimicrobial mechanisms of Imidazo[1,2-a]pyrazines are still under investigation and likely vary depending on the specific derivative and microbial species. However, their ability to inhibit essential cellular processes is a probable mode of action.
Experimental Workflow for Antimicrobial Screening
A systematic approach is crucial for identifying and characterizing the antimicrobial potential of novel Imidazo[1,2-a]pyrazine derivatives.
Figure 2: A generalized workflow for the discovery and development of antimicrobial Imidazo[1,2-a]pyrazines.
Section 3: Neurological Frontiers: Modulating Brain Circuitry
Imidazo[1,2-a]pyrazines are also being explored for their potential in treating neurological disorders, particularly those involving imbalances in excitatory neurotransmission.
AMPA Receptor Modulation: A Target for Epilepsy
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are key mediators of fast synaptic transmission in the central nervous system.[14] Their overactivation can lead to excitotoxicity and seizures. Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8.[14] This selective modulation offers a promising strategy for the development of novel antiepileptic drugs with potentially improved side-effect profiles.[14]
Section 4: Quelling the Fire: Anti-inflammatory Potential
Chronic inflammation is a key contributor to a wide range of diseases. Some Imidazo[1,2-a]pyrazine derivatives have exhibited anti-inflammatory properties, suggesting their potential utility in treating inflammatory conditions.[13][15] Further research is needed to fully elucidate the specific targets and mechanisms underlying these effects.
Section 5: Experimental Protocols: A Practical Guide
5.1 Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, 96- or 384-well plates, plate reader.
-
Procedure:
-
Add kinase and test compound (Imidazo[1,2-a]pyrazine derivative) to the wells and incubate.
-
Initiate the reaction by adding a mixture of substrate and ATP.
-
Incubate for the specified time at the optimal temperature.
-
Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
5.2 Cell Viability Assay (MTT Assay)
-
Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT reagent, DMSO, 96-well plates, incubator, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Imidazo[1,2-a]pyrazine derivative for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
5.3 Western Blotting for Apoptosis Markers
-
Reagents and Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-caspase-3, anti-PARP), HRP-conjugated secondary antibodies, chemiluminescence substrate, imaging system.
-
Procedure:
-
Lyse treated and untreated cells to extract proteins.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the expression levels of apoptosis-related proteins.
-
Conclusion
The Imidazo[1,2-a]pyrazine scaffold represents a highly versatile platform for the development of novel therapeutics against a multitude of diseases. The diverse range of identified targets, particularly in oncology, underscores the significant potential of this chemical class. Future research should focus on optimizing the potency and selectivity of these compounds, as well as further elucidating their mechanisms of action to unlock their full therapeutic promise.
References
-
4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC - NIH. (2022-11-10). Retrieved from [Link]
-
Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations - TSI Journals. (2018-07-16). Retrieved from [Link]
-
Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF - ResearchGate. (2025-08-09). Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing). (2023-12-13). Retrieved from [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed. Retrieved from [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - MDPI. Retrieved from [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. (2024-10-24). Retrieved from [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021-05-26). Retrieved from [Link]
-
Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for anti-inflammatory and anti-bacterial activities - Academia.edu. Retrieved from [Link]
-
Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. (2018-05-01). Retrieved from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (2022-09-01). Retrieved from [Link]
-
Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed. (2022-09-05). Retrieved from [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - ResearchGate. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (2023-12-13). Retrieved from [Link]
-
(PDF) Imidazo[1,2-a]pyrazines - ResearchGate. (2025-08-05). Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. Retrieved from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (2023-12-13). Retrieved from [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2007-01-01). Retrieved from [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed Central. Retrieved from [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central. Retrieved from [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed. (2022-12-15). Retrieved from [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tsijournals.com [tsijournals.com]
- 14. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (PDF) Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for anti-inflammatory and anti-bacterial activities [academia.edu]
"Imidazo[1,2-a]pyrazine core in medicinal chemistry"
An In-Depth Technical Guide to the Imidazo[1,2-a]pyrazine Core in Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyrazine ring system represents a quintessential "privileged scaffold" in modern medicinal chemistry. As a nitrogen-bridged heterocyclic system, it possesses a unique combination of structural rigidity, synthetic tractability, and the capacity for multi-point functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth analysis of the imidazo[1,2-a]pyrazine core, synthesizing field-proven insights into its synthesis, diverse biological activities, and critical structure-activity relationships (SAR). We will explore the causality behind synthetic strategies and present validated experimental protocols to empower researchers in their drug discovery endeavors.
The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Drug Discovery
The imidazo[1,2-a]pyrazine core is a fused bicyclic system composed of an imidazole ring fused to a pyrazine ring. This arrangement makes it an analogue of purines, allowing it to interact with a wide array of biological targets that recognize purine-like structures.[1] Its versatile nature has made it a cornerstone for developing therapeutics across multiple disease areas.[2] The scaffold's inherent chemical properties, including its aromaticity and the presence of multiple nitrogen atoms acting as hydrogen bond acceptors, provide a robust platform for designing potent and selective ligands.
Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, antibacterial, and phosphodiesterase inhibitory effects.[1][3] This wide range of activities underscores the core's status as a privileged structure in drug development.
Synthetic Strategies: Building the Core
The construction of the imidazo[1,2-a]pyrazine scaffold is achievable through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
A primary and widely adopted method involves the condensation of α-aminopyrazines with α-halocarbonyl compounds.[4] This straightforward approach allows for the introduction of diversity at the C2 and C3 positions of the resulting imidazo[1,2-a]pyrazine ring.
-
Causality: This reaction leverages the nucleophilicity of the endocyclic nitrogen of the aminopyrazine, which attacks the electrophilic carbonyl carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused aromatic system. The choice of the α-halocarbonyl (e.g., α-bromoacetophenone derivatives) directly dictates the substituent at the C2 position, a critical handle for SAR studies.
Multicomponent Reactions (MCRs)
More advanced strategies employ multicomponent reactions to construct the core in a single, efficient step. An exemplary approach is the iodine-catalyzed one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide (e.g., tert-butyl isocyanide).[3][5]
-
Expertise & Trustworthiness: MCRs are highly valued in medicinal chemistry for their operational simplicity, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. The iodine catalyst is mild, cost-effective, and environmentally benign, making this protocol robust and scalable.[3] The in-situ formation of an intermediate via the reaction between the aldehyde and 2-aminopyrazine, which then undergoes a [4+1] cycloaddition with the isocyanide, is a testament to the elegance of MCRs in building molecular complexity.[5]
Below is a generalized workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.
Caption: Diverse biological activities of the Imidazo[1,2-a]pyrazine scaffold.
Anticancer Activity
This is one of the most extensively studied areas for imidazo[1,2-a]pyrazine derivatives. They have been shown to inhibit several key targets in oncology. [3]* Kinase Inhibition: Derivatives have shown potent inhibitory effects against kinases like PI3K, Aurora kinase, and the receptor tyrosine kinase EphB4. [1][3]These enzymes are crucial components of signaling pathways that regulate cell growth and proliferation, which are often dysregulated in cancer.
-
Cytotoxicity: Many derivatives exhibit direct cytotoxic effects against a range of cancer cell lines, including Hep-2 (larynx), HepG2 (liver), MCF-7 (breast), and A375 (melanoma). [3]
Antiviral Properties
Recently, the scaffold has gained significant attention for its antiviral potential. Notably, imidazo[1,2-a]pyrazine analogues have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), with IC50 values as low as 21 nM. [3][6]* Mechanism: By inhibiting Mpro, these compounds block the cleavage of viral polyproteins, a critical step in the viral replication cycle. This makes the imidazo[1,2-a]pyrazine core a highly attractive starting point for the development of novel pan-coronavirus therapeutics.
Other Pharmacological Roles
The versatility of this core extends to numerous other therapeutic areas:
-
Antibacterial and Antifungal: Certain derivatives show significant activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans. [1]* Anti-inflammatory: The scaffold has been incorporated into molecules with anti-inflammatory properties. [1]* ATPase Inhibition: Virtual screening has identified imidazo[1,2-a]pyrazine compounds as competitive inhibitors of the Helicobacter pylori VirB11 ATPase, a key component of its secretion apparatus, with lead compounds showing IC50 values around 7 µM. [7]
Quantitative Data Summary
| Derivative Class/Compound | Biological Target/Activity | Reported Potency (IC₅₀) | Reference |
| Imidazo[1,2-a]pyrazine analogue (Compound 12b) | Anticancer (MCF-7, A375, Hep-2) | 11 µM | [3][5] |
| Imidazo[1,2-a]pyrazine analogue | Antiviral (SARS-CoV-2 Mpro) | As low as 21 nM | [3] |
| Imidazo[1,2-a]pyrazine (Compound 14) | ATPase Inhibition (H. pylori VirB11) | 7 µM | [7] |
| Unsubstituted Imidazo[1,2-a]pyrazines | Antioxidant (DPPH assay) | 22.43 - 28.14 µM | [1] |
| C8-aminated Imidazo[1,2-a]pyrazines | Antioxidant (DPPH assay) | 8.54 - 14.26 µM | [1] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[1,2-a]pyrazine core has yielded crucial insights into the structural requirements for biological activity. The functionalization at positions C2, C3, C6, and C8 is particularly important.
-
C2 Position: Typically substituted with aryl or heteroaryl groups. This position often serves to anchor the molecule within the binding site and can be modified to enhance potency and selectivity.
-
C3 Position: Functionalization at this position can be critical. For example, halogenation or the introduction of small alkyl groups can modulate electronic properties and steric interactions.
-
C8 Position: Substitutions here can significantly impact activity. One study on antioxidant properties revealed that amination at the C8 position markedly improves free radical scavenging activity compared to the unsubstituted parent compound. [1]* Pyrazine Ring (C5, C6): Modifications on the pyrazine moiety influence the overall electronics and solubility of the molecule. Strategic placement of substituents can block metabolic pathways or introduce new interaction points with the target.
Caption: Key positions on the Imidazo[1,2-a]pyrazine core for SAR studies.
Experimental Protocol: Synthesis and Evaluation of an Anticancer Agent
This section provides a validated, step-by-step methodology for the synthesis of a representative imidazo[1,2-a]pyrazine derivative and its subsequent evaluation for anticancer activity.
Synthesis: Iodine-Catalyzed One-Pot Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyrazine
This protocol is adapted from established multicomponent reaction methodologies. [3][5] Materials:
-
2-Aminopyrazine (1.0 mmol)
-
4-Chlorobenzaldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol (5 mL)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser.
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyrazine (95.1 mg, 1.0 mmol), 4-chlorobenzaldehyde (140.6 mg, 1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for initial mixing and potential imine formation.
-
Add iodine (25.4 mg, 0.1 mmol, 10 mol%) to the flask. The solution will likely turn brown.
-
Add tert-butyl isocyanide (0.14 mL, 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine. Stir until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Self-Validation System: The protocol's success is validated at each step. TLC confirms reaction completion. The workup procedure ensures the removal of catalyst and byproducts. Final characterization via spectroscopic methods provides unequivocal proof of the desired product's identity and purity, which is essential for reliable biological testing.
Biological Evaluation: MTT Cytotoxicity Assay
Objective: To determine the in-vitro anticancer activity of the synthesized compound against the MCF-7 human breast cancer cell line.
Materials:
-
Synthesized imidazo[1,2-a]pyrazine derivative
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Doxorubicin (positive control)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Add 100 µL of these dilutions to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine core is a versatile and highly valuable scaffold that continues to fuel significant discoveries in medicinal chemistry. Its synthetic accessibility and broad range of biological activities, particularly in oncology and virology, ensure its relevance for future drug development programs. Future work will likely focus on exploring novel synthetic methodologies for even greater molecular diversity, leveraging computational chemistry for more rational drug design, and investigating its potential in emerging therapeutic areas. The insights and protocols provided in this guide serve as a robust foundation for researchers aiming to harness the full potential of this remarkable heterocyclic system.
References
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications.Organic & Biomolecular Chemistry (RSC Publishing).
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).PubMed.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.TSI Journals.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.UCL Discovery.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.RSC Advances (RSC Publishing).
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.PubMed Central.
- (PDF) Imidazo[1,2-a]pyrazines.ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.RSC Publishing.
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.PubMed.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
The Imidazo[1,2-a]pyrazine Scaffold: A Guide to Synthesis and Application
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention from the scientific community. As a fused bicyclic system containing a bridgehead nitrogen atom, it represents a versatile framework for the development of compounds with a wide array of applications, spanning from medicinal chemistry to materials science. Its structural rigidity, coupled with the numerous sites available for functionalization, allows for the fine-tuning of steric and electronic properties, making it an ideal template for targeted molecular design.
This guide provides an in-depth exploration of the synthesis and application of imidazo[1,2-a]pyrazine derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the key synthetic strategies, from classic condensation reactions to modern multicomponent approaches, and detail the protocols for their application in critical areas such as cancer therapy, infectious diseases, and bioimaging.
Part 1: The Synthetic Landscape
The construction of the imidazo[1,2-a]pyrazine ring system can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, scalability, and the principles of green chemistry.
The Classic Approach: Tschitschibabin-Type Condensation
The most traditional and fundamental method for synthesizing the imidazo[1,2-a]pyrazine core is the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound.[1] This reaction, analogous to the Tschitschibabin reaction for imidazo[1,2-a]pyridines, proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.
The causality behind this method's enduring use lies in its reliability and the commercial availability of a wide variety of starting materials. The choice of the α-haloketone directly dictates the substituents at the C2 and C3 positions of the final product, offering a straightforward route to specific analogues.
Diagram 1: General Scheme for Tschitschibabin-Type Synthesis
Experimental Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyrazine
This protocol describes the synthesis of a representative imidazo[1,2-a]pyrazine derivative using the Tschitschibabin-type condensation.
Materials:
-
2-Aminopyrazine (1.0 mmol, 95 mg)
-
2-Bromoacetophenone (α-bromoacetophenone) (1.0 mmol, 199 mg)
-
Anhydrous Ethanol (10 mL)
-
Sodium bicarbonate (NaHCO₃) (1.2 mmol, 101 mg)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminopyrazine (95 mg) and anhydrous ethanol (10 mL). Stir the mixture until the solid is fully dissolved.
-
Add sodium bicarbonate (101 mg) to the solution. This weak base neutralizes the HBr formed during the reaction, preventing the protonation of the starting amine which would render it unreactive.
-
Add 2-bromoacetophenone (199 mg) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylimidazo[1,2-a]pyrazine.
Modern Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as powerful tools in diversity-oriented synthesis, offering high atom economy and procedural simplicity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used for the synthesis of imidazo-fused heterocycles.[2] This one-pot, three-component reaction involves a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide.
The elegance of this method lies in its convergence. The reaction proceeds through the in-situ formation of a Schiff base from the aminopyrazine and aldehyde, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular [4+1] cycloaddition yields the final product. The use of a catalyst, such as iodine or a Lewis acid, can significantly accelerate the reaction, often allowing it to proceed at room temperature.[2][3]
Diagram 2: Iodine-Catalyzed Groebke-Blackburn-Bienaymé Reaction
Experimental Protocol 2: One-Pot Synthesis of N-tert-butyl-2-phenylimidazo[1,2-a]pyrazin-3-amine
This protocol details the iodine-catalyzed three-component synthesis.
Materials:
-
2-Aminopyrazine (1.0 mmol, 95 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
tert-Butyl isocyanide (1.1 mmol, 91 mg, 124 µL)
-
Iodine (I₂) (10 mol%, 25 mg)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-aminopyrazine (95 mg) and benzaldehyde (106 mg) in ethanol (10 mL).
-
Add the catalyst, iodine (25 mg), to the mixture and stir at room temperature. The iodine acts as a Lewis acid, activating the in-situ formed imine towards nucleophilic attack by the isocyanide.
-
Add tert-butyl isocyanide (91 mg) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate often forms. If so, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (the brown color will disappear).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from ethanol to yield the pure product.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has revolutionized the preparation of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, and improving yields.[4] Both the Tschitschibabin-type condensation and multicomponent reactions can be efficiently performed under microwave irradiation. The rapid and uniform heating provided by microwaves accelerates the rate-limiting steps of these reactions, such as the initial condensation and the final cyclization.
Experimental Protocol 3: Microwave-Assisted Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyrazines
This is a general protocol adaptable for various substrates.
Materials:
-
2-Aminopyridine derivative (1.0 mmol)
-
α-Haloketone or Arylglyoxal (1.0 mmol)
-
(For MCR) Isocyanide or other component (1.1 mmol)
-
Solvent (e.g., Ethanol, DMF, or solvent-free)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the 2-aminopyrazine (1.0 mmol) and the carbonyl compound (1.0 mmol). If it is a three-component reaction, add the third component.
-
Add the chosen solvent (2-3 mL) and any catalyst if required (e.g., molecular iodine).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes). The optimal conditions must be determined for each specific reaction.
-
After irradiation, cool the vial to room temperature using a compressed air stream.
-
Open the vial and transfer the contents.
-
Work up the reaction mixture as described in the previous protocols (e.g., solvent evaporation, extraction, and purification).
Part 2: A Spectrum of Applications
The unique electronic and structural features of the imidazo[1,2-a]pyrazine scaffold have led to its exploration in numerous fields, with medicinal chemistry being the most prominent.
Medicinal Chemistry
The imidazo[1,2-a]pyrazine core is a common motif in molecules exhibiting a wide range of pharmacological activities.[2]
Table 1: Overview of Biological Activities of Imidazo[1,2-a]pyrazine Derivatives
| Biological Activity | Target/Mechanism of Action | Representative IC₅₀/MIC Values | References |
| Anticancer | Tubulin polymerization inhibition; Kinase inhibition (e.g., Aurora, SYK, PI3K) | 23 nM (TB-25 vs. HCT-116 cells)[5]; 11 µM (Compound 12b vs. various cancer cell lines)[3] | [3][5] |
| Kinase Inhibition | ATP-competitive inhibition of kinases like Aurora A, SYK, and others | 16.5 nM (Entospletinib vs. SYK kinase)[6]; Potent Aurora A inhibition with cellular selectivity[7] | [6][7] |
| Antimicrobial | Inhibition of essential bacterial processes (e.g., Type IV secretion system) | MIC values as low as 50 µg/mL against various bacterial and fungal strains | [8][9] |
| Antioxidant | Free radical scavenging | IC₅₀ values ranging from 8.54 µM to 14.26 µM (DPPH assay) | [10] |
| Antiviral | Inhibition of viral enzymes (e.g., SARS-CoV-2 main protease) | IC₅₀ values as low as 21 nM against SARS-CoV-2 Mpro[11] | [11] |
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyrazines have proven to be effective scaffolds for the design of potent and selective kinase inhibitors.[6] A notable example is their application as inhibitors of Aurora kinases and Spleen Tyrosine Kinase (SYK).
The mechanism of action for most of these inhibitors is ATP-competitive binding. The planar heterocyclic core mimics the adenine ring of ATP, fitting into the hydrophobic ATP-binding pocket of the kinase. The substituents on the scaffold then form specific hydrogen bonds and van der Waals interactions with key residues in the hinge region and surrounding areas, conferring both potency and selectivity.
Diagram 3: Mechanism of ATP-Competitive Kinase Inhibition
Experimental Protocol 4: In Vitro Aurora A Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a synthesized imidazo[1,2-a]pyrazine derivative against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate (e.g., Kemptide, LRRASLG)
-
Adenosine Triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Imidazo[1,2-a]pyrazine compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., MLN8237)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a range from 100 µM to 1 nM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for no inhibition, positive control inhibitor for maximum inhibition).
-
Kinase/Substrate Addition: Add 5 µL of a solution containing Aurora A kinase and the peptide substrate in assay buffer. The concentrations should be optimized, but a starting point could be 5-10 ng/well of kinase and 0.2 µ g/well of substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase (typically 10-50 µM) to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the kinase detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add 10 µL of ADP-Glo™ Reagent, incubate for 40 min, then add 20 µL of Kinase Detection Reagent and incubate for 30 min).
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyrazine derivatives have shown promising activity against a range of bacteria and fungi.[10] Their mechanism of action can be diverse, but some have been shown to inhibit crucial bacterial machinery like the Type IV secretion system.[9]
Experimental Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to quantify the antimicrobial activity of a compound.
Materials:
-
Test imidazo[1,2-a]pyrazine compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Gentamicin)
-
Incubator (37 °C)
-
Microplate reader (600 nm)
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Controls: Include a positive control (no bacteria), a negative control (bacteria, no compound), and a control with a standard antibiotic.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the positive control), bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the well with the lowest concentration showing no increase in OD.
Fluorescent Probes for Bioimaging
The rigid, planar structure and conjugated π-system of the imidazo[1,2-a]pyrazine core make it an excellent platform for developing fluorescent molecules.[12] By attaching various electron-donating and -withdrawing groups, their photophysical properties, such as absorption/emission wavelengths and quantum yield, can be precisely tuned. These probes can be designed for high selectivity towards specific analytes or cellular environments, making them valuable tools for live-cell imaging.[13]
Experimental Protocol 6: Live-Cell Fluorescence Imaging
This protocol outlines the general steps for using a fluorescent imidazo[1,2-a]pyrazine derivative to image living cells.
Materials:
-
Fluorescent imidazo[1,2-a]pyrazine probe (dissolved in DMSO)
-
Cell line (e.g., HeLa cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or chamber slides
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Fluorescence microscope equipped with appropriate filters, a camera, and an incubation chamber (37 °C, 5% CO₂)
Procedure:
-
Cell Culture: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. Culture them in a standard incubator.
-
Probe Loading: On the day of the experiment, remove the culture medium and wash the cells once with pre-warmed PBS.
-
Prepare a loading solution of the fluorescent probe in live-cell imaging medium. The optimal concentration must be determined empirically but typically ranges from 1-10 µM.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 37 °C. The incubation time is probe-dependent.
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the dish. Place the dish on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate excitation and emission filter sets for the probe. Use the lowest possible excitation light intensity and shortest exposure times to minimize phototoxicity and photobleaching.
-
Perform time-lapse imaging if studying dynamic processes.
Materials Science
While less explored than their medicinal applications, the photophysical properties of imidazo[1,2-a]pyrazine derivatives suggest their potential use in materials science. Fused heterocyclic systems are often investigated as host materials or emitters in Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and tunable electronic properties. A related scaffold, imidazo[1,2-b]pyridazine, has been successfully used to develop host materials for high-performance red PhOLEDs, demonstrating excellent electron-transporting ability.[14] This suggests that the imidazo[1,2-a]pyrazine core, with its similar electronic characteristics, is a promising candidate for future development in this area, particularly for creating novel bipolar host materials or blue fluorescent emitters. Further research is required to fully realize this potential.
Conclusion
The imidazo[1,2-a]pyrazine scaffold stands as a testament to the power of heterocyclic chemistry in addressing complex scientific challenges. Its synthetic accessibility, coupled with the vast chemical space that can be explored through its derivatization, ensures its continued relevance. From the development of next-generation kinase inhibitors and novel antimicrobials to the creation of sophisticated tools for visualizing cellular life, imidazo[1,2-a]pyrazine derivatives offer a robust and versatile platform for innovation. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecular framework.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [URL: https://www.tsijournals.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36455508/]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra07842f]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10593848/]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10723554/]
-
This reference is a duplicate of[2] and has been omitted.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Europe PMC. [URL: https://europepmc.org/article/med/25107954]
- An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/sd/d3sd00111b]
- This reference is related to Aurora Kinase inhibitors but does not provide a specific protocol and has been omitted in favor of more direct references.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20833547/]
- This reference is for a related but different scaffold (imidazo[1,2-b]pyridazine) and has been cited in the text for context.
- This reference is a general guide to CETSA and has been omitted.
- This reference is a general guide to live-cell imaging and has been omitted.
- This reference is for a different scaffold and has been omitted.
- This reference is a general guide to CETSA and has been omitted.
- This reference is for a different scaffold and has been omitted.
- Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32267666/]
- This reference is for a different scaffold and has been omitted.
- Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. ResearchGate. [URL: https://www.researchgate.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [URL: https://doi.org/10.1039/D3RA07842F]
- This reference is for a different scaffold and has been omitted.
- This reference is a thesis providing synthetic schemes and has been omitted in favor of peer-reviewed articles.
- This reference is a general guide to live-cell imaging and has been omitted.
- This reference is for a different scaffold and has been omitted.
- This reference is a general guide to live-cell imaging and has been omitted.
- This reference is for a different scaffold and has been omitted.
- This reference is a general guide to CETSA and has been omitted.
- This reference is a general review of Aurora Kinase inhibitors and has been omitted.
- This reference is a review of synthesis methods and has been omitted in favor of primary liter
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20832916/]
- This reference is for a different scaffold and has been omitted.
- This reference is for a different scaffold and has been omitted.
- This reference is a general study on kinase inhibitor conform
- This reference is for a different class of compounds and has been omitted.
- This reference is a general guide to cell imaging and has been omitted.
- This reference is for a different scaffold and has been omitted.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753238/]
- This reference is a general guide to live-cell imaging and has been omitted.
- Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3223910/]
- This reference is a general guide to CETSA and has been omitted.
- This reference is for a different scaffold and has been omitted.
- This reference is a general guide to CETSA and has been omitted.
Sources
- 1. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 14. Imidazo[1,2- b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,2-a]pyrazin-2-ylmethanol and its Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a comprehensive guide for researchers exploring the anticancer potential of imidazo[1,2-a]pyrazin-2-ylmethanol and its derivatives. We delve into the synthesis, mechanisms of action, and provide detailed protocols for in vitro and in vivo evaluation of these promising compounds. This guide is intended to serve as a practical resource, blending established methodologies with mechanistic insights to facilitate the advancement of novel cancer therapeutics.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazines are nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties.[1][2] Derivatives of this core structure have been investigated for various therapeutic applications, including as antibacterial, anti-inflammatory, and antiviral agents.[1] In the realm of oncology, these compounds have shown considerable promise by targeting key signaling pathways and cellular processes that are dysregulated in cancer.[3][4]
The structural versatility of the imidazo[1,2-a]pyrazine nucleus allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of derivatives with potent and selective anticancer activities, making them attractive candidates for further preclinical and clinical investigation.
Mechanisms of Anticancer Activity
Imidazo[1,2-a]pyrazine derivatives exert their anticancer effects through various mechanisms, often by inhibiting key proteins involved in cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is crucial for the rational design of novel derivatives and for identifying patient populations that are most likely to respond to these agents.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, playing a central role in cell growth, survival, and metabolism.[3][5] Overactivation of this pathway, often due to mutations in key components, contributes to tumorigenesis and resistance to therapy.[5] Several imidazo[1,2-a]pyrazine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[3]
Mechanism of Action: These compounds typically bind to the ATP-binding pocket of PI3K and mTOR kinases, preventing the phosphorylation of their downstream targets. Inhibition of PI3K blocks the conversion of PIP2 to PIP3, thereby preventing the activation of Akt. Concurrently, mTOR inhibition disrupts the formation of mTORC1 and mTORC2 complexes, leading to the suppression of protein synthesis and cell growth.
Caption: The cGAS-STING pathway and its modulation by ENPP1-inhibiting Imidazo[1,2-a]pyrazine derivatives.
Inhibition of Gαq/11 Signaling
The Gαq/11 signaling pathway is frequently activated by mutations in uveal melanoma, a rare but aggressive form of eye cancer. [6]This pathway plays a crucial role in cell proliferation and survival. Specific imidazo[1,2-a]pyrazine derivatives have been designed to inhibit Gαq/11 proteins. [6] Mechanism of Action: These inhibitors directly bind to Gαq and prevent the dissociation of the Gαβγ heterotrimer, thereby blocking downstream signaling cascades that involve phospholipase C-β (PLC-β), leading to the suppression of ERK phosphorylation and YAP dephosphorylation. [6]
Caption: Gαq/11 signaling pathway and its inhibition by specific Imidazo[1,2-a]pyrazine derivatives.
Inhibition of Tubulin Polymerization
Microtubules are dynamic cellular structures essential for cell division, intracellular transport, and maintenance of cell shape. [7]Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as potent inhibitors of tubulin polymerization. [4] Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. [4]
Synthesis of Imidazo[1,2-a]pyrazine Derivatives
A common and efficient method for the synthesis of the imidazo[1,2-a]pyrazine core is through a one-pot, three-component condensation reaction catalyzed by iodine. [1]This method offers good yields and straightforward workup procedures.
General Protocol for Iodine-Catalyzed Synthesis
This protocol describes a general method for the synthesis of a library of imidazo[1,2-a]pyrazine derivatives.
Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrazine derivatives.
Materials:
-
2-Aminopyrazine
-
Substituted aryl aldehyde
-
tert-Butyl isocyanide or other isocyanide derivatives
-
Iodine (catalyst)
-
Ethanol (or other suitable solvent)
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) and a substituted aryl aldehyde (1.0 mmol) in ethanol (10 mL), add iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
In Vitro Evaluation Protocols
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest (e.g., HepG2, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Imidazo[1,2-a]pyrazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the Imidazo[1,2-a]pyrazine derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to confirm the mechanism of action of the Imidazo[1,2-a]pyrazine derivatives on their target signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization)
-
Imidazo[1,2-a]pyrazine derivative
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.
-
Add the Imidazo[1,2-a]pyrazine derivative or vehicle control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer set to 37°C.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
Plot the absorbance versus time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.
In Vivo Evaluation Protocol
Subcutaneous Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of Imidazo[1,2-a]pyrazine derivatives in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cells (e.g., HCT116, A549)
-
Matrigel (optional)
-
Imidazo[1,2-a]pyrazine derivative formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used) at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse. [8]3. Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Imidazo[1,2-a]pyrazine derivative or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation
Quantitative data from the in vitro and in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Derivative A | 1.5 | 2.3 | 0.8 |
| Derivative B | 5.2 | 7.8 | 3.1 |
| Doxorubicin | 0.5 | 0.8 | 0.2 |
Data are presented as the mean of three independent experiments.
Table 2: In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Derivative A (10 mg/kg) | 500 ± 80 | 66.7 |
| Derivative A (20 mg/kg) | 250 ± 50 | 83.3 |
Data are presented as mean ± SEM.
Conclusion
The Imidazo[1,2-a]pyrazine scaffold represents a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of Imidazo[1,2-a]pyrazin-2-ylmethanol and its derivatives. By understanding the underlying biology and employing robust experimental methodologies, the scientific community can continue to advance this promising class of compounds towards clinical application.
References
- Jadhav, S. B., & Shingate, B. B. (2021). Imidazo[1,2-a]pyrazine: A versatile scaffold in organic synthesis and drug development. Results in Chemistry, 3, 100187.
-
Kumar, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36257-36267. [Link]
- Wang, L., et al. (2023). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(21), 14786-14805.
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
Li, J., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 249, 115169. [Link]
- Walsh, D. A. (2014).
-
Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 240, 114520. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry, 247, 115024. [Link]
-
ResearchGate. (2022). Gαq/11 signaling pathways. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][2][9]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. [Link]
-
Walsh Medical Media. (2014). Assessing the Role of Gαq/11 in Cellular Responses: An Analysis of Investigative Tools. [Link]
-
PubMed. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. [Link]
-
PNAS. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. [Link]
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
ScholarWorks. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. [Link]
-
Wikipedia. (n.d.). Gq alpha subunit. [Link]
-
Bentham Open. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
Bentham Open. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
UW Medicine. (n.d.). Factor XI Activity Assay. [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]
-
ResearchGate. (2023). Major signaling pathways associated with ENPP1. [Link]
-
YouTube. (2023). Gq Pathway Of G-Protein-Coupled Receptors Explained. [Link]
-
RSC Publishing. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles. [Link]
-
Xenograft Tumor Assay Protocol. (n.d.). [Link]
-
PMC. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. [Link]
-
ResearchGate. (2022). Gαq/11 signaling pathways. [Link]
-
QIAGEN. (n.d.). Gαq Signaling. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating the Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives
Introduction: The Promise of Imidazo[1,2-a]pyrazines in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents. The Imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] This fused heterocyclic system, considered a structural analogue of deazapurines, offers a versatile framework for chemical modification, allowing for the fine-tuning of its biological activity.[1] Derivatives have shown promising efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][4][5]
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth overview and field-proven protocols for the synthesis, characterization, and robust evaluation of the antimicrobial properties of novel Imidazo[1,2-a]pyrazine compounds. The methodologies detailed herein are grounded in international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7]
Section 1: Synthesis and Characterization
A critical first step in evaluating this compound class is efficient and reliable synthesis. One-pot, multicomponent reactions (MCRs) are frequently employed due to their high efficiency and atom economy.[2] An iodine-catalyzed three-component condensation is a representative modern approach.[2][8]
1.1. General Synthesis Workflow
The synthesis of Imidazo[1,2-a]pyrazine derivatives often involves the condensation of a 2-aminopyrazine with an aldehyde and an isocyanide, which undergoes a [4+1] cycloaddition.[8] This process allows for significant structural diversity by varying the substituent groups on the starting materials.
Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrazine derivatives.
1.2. Rationale for Characterization
-
Nuclear Magnetic Resonance (NMR): Essential for elucidating the precise chemical structure and confirming the successful fusion of the imidazole and pyrazine rings.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, ensuring the correct product has been formed.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound, which is critical for accurate biological testing, as impurities can lead to false-positive or confounding results.
Section 2: Core Protocols for Antimicrobial Efficacy Profiling
A tiered approach, starting with primary screening (MIC) and progressing to more complex assays (MBC, time-kill), provides a comprehensive understanding of a compound's antimicrobial profile.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is the international standard and is recommended for its efficiency and conservation of compound.[6]
Scientific Rationale: This assay identifies the potency of a compound in inhibiting microbial proliferation. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium as it is low in inhibitors of common antibiotics (e.g., sulfonamides) and is standardized to support the growth of most non-fastidious aerobic pathogens.[10]
Step-by-Step Protocol:
-
Preparation of Compound Stock: Dissolve the Imidazo[1,2-a]pyrazine derivative in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Scientist's Note: DMSO is used to solubilize hydrophobic compounds. The final concentration in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microbes.
-
-
Preparation of Microtiter Plates: In a sterile 96-well, flat-bottom plate, add 50 µL of sterile CAMHB to wells 2 through 12 of a given row.
-
Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.
-
Self-Validation: Wells 11 and 12 serve as controls. Well 11 (Growth Control) will contain only inoculum and broth. Well 12 (Sterility Control) will contain only sterile broth.
-
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.[9][11]
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.[9]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[9] This can be assessed visually or with a microplate reader (OD at 600 nm).
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay distinguishes bactericidal (killing) from bacteriostatic (inhibiting) activity.
Scientific Rationale: While a compound may inhibit growth (MIC), it may not necessarily kill the organism. The MBC test is a crucial follow-up to determine if the compound has cidal activity, which is often desirable for treating serious infections.[12]
Step-by-Step Protocol:
-
Perform MIC Test: Complete the MIC protocol as described in Section 2.1.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot.[12]
-
Plating: Spot-plate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 24-48 hours.[12]
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11][13]
Caption: Workflow for determining MIC and subsequent MBC values.
Protocol: Time-Kill Kinetic Assay
This dynamic assay provides insight into the rate of antimicrobial activity, further characterizing whether an agent is bacteriostatic or bactericidal and if its effect is concentration-dependent.[14][15]
Scientific Rationale: By sampling and enumerating viable bacteria over a 24-hour period, a time-kill curve reveals the pharmacodynamics of the compound. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Step-by-Step Protocol:
-
Setup: In sterile tubes, prepare bacterial suspensions (final volume ~10 mL) at ~5 x 10⁵ CFU/mL in CAMHB. Add the Imidazo[1,2-a]pyrazine compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.[16] Include a growth control tube without any compound.
-
Time Zero (T₀) Sample: Immediately after adding the compound, remove a 100 µL aliquot from each tube.
-
Serial Dilution & Plating: Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS. Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).[16][17]
-
Enumeration and Analysis: After incubating the plates, count the colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time for each concentration.
Protocol: Anti-Biofilm Activity Assessment
Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[18] The crystal violet assay is a standard, high-throughput method to quantify the ability of a compound to inhibit biofilm formation or eradicate established biofilms.[19][20][21]
Scientific Rationale: Crystal violet is a basic dye that stains the negatively charged components of the biofilm matrix and bacterial cells.[19] The amount of retained dye is proportional to the total biofilm biomass.
Step-by-Step Protocol (Inhibition of Biofilm Formation):
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable growth medium (e.g., Tryptic Soy Broth) as done for the MIC assay.
-
Inoculation: Add a standardized bacterial suspension (~1 x 10⁶ CFU/mL) to the wells.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells three times with sterile PBS, being careful not to dislodge the adherent biofilm.[22]
-
Fixation: Fix the biofilms by air-drying or with methanol for 15 minutes.
-
Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.[18]
-
Washing: Discard the staining solution and wash the plate thoroughly with distilled water until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[21][22]
-
Quantification: Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of 570-595 nm.
Section 3: Data Interpretation and Presentation
Clear and standardized data presentation is crucial for comparing the efficacy of different compounds.
Table 1: Example Data Summary for Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| IMP-001 | Staphylococcus aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| IMP-001 | Escherichia coli ATCC 25922 | 8 | 64 | 8 | Bacteriostatic |
| IMP-002 | Pseudomonas aeruginosa PAO1 | 16 | >128 | >8 | Bacteriostatic |
| IMP-002 | Candida albicans SC5314 | 2 | 4 | 2 | Fungicidal |
| Control | (e.g., Ciprofloxacin) | Varies | Varies | Varies | Reference |
Interpretation Guidelines:
-
MBC/MIC Ratio: A ratio of ≤ 4 is generally considered indicative of bactericidal activity. A ratio > 4 suggests bacteriostatic activity.
-
Time-Kill Curves: A ≥ 3-log₁₀ reduction in CFU/mL is the hallmark of bactericidal activity. The speed and concentration-dependency of this killing can be observed directly from the graph.
-
Anti-Biofilm Data: Results are typically presented as the percentage of biofilm inhibition compared to the untreated growth control. The concentration that inhibits 50% of biofilm formation (BIC₅₀) can be calculated.
References
-
Myadaraboina S, Alla M, Parlapalli A, and Manda S. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 16(3):276. [Link]
-
Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37066. [Link]
-
Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Revankar, G. R., Matthews, T. R., & Robins, R. K. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 18(12), 1253–1255. [Link]
-
Patel, R. B., et al. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Negative Results, 13(S01), 23-30. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
-
Sravanthi, G., et al. (2016). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 18(10), 633-639. [Link]
-
Nishitani, Y., et al. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Applied Sciences, 12(19), 9845. [Link]
-
Abignente, E., et al. (1982). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry, 25(1), 72-77. [Link]
-
Agyeman, K., et al. (2022). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2022, 9961623. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37066. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Chaiya, P., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science, 14(02), 118-126. [Link]
-
Brady, R. A., Leid, J. G., & Sewell, A. K. (2015). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education, 36. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Haddadin, R. N. (2015). How can I assess biofilm formation by crystal violet binding assay?. ResearchGate. [Link]
-
Anderl, J. N., Franklin, M. J., & Stewart, P. S. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50995. [Link]
-
BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]
-
Khan, D. D., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 01-05. [Link]
-
Giles Scientific Inc. (2022). MIC Broth Microdilution Plate Reading with EUCAST & CLSI Guidelines. rapidmicrobiology. [Link]
-
Falade, O. P., et al. (2022). Antimicrobial Efficacy and Time-kill Kinetics of Phoenix dactylifera L. Seed Oil Against Multidrug Resistant Pathogens from Cancer Patients. Journal of Applied Sciences, 22(5), 232-241. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. protocols.io [protocols.io]
- 11. microchemlab.com [microchemlab.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. emerypharma.com [emerypharma.com]
- 15. actascientific.com [actascientific.com]
- 16. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ableweb.org [ableweb.org]
- 19. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crystal violet staining protocol | Abcam [abcam.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antioxidant Properties of Imidazo[1,2-a]pyrazine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant properties of Imidazo[1,2-a]pyrazine derivatives. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies to facilitate the discovery and development of novel antioxidant agents based on this privileged heterocyclic scaffold.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Antioxidant Research
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. Recently, derivatives of this scaffold have emerged as potent antioxidants. Their mechanism of action is primarily attributed to their ability to act as free radical scavengers, a critical function in mitigating oxidative stress.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The imidazo[1,2-a]pyrazine scaffold, with its electron-rich nitrogen atoms and planar structure, provides a versatile platform for the design of novel antioxidants. Strategic substitution on the core structure can significantly enhance its radical scavenging capabilities.
Mechanistic Insights into Antioxidant Activity
The primary antioxidant mechanism of imidazo[1,2-a]pyrazine derivatives is their capacity to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The efficiency of this process is heavily influenced by the electronic properties of the substituents on the imidazo[1,2-a]pyrazine core.
Structure-Activity Relationship (SAR) Highlights:
-
Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, on the pyrazine ring, particularly at the C8 position, has been shown to significantly enhance antioxidant activity[2][3]. These groups increase the electron density of the heterocyclic system, making it more prone to donate an electron or a hydrogen atom to a radical.
-
Amination at C8: Specifically, the presence of an amino group at the C8 position is considered crucial for potent antioxidant properties. Substituents like diethanolamine and morpholine at this position have demonstrated excellent activity, likely due to the combined electron-donating nature of the nitrogen and, in the case of diethanolamine, the presence of hydroxyl groups which can also participate in radical scavenging[2][3].
-
Substitutions at C2 and C3: Both aromatic and aliphatic substituents at the C2 position can contribute to good antioxidant activity. Furthermore, the introduction of a bromine atom at the C3 position has been observed to improve the radical scavenging capacity[3].
The following diagram illustrates the key positions on the imidazo[1,2-a]pyrazine scaffold where substitutions can modulate antioxidant activity.
Caption: Key substitution sites on the imidazo[1,2-a]pyrazine scaffold influencing antioxidant activity.
Quantitative Data Summary
The following table summarizes the in vitro antioxidant activity (IC50 values) of selected imidazo[1,2-a]pyrazine derivatives from a representative study, determined by the DPPH radical scavenging assay. Lower IC50 values indicate higher antioxidant potency.
| Compound ID | Substituents | IC50 (µM)[2][3] |
| 4a | Unsubstituted | 28.14 |
| 6a | Unsubstituted | 22.43 |
| 4c | C2: 4-chlorophenyl | 14.26 |
| 4f | C2: cyclohexyl | 13.52 |
| 5a | C8: morpholine | 12.80 |
| 5b | C8: piperidine | 13.24 |
| 5d | C8: diethanolamine | 8.54 |
| 5h | C8: N-methylpiperazine | 9.21 |
| 6b | C3: Br, C8: diethanolamine | 9.75 |
| Ascorbic Acid | (Standard) | 5.84 |
Experimental Protocols
In Vitro Antioxidant Assays
This assay is a rapid and widely used method to screen for the radical scavenging activity of compounds. The principle is based on the reduction of the stable DPPH radical (purple) by an antioxidant to the non-radical form, DPPH-H (yellow). The change in absorbance is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of Test Compounds: Prepare stock solutions of the imidazo[1,2-a]pyrazine derivatives in a suitable solvent (e.g., DMSO or methanol). Prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test compound.
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compounds: Prepare stock solutions and serial dilutions of the imidazo[1,2-a]pyrazine derivatives as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound solution at various concentrations.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Caption: General workflow for in vitro antioxidant assays (DPPH and ABTS).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution of the test compounds. It utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer after 24 hours.
-
Cell Treatment:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with 100 µL of a solution containing the test compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells with PBS to remove the treatment solution.
-
Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the CAA unit for each compound, where one CAA unit is the concentration of the compound that inhibits 50% of the AAPH-induced fluorescence.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel antioxidant agents. The synthetic accessibility and the potential for substitution at multiple positions allow for fine-tuning of the antioxidant properties. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on optimizing the structure-activity relationships, exploring the in vivo efficacy and safety of lead compounds, and elucidating their potential synergistic effects with other antioxidants.
References
-
Myadaraboina, S., Alla, M., Parlapalli, A., & Manda, S. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Myadaraboina, S., Alla, M., Parlapalli, A., & Manda, S. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. Trade Science Inc. [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Myadaraboina, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. [Link]
-
Berezovskaya, B. M., & Vasilevsky, S. F. (2010). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Sivakumar, P. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Sivakumar, P. M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. [Link]
Sources
Application Notes & Protocols: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
Abstract
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a multitude of pharmacological activities.[1] Derivatives have demonstrated potent efficacy as kinase inhibitors, anti-infective agents, and modulators of the central nervous system.[1][2][3] This document serves as a technical guide for researchers, providing a field-proven perspective on the design, synthesis, and evaluation of novel imidazo[1,2-a]pyrazine derivatives. We will detail robust synthetic protocols, analytical characterization methods, and a representative biological screening assay, underpinned by an understanding of the structure-activity relationships that drive potency and selectivity.
The Medicinal Chemistry Rationale: Why Imidazo[1,2-a]pyrazine?
The utility of the imidazo[1,2-a]pyrazine scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which act as key hydrogen bond acceptors and donors. This arrangement facilitates binding to various enzymatic pockets, particularly the ATP-binding sites of kinases.[4] The core can be readily and strategically modified at multiple positions (primarily C2, C3, C6, and C8), allowing for fine-tuning of physiochemical properties and target-specific interactions. This synthetic tractability enables the rapid generation of diverse chemical libraries, a cornerstone of modern hit-to-lead campaigns.
Derivatives have been successfully developed as potent inhibitors of crucial cellular signaling pathways implicated in cancer, such as those involving PI3K, Aurora kinase, and Spleen Tyrosine Kinase (SYK).[3][4][5] For instance, Entospletinib, an imidazo[1,2-a]pyrazine-based molecule, is a selective SYK inhibitor that has undergone clinical investigation for hematological malignancies.[4] This precedent validates the scaffold as a clinically relevant starting point for novel therapeutic agents.
Synthesis Strategy: A Modern, Efficient Approach
Traditional multi-step syntheses of this scaffold are often hampered by long reaction times and low yields.[6] The advent of multicomponent reactions (MCRs) has revolutionized this process. MCRs offer an atom-economical and efficient route to complex molecules in a single pot, which is ideal for library synthesis.[7] A particularly effective and environmentally benign approach is the iodine-catalyzed three-component condensation.
Causality Behind the Method:
-
Catalyst Choice: Molecular iodine (I₂) is an inexpensive, readily available, and low-toxicity Lewis acid.[3] It effectively activates the in situ formed imine for nucleophilic attack by the isocyanide, driving the reaction forward under mild, room-temperature conditions.[6][7]
-
Reaction Design: The one-pot condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide rapidly builds the core structure. This [4+1] cycloaddition is highly efficient and generates the desired product with minimal purification required.[7][8]
Below is a general workflow for the synthesis and subsequent screening of an imidazo[1,2-a]pyrazine library.
Caption: Drug discovery workflow for Imidazo[1,2-a]pyrazine derivatives.
Key Therapeutic Target: Kinase Signaling in Oncology
A significant number of imidazo[1,2-a]pyrazine derivatives function as kinase inhibitors.[1][3][4] Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a central node controlling cell growth, proliferation, and survival, and it is frequently hyperactivated in tumors, making it a prime therapeutic target.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyrazine derivatives.
Protocols
Protocol 1: Iodine-Catalyzed Synthesis of a 2,3-Substituted Imidazo[1,2-a]pyrazine
Principle: This protocol describes a one-pot, three-component reaction to form the imidazo[1,2-a]pyrazine core at room temperature.[6][8] The reaction is monitored by Thin-Layer Chromatography (TLC), and the product is isolated via simple filtration.
Materials:
-
2-Aminopyrazine (1.0 eq)
-
Substituted Aryl Aldehyde (1.0 eq)
-
tert-Butyl Isocyanide (1.0 eq)
-
Iodine (I₂) (0.5 mol%)
-
Ethanol (Solvent)
-
Round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60 F₂₅₄), filtration apparatus.
Procedure:
-
To a 100 mL round-bottom flask, add 2-aminopyrazine (e.g., 10 mmol, 0.95 g), the desired aryl aldehyde (10 mmol), and ethanol (20 mL).
-
Stir the mixture at room temperature until the solids are fully dissolved.
-
Add tert-butyl isocyanide (10 mmol, 1.13 mL) to the mixture.
-
Add the iodine catalyst (0.05 mmol, ~13 mg) to the flask. The reaction mixture will typically turn a yellowish-orange color.
-
Stir the reaction at room temperature.
-
Self-Validation: Monitor the reaction's progress every 30 minutes using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The consumption of starting materials and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Upon completion (typically 2-4 hours, as determined by TLC), a precipitate will have formed.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to yield the final imidazo[1,2-a]pyrazine derivative.
Protocol 2: Product Characterization and Purity Assessment
Principle: The identity and purity of the synthesized compound must be unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) provides purity data, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the molecular weight and structure.
A. HPLC Purity Analysis
-
Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile or a suitable solvent.
-
System: A reverse-phase C18 column is standard.[7]
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is common. A typical starting condition is 95:5 Water:Acetonitrile, ramping to 5:95 over 15-20 minutes.
-
Detection: UV detection at 254 nm and 280 nm.
-
Validation: A pure compound should yield a single major peak (>95% peak area).[7]
B. Structural Confirmation (¹H NMR & HRMS)
-
¹H NMR: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic signals include a singlet for the imidazo proton (δ 7.4-8.0 ppm) and a singlet for the pyrazine proton (δ 8.1-9.0 ppm).[1] The remaining aromatic and aliphatic protons should appear at their expected chemical shifts with appropriate integrations and coupling patterns.[1]
-
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (e.g., 0.1 mg/mL) and analyze using Electrospray Ionization (ESI). The observed mass of the molecular ion [M+H]⁺ should match the calculated theoretical mass to within 5 ppm, confirming the elemental composition.[1]
Protocol 3: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)
Principle: The MTT assay is a colorimetric method to assess cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells. This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).[3][8]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Synthesized imidazo[1,2-a]pyrazine derivatives (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (for formazan dissolution).
-
96-well microplates, multichannel pipette, plate reader (570 nm).
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium. Final concentrations should typically range from 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Self-Validation: Include the following controls on every plate:
-
Negative Control: Cells treated with medium containing the same percentage of DMSO as the highest compound concentration (vehicle control).
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells.
-
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in living cells.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Data Interpretation and Structure-Activity Relationships (SAR)
The data generated from screening allows for the development of SAR, which guides the design of more potent and selective analogs.
Caption: Key Structure-Activity Relationship (SAR) points for the Imidazo[1,2-a]pyrazine scaffold.
Example Data Summary: The table below presents hypothetical IC₅₀ values for a series of synthesized compounds against various cancer cell lines, similar to data found in published studies.[3][7][8]
| Compound ID | C2-Substituent | C8-Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HepG2 |
| REF-DRUG | Doxorubicin | - | 0.85 | 1.5 |
| IMP-01 | Phenyl | -H | 22.5 | 28.1 |
| IMP-02 | Phenyl | -Morpholine | 15.3 | 18.4 |
| IMP-03 | 4-Aminophenyl | -H | 11.0 | 13.0 |
From this data, a researcher can infer that adding a morpholine group at C8 (IMP-02 vs. IMP-01) or an amino group to the phenyl ring at C2 (IMP-03 vs. IMP-01) improves cytotoxic activity. This insight directly informs the next round of synthesis.
Conclusion and Future Outlook
The imidazo[1,2-a]pyrazine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its synthetic accessibility via modern methods like multicomponent reactions allows for rapid exploration of chemical space. Future efforts will likely focus on developing derivatives with improved selectivity to minimize off-target effects, enhancing pharmacokinetic profiles, and exploring novel biological targets beyond kinases, such as proteases and GPCRs. The protocols and insights provided herein offer a solid foundation for any research group aiming to leverage the power of this remarkable heterocyclic system.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application and Protocol Guide for High-Throughput Screening using an Imidazo[1,2-a]pyrazin-2-ylmethanol-Based Chemical Library
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery
The Imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Notably, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores have been successfully employed in the development of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.[4][5][6][7]
This document provides a comprehensive guide for utilizing a chemical library derived from Imidazo[1,2-a]pyrazin-2-ylmethanol for high-throughput screening (HTS), with a particular focus on the discovery of novel kinase inhibitors. We will delve into the rationale behind library design, detailed HTS protocols, and subsequent hit validation strategies, ensuring a scientifically rigorous and efficient drug discovery campaign.
Library Design Strategy: Leveraging the Imidazo[1,2-a]pyrazin-2-ylmethanol Scaffold
The strategic design of a screening library is paramount to the success of any HTS campaign. The Imidazo[1,2-a]pyrazin-2-ylmethanol scaffold offers several advantages for library construction:
-
Versatile Synthetic Handles: The core structure provides multiple points for chemical modification, allowing for the creation of a diverse range of analogs. The hydroxyl group of the methanol substituent at the 2-position is a key site for derivatization, enabling the introduction of various functionalities through esterification, etherification, or other coupling reactions. Further diversity can be achieved by substitutions on the pyrazine ring.
-
Favorable Physicochemical Properties: The scaffold generally imparts drug-like properties to its derivatives, including favorable solubility and cell permeability, which are crucial for biological activity.
-
Proven Biological Relevance: As established, the imidazo[1,2-a]pyrazine core is a known pharmacophore for a multitude of biological targets, increasing the probability of identifying active compounds.[1]
Hypothetical Library Synthesis Workflow
A common and efficient method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[8] For the synthesis of the parent scaffold, Imidazo[1,2-a]pyrazin-2-ylmethanol, a plausible route would involve the reaction of 2-aminopyrazine with a suitable three-carbon α-halocarbonyl synthon bearing a protected hydroxyl group, followed by deprotection.
The subsequent diversification of this scaffold into a screening library can be achieved through parallel synthesis techniques, reacting the parent molecule with a diverse set of building blocks.
Caption: Workflow for the synthesis of an Imidazo[1,2-a]pyrazin-2-ylmethanol-based library.
High-Throughput Screening Protocol: A Fluorescence-Based Kinase Assay
Fluorescence-based assays are a cornerstone of HTS due to their high sensitivity, broad applicability, and amenability to automation.[9][10][11][12] Here, we outline a protocol for a generic fluorescence-based kinase assay to screen our Imidazo[1,2-a]pyrazin-2-ylmethanol library for potential kinase inhibitors. This assay measures the phosphorylation of a substrate peptide by a target kinase.
Principle of the Assay
The assay utilizes a fluorescently labeled peptide substrate and a phosphorylation-specific antibody conjugated to a quencher. In the absence of kinase activity, the substrate remains unphosphorylated, and the antibody-quencher does not bind, resulting in a high fluorescence signal. When the kinase is active, it phosphorylates the peptide, allowing the antibody-quencher to bind, bringing the quencher in close proximity to the fluorophore and diminishing the fluorescence signal. Inhibitors of the kinase will prevent phosphorylation, thus maintaining a high fluorescence signal.
Caption: A structured workflow for the validation of hits from the primary HTS.
Conclusion
The Imidazo[1,2-a]pyrazin-2-ylmethanol scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The protocols and strategies outlined in this guide provide a robust framework for the design of a diverse chemical library, its efficient screening through a high-throughput fluorescence-based assay, and the subsequent validation and characterization of promising hits. By adhering to these principles of scientific integrity and logical progression, researchers can significantly enhance the probability of success in their drug discovery endeavors.
References
- Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187.
- TSI Journals. (n.d.).
- ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- ResearchGate. (2026). (PDF) Imidazo[1,2- a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- RSC Publishing. (2023).
- PubMed. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.
- PubMed. (n.d.). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε.
- PubMed. (2024).
- NIH. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
- PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- PubMed. (2005). High-throughput screening for kinase inhibitors.
- PubMed. (2016).
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- BMG LABTECH. (n.d.). Fluorometric Enzyme Assays.
- ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Evaluation of Imidazo[1,2-a]pyrazine Compounds
Foreword: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural rigidity, coupled with the numerous sites available for substitution, allows for the creation of diverse chemical libraries with a wide spectrum of biological activities.[1][2] This scaffold is considered a "privileged structure" due to its recurring presence in compounds targeting various biological entities. Indeed, derivatives of imidazo[1,2-a]pyrazine have demonstrated potent activities, including but not limited to, anticancer, antiviral, and antibacterial effects.[3] A notable area of success for this class of compounds is in the domain of oncology, where they have been identified as potent inhibitors of key cellular targets such as protein kinases and tubulin.[1][4][5][6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and step-by-step protocols for the in vitro characterization of imidazo[1,2-a]pyrazine compounds. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data essential for advancing promising candidates through the drug discovery pipeline.
Chapter 1: Foundational Physicochemical and ADME-Tox Profiling
Before delving into target-specific biological assays, a fundamental understanding of a compound's physicochemical properties and its absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[8][9][10] These initial screens help to identify potential liabilities early in the discovery process, saving valuable time and resources.[8]
Rationale for Early Stage Profiling
The "drug-like" properties of a molecule are as critical as its biological potency. Poor solubility can hinder formulation and bioavailability, while rapid metabolic degradation can lead to a short half-life in vivo. Early in vitro ADME-Tox profiling provides crucial data to guide medicinal chemistry efforts in optimizing not just the potency but also the overall developability of a compound series.[8][11]
Key Physicochemical and ADME-Tox Assays
The following table summarizes essential in vitro assays for the initial characterization of imidazo[1,2-a]pyrazine compounds:
| Parameter | Assay | Principle | Significance |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Measurement of the concentration of a compound in a saturated solution. | Crucial for formulation, bioavailability, and ensuring accurate results in biological assays. |
| Lipophilicity | LogD7.4 (Shake-flask or HPLC method) | Determination of the compound's distribution between an aqueous and an organic phase at physiological pH.[12][13][14] | Influences membrane permeability, protein binding, and metabolic clearance. |
| Metabolic Stability | Microsomal Stability Assay | Incubation of the compound with liver microsomes to assess the rate of metabolic degradation. | Predicts the in vivo half-life and potential for drug-drug interactions. |
| Cytotoxicity | General Cell Viability Assay (e.g., MTT on a non-cancerous cell line) | Assessment of the compound's toxicity to normal cells. | Provides an initial therapeutic window by comparing toxicity to efficacy. |
| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | Evaluation of the compound's potential to inhibit major drug-metabolizing enzymes.[10] | Predicts the risk of adverse drug-drug interactions.[10] |
Protocol 1: Kinetic Solubility Assay
Principle: This high-throughput assay provides a rapid assessment of a compound's solubility by measuring the concentration at which it precipitates from a solution when added from a concentrated DMSO stock.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the imidazo[1,2-a]pyrazine compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock in DMSO.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader to detect precipitation. The lowest concentration showing turbidity is an estimate of the kinetic solubility.
Chapter 2: Cellular Assays for Anticancer Activity
A primary application of imidazo[1,2-a]pyrazine derivatives is in oncology. Therefore, a panel of cell-based assays is essential to determine their antiproliferative and cytotoxic effects.
The Logic of a Tiered Cellular Screening Approach
A logical progression of cellular assays provides a comprehensive picture of a compound's anticancer potential. This typically begins with a broad assessment of cell viability across a panel of cancer cell lines, followed by more detailed mechanistic studies on sensitive lines.
Caption: Tiered workflow for cellular evaluation of anticancer compounds.
Protocol 2: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.[16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyrazine compound (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in a 6-well plate with the imidazo[1,2-a]pyrazine compound at concentrations around its IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[20]
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content in a cell population by flow cytometry. This enables the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing if a compound induces cell cycle arrest at a specific phase.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compound for a duration that allows for cell cycle progression (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[21][22] Cells can be stored at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a PBS solution containing RNase A to degrade RNA, which PI can also bind to.[21][22]
-
PI Staining: Add PI staining solution to the cells and incubate in the dark.[21][22]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of PI. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.
Chapter 3: Target-Specific Biochemical Assays
Many imidazo[1,2-a]pyrazine derivatives exhibit their anticancer effects by inhibiting specific molecular targets. Biochemical assays are crucial for confirming direct target engagement and determining inhibitory potency.
Kinase Inhibition Assays
Imidazo[1,2-a]pyrazines are known to inhibit several kinases, including PI3K and Aurora kinases.[1][3][4][6][23] Radiometric assays are considered the gold standard for in vitro kinase activity measurement due to their high sensitivity and direct measurement of substrate phosphorylation.[24][25][26][27]
Caption: Principle of a radiometric kinase inhibition assay.
Protocol 5: Radiometric Kinase Inhibition Assay (General Protocol)
Principle: This assay measures the transfer of a radiolabeled phosphate group (³²P) from ATP to a specific substrate by the target kinase.[27] The amount of radioactivity incorporated into the substrate is quantified, and the inhibitory effect of the compound is determined by the reduction in this signal.[27]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and [γ-³²P]ATP.
-
Compound Dilution: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compound in the assay buffer.
-
Reaction Setup: In a reaction plate, add the kinase, the test compound, and the substrate.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined optimal time.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the free [γ-³²P]ATP will not.
-
Washing: Wash the filter membrane extensively to remove unbound [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the filter membrane using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Tubulin Polymerization Assay
Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs.[5][7]
Protocol 6: In Vitro Tubulin Polymerization Assay
Principle: This assay measures the assembly of tubulin dimers into microtubules in vitro.[28][29] The polymerization process causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.[29] Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.
Step-by-Step Methodology:
-
Reagent Preparation: On ice, prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.[28]
-
Compound Addition: Add the imidazo[1,2-a]pyrazine compound or a control (e.g., colchicine as an inhibitor, paclitaxel as a promoter) to the reaction mixture.
-
Baseline Reading: Transfer the reaction mixture to a pre-warmed 96-well plate and take an initial absorbance reading at 340 nm.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.[30]
-
Kinetic Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.[31]
-
Data Analysis: Plot the change in absorbance over time. Compare the polymerization curves in the presence of the test compound to the positive and negative controls to determine its effect on tubulin assembly.
Conclusion: A Roadmap for Comprehensive Evaluation
The protocols and application notes provided in this guide offer a robust framework for the in vitro characterization of imidazo[1,2-a]pyrazine compounds. By systematically evaluating their physicochemical properties, cellular activities, and target-specific effects, researchers can build a comprehensive data package to support the advancement of promising drug candidates. It is imperative to remember that these in vitro assays are the first step in a long journey. The data generated should be interpreted in the context of the intended therapeutic application and used to guide further studies, including in vivo efficacy and safety assessments.
References
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). PubMed. Available at: [Link]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). National Institutes of Health. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Available at: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available at: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Available at: [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]
-
Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. (2014). PubMed. Available at: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PubMed Central. Available at: [Link]
-
Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. Available at: [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. Available at: [Link]
-
LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. ResearchGate. Available at: [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]
-
Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]
-
Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PubMed Central. Available at: [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. Available at: [Link]
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). PubMed. Available at: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015). National Institutes of Health. Available at: [Link]
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Cape Town. Available at: [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available at: [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Available at: [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Available at: [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). ACS Publications. Available at: [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. ResearchGate. Available at: [Link]
-
A high-throughput radiometric kinase assay. PubMed Central. Available at: [Link]
-
Lipophilicity & Solubility. Creative Bioarray. Available at: [Link]
-
In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]
-
Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020). Frontiers. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles. (2023). YouTube. Available at: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Available at: [Link]
-
Microtubule Inhibitors Mechanism of Action. (2023). YouTube. Available at: [Link]
-
Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). PubMed Central. Available at: [Link]
-
Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. (2012). PubMed. Available at: [Link]
Sources
- 1. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. protocols.io [protocols.io]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. revvity.com [revvity.com]
- 27. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Senior Scientist's Guide to In Vivo Evaluation of Imidazo[1,2-a]pyrazine Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Privileged Scaffold
The Imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for developing novel therapeutics across a wide range of diseases.[1][2] Derivatives of this scaffold have demonstrated potent and selective activity as inhibitors of critical cellular targets, including Aurora kinases, the PI3K/mTOR pathway, and regulators of the immune response like ENPP1.[3][4][5][6] The successful translation of these promising in vitro activities into viable clinical candidates hinges on rigorous and well-designed in vivo studies.
This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel Imidazo[1,2-a]pyrazine-based compounds. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven protocols for assessing efficacy, pharmacokinetics, and safety. The methodologies described herein are designed to generate robust, decision-enabling data for your drug development program.
Section 1: Preclinical Efficacy Assessment in Oncology
The most prominent application for Imidazo[1,2-a]pyrazine derivatives has been in oncology.[7][8][9] The selection of an appropriate in vivo model is paramount and is dictated by the compound's proposed mechanism of action.
Protocol: Human Tumor Xenograft Efficacy Study
Causality & Rationale: The subcutaneous xenograft model is the workhorse for evaluating the direct anti-proliferative activity of a compound on human cancer cells. By implanting human tumor cells into immunodeficient mice, we create a system where tumor growth is dependent on the cancer cells' intrinsic biology. This model is ideal for compounds expected to act directly on the tumor, such as a PI3K/mTOR or Aurora kinase inhibitor.[3][5] The choice of an athymic nude mouse is critical as its compromised T-cell mediated immunity prevents the rejection of human tumor xenografts.
Experimental Workflow: Xenograft Efficacy Model
Caption: Workflow for a standard subcutaneous xenograft study.
Step-by-Step Methodology:
-
Animal & Cell Line Selection:
-
Animals: Procure 6-8 week old female athymic nude mice. Allow a 1-week acclimatization period.
-
Cell Line: Based on in vitro data, select a sensitive human cancer cell line (e.g., HCT116 for colorectal cancer). Culture cells under standard conditions to ~80% confluency.
-
-
Tumor Implantation:
-
Harvest and wash cells, resuspending them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5x10⁷ cells/mL.
-
Inject 100 µL (5x10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring & Randomization:
-
Begin caliper measurements ~7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When the average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure an equal distribution of tumor sizes.
-
-
Dosing Formulation & Administration:
-
Prepare the Imidazo[1,2-a]pyrazine derivative in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).
-
Administer the compound and vehicle control daily via the determined route (e.g., oral gavage). Include a positive control group (a standard-of-care agent) where appropriate.
-
-
Endpoint & Data Collection:
-
Measure tumor volumes and body weights three times per week. Body weight is a key indicator of toxicity.
-
The study endpoint is typically defined as the point when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
At termination, excise tumors, record their final weight, and flash-freeze or fix a portion for subsequent pharmacodynamic/biomarker analysis.
-
Data Presentation: Example Dosing & Efficacy Table
| Group | Compound | Dose (mg/kg) | Dosing Schedule | Route | Final TGI (%) |
| 1 | Vehicle | N/A | QD x 21 days | p.o. | 0% |
| 2 | Compound 42 [5] | 25 | QD x 21 days | p.o. | 45% |
| 3 | Compound 42 [5] | 50 | QD x 21 days | p.o. | 78% |
| 4 | Positive Control | Varies | Varies | Varies | >70% |
| TGI (Tumor Growth Inhibition) is a standard metric for efficacy. |
Section 2: Pharmacokinetic (PK) Profiling
Causality & Rationale: An effective drug must achieve sufficient exposure at the site of action. Pharmacokinetic studies are essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound.[3] This data is crucial for interpreting efficacy and toxicology results and for predicting human dose regimens. An orally administered compound with excellent in vitro potency is of little value if it has poor oral bioavailability.[3]
Experimental Workflow: Single Dose PK Study (Oral vs. IV)
Caption: Workflow for a comparative oral vs. intravenous PK study.
Step-by-Step Methodology:
-
Animal Selection & Preparation:
-
Use Sprague-Dawley rats (or another appropriate rodent species) fitted with jugular vein catheters for ease of blood collection.
-
Fast animals overnight (~12 hours) prior to dosing to reduce variability in oral absorption.
-
-
Compound Formulation & Administration:
-
IV Group: Formulate the compound in a solubilizing vehicle suitable for injection (e.g., 20% Solutol HS 15 in water) at a low concentration. Administer as a slow bolus via the tail vein.
-
PO Group: Formulate in an oral gavage vehicle (e.g., 0.5% HPMC).
-
-
Blood Collection:
-
Collect sparse blood samples (~100-150 µL) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
A typical time course for collection is: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing & Bioanalysis:
-
Centrifuge blood samples immediately to separate plasma.
-
Store plasma at -80°C until analysis.
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the parent compound in the plasma samples.
-
-
Data Analysis:
-
Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the concentration-time data.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | IV Dose (2 mg/kg) | PO Dose (10 mg/kg) |
| Cmax | Maximum observed plasma concentration | 1250 ng/mL | 850 ng/mL |
| Tmax | Time to reach Cmax | 0.08 hr | 1.0 hr |
| AUCinf | Area under the curve to infinity | 2500 hrng/mL | 5750 hrng/mL |
| T½ | Elimination half-life | 3.5 hr | 3.8 hr |
| F% | Oral Bioavailability | N/A | 46% |
| Oral Bioavailability (F%) is calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
Section 3: Foundational Toxicology Assessment
Causality & Rationale: Ensuring a compound's safety is a non-negotiable aspect of drug development.[10] The initial in vivo toxicology study is typically an acute, dose-range finding (DRF) study. Its primary goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a short period.[10] This information is critical for selecting appropriate dose levels for longer-term efficacy and toxicology studies.[11][12]
Step-by-Step Methodology: Acute Toxicity / MTD Study
-
Animal Selection: Use the same rodent species and strain as planned for the efficacy studies (e.g., BALB/c mice).
-
Study Design:
-
Use a small group size (n=3-5 per group).
-
Employ a dose-escalation design. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).
-
-
Dosing & Observation:
-
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).
-
Monitor animals intensely for the first 4-6 hours post-dose, and then daily for 7-14 days.
-
-
Data Collection:
-
Clinical Observations: Record any signs of toxicity, such as changes in posture, breathing, activity level, or presence of convulsions.
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is a common sign of significant toxicity.
-
Mortality: Record any deaths.
-
-
Endpoint & Analysis:
-
At the end of the observation period (e.g., Day 7), perform a gross necropsy on all animals to look for macroscopic organ abnormalities.
-
The MTD is defined as the highest dose that results in no mortality, no more than a 10-15% mean body weight loss, and no overt signs of clinical distress.
-
Data Presentation: Example Dose-Range Finding Results
| Dose (mg/kg) | n | Mortality | Max Mean Body Weight Loss | Clinical Signs | MTD Assessment |
| Vehicle | 3 | 0/3 | +2% | None | - |
| 30 | 3 | 0/3 | -1% | None | Tolerated |
| 100 | 3 | 0/3 | -8% | Mild lethargy at 2h, recovered | Tolerated |
| 300 | 3 | 1/3 | -18% | Severe lethargy, hunched posture | Not Tolerated |
| MTD | ~100 mg/kg |
Conclusion
The Imidazo[1,2-a]pyrazine scaffold represents a fertile ground for the discovery of novel therapeutics. However, the journey from a potent molecule in a test tube to a life-changing medicine is long and requires a systematic, evidence-based approach to in vivo evaluation. The protocols and frameworks detailed in this guide provide the necessary tools to assess efficacy, define the pharmacokinetic profile, and establish the initial safety window of your compounds. By understanding the "why" behind each experimental choice and adhering to rigorous study design, researchers can confidently advance the most promising candidates toward clinical development.
References
-
Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1,2-a]pyrazine Aurora A inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Ostath, S., et al. (2023). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link]
-
Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Faramarzi, S., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]
-
Reddy, M. V. R., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Pinson, P., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Z., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Marchand, P., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. Available at: [Link]
-
Singh, A., & Singh, U. P. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
-
Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]
-
Wang, W., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. Bioorganic Chemistry. Available at: [Link]
-
Altaher, A. M. H., et al. (2022). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Agents. Systematic Reviews in Pharmacy. Available at: [Link]
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Vivotecnia. (n.d.). General Toxicology Studies. Vivotecnia. Available at: [Link]
-
Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. Available at: [Link]
-
Request PDF. (n.d.). Synthesis and biological evaluation of benzo[13][14]imidazo[1,2-c]pyrimidine and benzo[13][14]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. ResearchGate. Available at: [Link]
-
Muthusamy, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Kadyrov, M., et al. (2025). Interlaboratory clinical chemistry parameter variation in seven-day acute hydrazine toxicity studies in the Sprague-Dawley rat. Scientific Data. Available at: [Link]
-
Kumar, A., et al. (2020). toxicity studies in animals. World Journal of Pharmaceutical Research. Available at: [Link]
-
Pinson, P., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Asati, V., et al. (2023). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. Available at: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Biology: A Guide to Imidazo[1,2-a]pyrazine-Based Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of molecules within a living cell is a spectacle of immense complexity and profound significance. To witness this ballet is to begin to understand the very essence of life, disease, and the potential for therapeutic intervention. In the ever-evolving field of biological imaging, the quest for brighter, more stable, and highly specific fluorescent probes is paramount. Among the rising stars in this domain is a class of nitrogen-containing heterocyclic compounds known as Imidazo[1,2-a]pyrazines. Their unique photophysical properties and versatile chemical structures make them exceptional candidates for illuminating a wide array of biological processes.
This comprehensive guide, designed for researchers at the forefront of cellular and in vivo imaging, provides a deep dive into the world of Imidazo[1,2-a]pyrazine-based probes. Moving beyond a simple recitation of facts, this document serves as a detailed application note and protocol book, empowering you to harness the full potential of these remarkable fluorophores in your research. We will explore the rationale behind their design, the step-by-step methodologies for their application, and the critical insights needed to interpret your findings with scientific rigor.
The Rise of a Versatile Scaffold: Why Imidazo[1,2-a]pyrazines?
The Imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3][4][5] This inherent biological relevance, coupled with their often favorable fluorescence characteristics, makes them particularly attractive for the development of targeted imaging agents.
The key advantages of Imidazo[1,2-a]pyrazine-based probes include:
-
Tunable Photophysical Properties: The emission wavelength of these fluorophores can be readily modified through chemical synthesis, allowing for the creation of a palette of colors for multiplexed imaging.[2]
-
Large Stokes Shifts: Many derivatives exhibit a significant separation between their excitation and emission maxima, which is crucial for minimizing background noise and enhancing signal detection.[6]
-
High Quantum Yields: Certain substitutions on the Imidazo[1,2-a]pyrazine ring system can lead to bright fluorescence, enabling the detection of low-abundance targets.
-
Biocompatibility and Cell Permeability: As small molecules, these probes can often readily cross cell membranes to visualize intracellular targets. Their low cytotoxicity is another critical feature for live-cell imaging.[6]
-
Versatile Functionalization: The core structure can be easily modified with various functional groups to create probes that are sensitive to specific ions, enzymes, or other biomolecules, or to target specific cellular compartments.
Core Structure of Imidazo[1,2-a]pyrazine
The fundamental structure of Imidazo[1,2-a]pyrazine consists of a fused imidazole and pyrazine ring system. The numbering of the atoms in the ring is crucial for understanding the chemical modifications discussed in the literature.
Caption: Chemical structure of the Imidazo[1,2-a]pyrazine core with atom numbering.
Application Notes & Protocols
This section provides detailed protocols for the synthesis of a representative fluorescent Imidazo[1,2-a]pyrazine probe and its application in cellular imaging. These protocols are designed to be a starting point, and optimization may be required for specific applications and cell types.
Protocol 1: Synthesis of a Fluorescent Imidazo[1,2-a]pyrazine Derivative
This protocol is based on the iodine-catalyzed three-component condensation reaction, which is an efficient method for the synthesis of Imidazo[1,2-a]pyrazine derivatives.[2]
Objective: To synthesize N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine-3-amine, a fluorescent probe precursor.
Materials:
-
4-Nitrobenzaldehyde
-
2-Aminopyrazine
-
tert-Butyl isocyanide
-
Iodine (catalyst)
-
Ethanol
-
Round-bottom flask (100 mL)
-
Magnetic stirrer
-
TLC plates
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde (1.51 g, 10 mmol), 2-aminopyrazine (0.95 g, 10 mmol), and tert-butyl isocyanide (1.1 mL, 10 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of iodine (0.0127 g, 0.05 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically indicated by the formation of a precipitate and consumption of starting materials), filter the precipitate.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine-3-amine.
Characterization: The synthesized compound should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of an Imidazo[1,2-a]pyrazine derivative.
Protocol 2: Live-Cell Imaging with an Imidazo[1,2-a]pyrazine-Based Probe
This protocol provides a general guideline for staining and imaging live cells with a custom-synthesized or a literature-described Imidazo[1,2-a]pyrazine probe. The specific probe used here is a conceptual example for visualizing a cellular target.
Objective: To visualize a specific intracellular target in live cells using a fluorescent Imidazo[1,2-a]pyrazine probe.
Materials:
-
Live cells of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or coverslips
-
Imidazo[1,2-a]pyrazine fluorescent probe (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
Procedure:
-
Cell Seeding: Seed the cells on glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of the Imidazo[1,2-a]pyrazine probe in pre-warmed cell culture medium. The final concentration of the probe will need to be optimized, but a starting range of 1-10 µM is common. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will depend on the probe and the target.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the specific Imidazo[1,2-a]pyrazine probe. Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Self-Validation and Controls:
-
Negative Control: Image unstained cells under the same imaging conditions to assess autofluorescence.
-
Positive Control (if applicable): If the probe targets a known structure, co-stain with a commercially available and validated probe for that structure to confirm localization.
-
Concentration Optimization: Test a range of probe concentrations to find the optimal balance between signal intensity and background noise/cytotoxicity.
-
Time-Course Experiment: Image cells at different time points after probe addition to determine the optimal incubation time.
Caption: A streamlined workflow for live-cell imaging with a fluorescent probe.
Protocol 3: In Vivo Tumor Imaging with an Imidazo[1,2-a]pyrazine-Based Probe
This protocol outlines a general procedure for non-invasive imaging of tumors in a mouse model using an Imidazo[1,2-a]pyrazine probe. This is a conceptual protocol and must be adapted based on the specific probe, tumor model, and imaging system. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Objective: To visualize a tumor in a living mouse using a systemically administered Imidazo[1,2-a]pyrazine fluorescent probe.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Imidazo[1,2-a]pyrazine fluorescent probe formulated for in vivo administration (e.g., in a biocompatible solvent like a mixture of DMSO, Cremophor EL, and saline)
-
In vivo imaging system (e.g., IVIS, Pearl) with appropriate filters
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse in the imaging chamber of the in vivo imaging system.
-
Baseline Imaging: Acquire a baseline fluorescence image of the mouse before probe injection to determine the level of autofluorescence.
-
Probe Administration: Inject the Imidazo[1,2-a]pyrazine probe solution into the mouse, typically via intravenous (tail vein) injection. The dosage will need to be optimized for each probe.
-
Time-Lapse Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 12, 24 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Ex Vivo Imaging: At the end of the experiment, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart). Image the dissected tissues to confirm the in vivo imaging results and to perform a more detailed analysis of probe distribution.
Causality and Experimental Choices:
-
Route of Administration: Intravenous injection is often chosen for systemic delivery to ensure the probe reaches the tumor via the bloodstream.
-
Formulation: The probe must be in a biocompatible and soluble formulation to prevent precipitation in the bloodstream and to ensure its bioavailability.
-
Imaging Window: The choice of imaging time points is critical to capture the peak tumor accumulation of the probe and its clearance from non-target tissues. This is determined by the pharmacokinetic properties of the probe.
Data Presentation: Photophysical Properties of Representative Imidazo[1,2-a]pyrazine Derivatives
The following table summarizes the photophysical properties of a few representative Imidazo[1,2-a]pyrazine-based fluorescent probes from the literature. This data is essential for selecting the appropriate probe and imaging conditions.
| Probe/Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target/Application | Reference |
| Rh-Ip-Hy | 560 | 585 | 25 | - | Hg²⁺ detection | [6] |
| Compound 10b | 355 | ~450 | ~95 | - | Anticancer activity | [2] |
| Compound 10i | 355 | ~850 | ~495 | - | Anticancer activity | [2] |
| Compound 12b | 355 | ~450 | ~95 | - | Anticancer activity | [2] |
| Fused Imidazopyridine 5 | 365 | 480 | 115 | - | Fe³⁺ and Hg²⁺ detection | [7] |
Note: The quantum yield is not always reported in the initial studies. The emission maxima can be solvent-dependent.
Visualizing a Potential Application: Probing a Signaling Pathway
Imidazo[1,2-a]pyrazine probes can be designed to target specific components of signaling pathways, such as kinases or G-protein coupled receptors, which are often dysregulated in diseases like cancer.[5][8][9] For instance, a probe could be developed to bind to an activated kinase, providing a fluorescent readout of its activity.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 7. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Imidazo[1,2-a]pyrazines in Neurodegenerative Disease Models
I. Introduction: A Versatile Scaffold for a Complex Challenge
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Recently, this versatile scaffold has emerged as a promising platform for developing therapeutic agents against neurodegenerative diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).
Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons. Hallmarks of these diseases include the misfolding and aggregation of proteins—such as amyloid-beta (Aβ) and hyperphosphorylated tau in AD—as well as chronic neuroinflammation, oxidative stress, and kinase dysregulation.[4][5][6] The unique chemical architecture of imidazo[1,2-a]pyrazines allows for multi-faceted therapeutic strategies that can address several of these pathological processes simultaneously. Key approaches being explored include the inhibition of critical kinases like Glycogen Synthase Kinase-3β (GSK-3β), the modulation of Aβ aggregation, and the exertion of antioxidant effects.[1][7][8][9][10]
This guide provides an in-depth overview of the mechanisms of action and detailed protocols for evaluating imidazo[1,2-a]pyrazine derivatives in relevant neurodegenerative disease models.
II. Key Molecular Targets and Mechanisms of Action
The therapeutic potential of imidazo[1,2-a]pyrazines in neurodegeneration stems from their ability to interact with key enzymes and pathways implicated in the disease process.
A. Glycogen Synthase Kinase-3β (GSK-3β): A Central Node in Tau Pathology
GSK-3β is a serine/threonine kinase that is a primary culprit in the hyperphosphorylation of the tau protein, the main component of neurofibrillary tangles (NFTs) in AD.[8] Overactive GSK-3β leads to the detachment of tau from microtubules, disrupting neuronal transport and promoting the formation of toxic tau aggregates.[11] Furthermore, GSK-3β is involved in pathways that increase Aβ production and mediate its neurotoxicity.[11][12] Imidazo[1,2-a]pyrazine-based compounds have been developed as potent GSK-3β inhibitors, offering a direct mechanism to halt the progression of tauopathy.[8]
Caption: GSK-3β signaling in Alzheimer's Disease and the intervention point for imidazo[1,2-a]pyrazine inhibitors.
B. Direct Modulation of Amyloid-Beta Aggregation
The aggregation of Aβ peptides from soluble monomers into neurotoxic oligomers and insoluble plaques is a central event in AD pathogenesis.[4][13] Certain structurally related imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives have been shown to bind to Aβ plaques with high affinity.[7][9] This characteristic is not only useful for developing diagnostic imaging agents but also provides a structural basis for designing compounds that can interfere with and inhibit the aggregation process, thereby neutralizing toxic Aβ species.
C. Multi-Kinase Inhibition and Anti-Inflammatory Effects
Beyond GSK-3β, the imidazo[1,2-a]pyrazine scaffold has been utilized to develop inhibitors for other kinases relevant to neuro-inflammation and cell survival, such as spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK).[14] Chronic inflammation mediated by microglia and astrocytes is a key component of neurodegenerative diseases. By inhibiting pro-inflammatory signaling pathways, these compounds can help reduce neuronal damage.
| Compound Class | Target | Reported Activity (IC₅₀) | Relevance to Neurodegeneration | Reference |
| Imidazo[1,2-a]pyrazin-8(7H)-one | Acetylcholinesterase (AChE) | 0.47 µM (Compound 17r) | Symptomatic treatment of AD, cognitive enhancement. | [10] |
| Imidazo[1,2-a]pyrazine | PI3Kα / mTOR | 0.06 nM / 3.12 nM (Compound 42) | Cell survival, autophagy, protein synthesis pathways. | [15] |
| Imidazo[1,2-a]pyrazine | ENPP1 | 5.70 nM (Compound 7) | Regulation of the cGAS-STING innate immunity pathway. | [16] |
| Imdazo[1,2-a]pyrazine | Spleen Tyrosine Kinase (SYK) | 16.5 nM (Entospletinib) | Neuro-inflammatory signaling. | [14] |
III. Experimental Protocols and Workflows
The following protocols provide standardized methods for assessing the efficacy of imidazo[1,2-a]pyrazine compounds in preclinical neurodegenerative disease models.
Protocol 1: In Vitro Inhibition of Amyloid-Beta (Aβ₁₋₄₂) Aggregation
Objective: To quantify the ability of a test compound to inhibit the fibrillization of Aβ₁₋₄₂ using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[13][17]
Materials:
-
Aβ₁₋₄₂ peptide, synthetic
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Test Imidazo[1,2-a]pyrazine compound
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Monomeric Aβ₁₋₄₂:
-
a. Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL to ensure it is monomeric and free of pre-existing aggregates.
-
b. Aliquot the solution and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum to form a thin peptide film.
-
c. Store the peptide film at -80°C until use.
-
d. Immediately before the assay, resuspend the peptide film in DMSO to 5 mM and then dilute to 100 µM in ice-cold PBS. This is the working stock.
-
-
Aggregation Assay Setup:
-
a. Prepare serial dilutions of the test compound in PBS (e.g., from 100 µM to 0.1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
b. In a 96-well plate, combine the following in triplicate for each condition:
-
Test wells: 10 µL of Aβ₁₋₄₂ working stock + 10 µL of test compound dilution + 80 µL PBS.
-
Positive control (max aggregation): 10 µL of Aβ₁₋₄₂ working stock + 10 µL of vehicle (PBS with DMSO) + 80 µL PBS.
-
Negative control (no Aβ): 10 µL of vehicle + 10 µL of highest concentration of test compound + 80 µL PBS.
-
-
c. The final concentration of Aβ₁₋₄₂ in the assay wells should be 10 µM.
-
-
Incubation and Measurement:
-
a. Seal the plate and incubate at 37°C with gentle, intermittent shaking for 24-48 hours.
-
b. At desired time points (e.g., 0, 6, 12, 24, 48 hours), add ThT solution to each well to a final concentration of 5 µM.
-
c. Measure fluorescence intensity using a plate reader with excitation at ~450 nm and emission at ~485 nm.[13]
-
-
Data Analysis:
-
a. Subtract the background fluorescence of the negative control wells from all other readings.
-
b. Calculate the percentage of inhibition for each compound concentration:
-
% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control)] x 100
-
-
c. Plot the % inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro Aβ₁₋₄₂ aggregation inhibition assay.
Protocol 2: Cellular Assay for Inhibition of Tau Hyperphosphorylation
Objective: To determine if a test compound can reduce induced tau phosphorylation in a neuronal cell line. This assay uses okadaic acid, a potent inhibitor of protein phosphatases 1 and 2A, which causes a robust increase in protein phosphorylation, mimicking the hyperphosphorylated state of tau in AD.[18]
Materials:
-
HT-22 mouse hippocampal neuronal cells or SH-SY5Y human neuroblastoma cells.[18]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Okadaic Acid (OA).
-
Test Imidazo[1,2-a]pyrazine compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: Total Tau (e.g., Tau-5), Phospho-Tau (e.g., AT8 for pSer202/pThr205).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
-
Western Blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
a. Seed HT-22 or SH-SY5Y cells in 6-well plates and grow to ~80% confluency.
-
b. Pre-treat the cells with various concentrations of the test compound (or vehicle control) for 2 hours.
-
c. Induce tau hyperphosphorylation by adding okadaic acid (e.g., 10-50 nM) to the media and incubate for an additional 4-6 hours. A non-OA treated well serves as a baseline control.
-
-
Protein Extraction:
-
a. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
b. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
c. Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Western Blot Analysis:
-
a. Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
d. Incubate the membrane with primary antibody (e.g., anti-pTau AT8 or anti-Total Tau) overnight at 4°C.
-
e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
f. Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
a. Perform densitometric analysis of the bands using software like ImageJ.
-
b. Normalize the phospho-tau signal to the total tau signal for each sample.
-
c. Compare the normalized p-Tau levels in compound-treated wells to the OA-only treated (vehicle) well to determine the extent of inhibition.
-
Protocol 3: In Vivo Efficacy Assessment in a Transgenic Mouse Model of AD
Objective: To evaluate the long-term therapeutic effects of a lead imidazo[1,2-a]pyrazine compound on cognitive deficits and brain pathology in a relevant animal model. The 5XFAD mouse model, which co-expresses five human familial AD mutations, develops aggressive amyloid pathology and is widely used for efficacy studies.[4]
Materials:
-
5XFAD transgenic mice and wild-type littermates.
-
Test Imidazo[1,2-a]pyrazine compound and a suitable vehicle for administration (e.g., 0.5% carboxymethylcellulose).
-
Equipment for behavioral testing (e.g., Morris Water Maze).
-
Anesthesia and surgical tools for perfusion and tissue collection.
-
Reagents for ELISA (for Aβ levels) and Immunohistochemistry (for plaque visualization).
Workflow:
-
Study Design and Dosing:
-
a. At an appropriate age (e.g., 3-4 months, before severe pathology), randomly assign 5XFAD mice to a vehicle control group and one or more treatment groups. Include a group of wild-type mice as a non-diseased control.
-
b. Administer the test compound or vehicle daily for a period of 2-3 months via a clinically relevant route, such as oral gavage (p.o.).[19]
-
-
Cognitive Assessment:
-
a. In the final weeks of the treatment period, perform behavioral tests to assess learning and memory. The Morris Water Maze is a standard test for spatial learning and memory deficits in AD models.
-
-
Tissue Collection and Processing:
-
a. At the end of the study, anesthetize the mice and perform a transcardial perfusion with saline to remove blood from the brain.
-
b. Harvest the brain. Hemisect the brain: use one hemisphere for biochemical analysis (snap-freeze in liquid nitrogen) and fix the other in 4% paraformaldehyde for immunohistochemistry.
-
-
Biochemical and Histological Analysis:
-
a. Biochemistry: Homogenize the frozen brain hemisphere and perform ELISAs to quantify the levels of soluble and insoluble Aβ₄₀ and Aβ₄₂. Western blotting can be used to assess levels of synaptic proteins or phosphorylated tau.
-
b. Immunohistochemistry (IHC): Section the fixed hemisphere and perform IHC using antibodies against Aβ to visualize and quantify amyloid plaque burden. Staining for markers like Iba1 (microglia) and GFAP (astrocytes) can be used to assess neuroinflammation.
-
-
Data Analysis:
-
a. Analyze behavioral data using appropriate statistical tests (e.g., ANOVA) to compare performance between groups.
-
b. Quantify ELISA and IHC data and compare treatment groups to the vehicle control group using t-tests or ANOVA. A significant reduction in plaque load and an improvement in cognitive performance would indicate therapeutic efficacy.
-
Caption: High-level workflow for an in vivo efficacy study in a transgenic mouse model of Alzheimer's Disease.
IV. Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a highly adaptable and promising starting point for the development of novel therapeutics for neurodegenerative diseases. Its ability to be tailored to inhibit key kinases like GSK-3β, interfere with protein aggregation, and quell neuroinflammation provides a powerful multi-pronged approach to tackling these complex disorders. The protocols detailed herein offer a robust framework for researchers and drug development professionals to rigorously evaluate the potential of these compounds, from initial in vitro screening to comprehensive in vivo validation. Future work should continue to explore structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising molecules into effective clinical treatments.
V. References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease. PubMed. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]
-
GSK-3 and Tau: A Key Duet in Alzheimer's Disease. PubMed Central. [Link]
-
Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. National Institutes of Health. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central. [Link]
-
In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. PubMed Central. [Link]
-
Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. PubMed Central. [Link]
-
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice. ACS Chemical Neuroscience. [Link]
-
Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. [Link]
-
GSK3β and Tau Protein in Alzheimer's Disease and Epilepsy. Frontiers. [Link]
-
In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. JoVE. [Link]
-
Modeling of Neurodegenerative Diseases: 'Step by Step' and 'Network' Organization of the Complexes of Model Systems. PubMed Central. [Link]
-
Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. ProQuest. [Link]
-
(PDF) Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. ResearchGate. [Link]
-
Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. MDPI. [Link]
-
Characterization of the in vitro phosphorylation of human tau by tau protein kinase II (cdk5/p20) using mass spectrometry. PubMed. [Link]
-
New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers. [Link]
-
New insights in animal models of neurotoxicity-induced neurodegeneration. Digital CSIC. [Link]
-
Amyloid Activates GSK-3β to Aggravate Neuronal Tauopathy in Bigenic Mice. PubMed Central. [Link]
-
Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers. [Link]
-
Role of GSK-3? in Alzheimer's disease pathology. ResearchGate. [Link]
-
Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. ACS Medicinal Chemistry Letters. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. [Link]
-
(PDF) In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. ResearchGate. [Link]
-
Preparing Synthetic Aβ in Different Aggregation States. PubMed Central. [Link]
-
Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PubMed Central. [Link]
-
GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers. [Link]
-
Aggregation Assays Using Hyperphosphorylated Tau Protein l Protocol Preview. YouTube. [Link]
-
Discovery of imidazo[1,2-a]pyrazines with Anticancer Properties. NIH Technology Transfer. [Link]
-
(PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | GSK3β and Tau Protein in Alzheimer’s Disease and Epilepsy [frontiersin.org]
- 6. Modeling of Neurodegenerative Diseases: ‘Step by Step’ and ‘Network’ Organization of the Complexes of Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging beta-amyloid in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of imidazo[1,2-<i>a</i>]pyrazin-8(7<i>H</i>)-one derivatives as acetylcholinesterase inhibitors and antioxidants - ProQuest [proquest.com]
- 11. Amyloid Activates GSK-3β to Aggravate Neuronal Tauopathy in Bigenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 13. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
Imidazo[1,2-a]pyrazin-2-ylmethanol Synthesis: A Technical Support Center
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Imidazo[1,2-a]pyrazin-2-ylmethanol and aiming to optimize their reaction yields. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and enhance your synthetic strategies effectively.
Section 1: Troubleshooting Guide for Common Synthesis Issues
This section addresses the most frequently encountered challenges during the synthesis of Imidazo[1,2-a]pyrazin-2-ylmethanol, offering step-by-step solutions grounded in chemical principles.
Question 1: Why is my yield of Imidazo[1,2-a]pyrazin-2-ylmethanol consistently low?
Low yields can be attributed to several factors, from reagent quality to reaction conditions. Let's break down the potential culprits and how to address them.
Possible Cause 1: Incomplete Cyclization of the Intermediate
The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of an aminopyrazine with a 2-halo-acetaldehyde derivative, followed by cyclization. Incomplete cyclization is a common reason for low yields.
-
Expert Insight: The cyclization step is often acid-catalyzed. If the reaction medium is not sufficiently acidic, the rate of cyclization will be slow, leading to the accumulation of the uncyclized intermediate and potential side reactions.
-
Troubleshooting Steps:
-
pH Monitoring: Ensure the reaction mixture is acidic. If you are using a salt of the aminopyrazine, the release of the free amine might not be efficient. Consider adding a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH).
-
Reaction Time and Temperature: The cyclization can be sluggish at lower temperatures. Try increasing the reaction temperature in increments of 10°C, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are often good choices.
-
Possible Cause 2: Side Reactions and Byproduct Formation
Several side reactions can compete with the desired reaction pathway, consuming starting materials and reducing the yield of the final product.
-
Expert Insight: A common side reaction is the self-condensation of the 2-halo-acetaldehyde derivative, especially under basic conditions. Another possibility is the formation of di-substituted pyrazine byproducts.
-
Troubleshooting Steps:
-
Order of Addition: Add the 2-halo-acetaldehyde derivative slowly to the solution of the aminopyrazine. This maintains a low concentration of the aldehyde, minimizing self-condensation.
-
Temperature Control: Keep the initial reaction temperature low to control the rate of reaction and minimize side reactions.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the aldehyde can lead to the formation of byproducts.
-
Possible Cause 3: Degradation of the Product
The imidazo[1,2-a]pyrazine core can be sensitive to harsh reaction or work-up conditions.
-
Expert Insight: Prolonged exposure to strong acids or bases, or high temperatures, can lead to the degradation of the product.
-
Troubleshooting Steps:
-
Work-up Procedure: Use a mild base, such as sodium bicarbonate solution, to neutralize the reaction mixture. Avoid using strong bases like sodium hydroxide.
-
Purification: Purify the product as soon as possible after the reaction is complete. If the crude product needs to be stored, keep it in a cool, dark, and inert atmosphere.
-
Question 2: What are the common impurities I should look for, and how can I remove them?
Identifying and removing impurities is crucial for obtaining a high-purity final product.
Common Impurities and Their Identification:
| Impurity | Identification Method | Notes |
| Unreacted Aminopyrazine | LC-MS, 1H NMR | Will have a distinct mass and NMR spectrum compared to the product. |
| Uncyclized Intermediate | LC-MS | Will have a mass corresponding to the sum of the aminopyrazine and the acetaldehyde derivative. |
| Aldehyde Self-Condensation Products | 1H NMR, LC-MS | Can be complex mixtures, often appearing as baseline "gunk" on the NMR. |
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the product. A silica gel column with a gradient elution of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.
-
Recrystallization: If the crude product is a solid and has a reasonable level of purity, recrystallization from a suitable solvent can be a highly effective purification method.
-
Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring system allow for purification by acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous solution and extracting with an organic solvent.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Imidazo[1,2-a]pyrazin-2-ylmethanol?
The most widely used method is the condensation of a 2-aminopyrazine with a 2-halo-2-substituted acetaldehyde or its equivalent, followed by intramolecular cyclization. A common and effective approach involves the reaction of 2-aminopyrazine with 1,3-dichloroacetone, which upon cyclization and subsequent reduction of the ketone yields the desired alcohol.
Q2: What are the recommended starting materials and reagents?
-
2-Aminopyrazine: Ensure it is of high purity. Impurities can interfere with the reaction.
-
2-Halo-acetaldehyde derivative: Chloroacetaldehyde or bromoacetaldehyde are commonly used. These are often handled as aqueous solutions or as their dimethyl acetal derivatives, which are more stable.
-
Solvent: Ethanol, isopropanol, or DMF are common choices. The choice of solvent can influence the reaction rate and solubility of the reactants.
-
Base (for some variations): A non-nucleophilic base like sodium bicarbonate or potassium carbonate can be used to scavenge the acid formed during the reaction.
Q3: What are the optimal reaction conditions?
Optimal conditions can vary depending on the specific substrates used. However, a general starting point is:
-
Temperature: Refluxing in a suitable solvent (e.g., ethanol) is a common practice.
-
Reaction Time: Typically ranges from a few hours to overnight. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and product.
Q4: How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting materials and the appearance of the product. Use a suitable mobile phase to get good separation of the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the formation of the product and any byproducts by their mass-to-charge ratio.
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis of Imidazo[1,2-a]pyrazin-2-ylmethanol
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
2-Aminopyrazine
-
1,3-Dichloroacetone
-
Sodium borohydride (NaBH4)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Cyclization:
-
To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for another 2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Imidazo[1,2-a]pyrazin-2-ylmethanol.
-
Data Summary Table: Typical Reaction Parameters
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Aminopyrazine:Acetaldehyde derivative) | 1 : 1.05 - 1.2 | A slight excess of the aldehyde can drive the reaction to completion. |
| Solvent | Ethanol, Isopropanol, DMF | Solvent choice can affect reaction time and yield. |
| Temperature | 60°C - Reflux | Higher temperatures generally favor faster reaction rates. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
Section 4: Visualizations
Diagram 1: General Synthetic Workflow
Caption: Workflow for Imidazo[1,2-a]pyrazin-2-ylmethanol synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Technical Support Center: Purification of Imidazo[1,2-a]pyrazin-2-ylmethanol
Welcome to the technical support center for the purification of Imidazo[1,2-a]pyrazin-2-ylmethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting for common purification challenges. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on delivering not just protocols, but a deeper understanding of the principles behind them to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Imidazo[1,2-a]pyrazin-2-ylmethanol. The solutions provided are based on a combination of established chemical principles and practical laboratory experience.
Issue 1: My Imidazo[1,2-a]pyrazin-2-ylmethanol is streaking badly on the silica TLC plate and column.
Question: I'm attempting to purify my crude Imidazo[1,2-a]pyrazin-2-ylmethanol using silica gel column chromatography with a standard ethyl acetate/hexane solvent system. However, on the TLC plate, the spot is a long streak, and the column is giving broad, overlapping fractions. What's causing this and how can I fix it?
Answer:
This is a classic issue encountered with nitrogen-containing heterocycles. The streaking, or tailing, is primarily due to the basic nature of the nitrogen atoms in the imidazopyrazine core. These basic sites interact strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor elution and the observed streaking.
Causality and Solution:
To mitigate this, you need to suppress the acidic nature of the stationary phase. This can be achieved by adding a small amount of a basic modifier to your eluent.
-
Recommended Action: Add 0.5-2% triethylamine (Et₃N) or a concentrated ammonia solution to your mobile phase. For instance, if you are using a 70:30 ethyl acetate/hexane mixture, you would prepare it as 70:30:1 ethyl acetate/hexane/triethylamine. This addition will neutralize the acidic sites on the silica, leading to sharper bands and improved separation.[1]
-
Alternative Stationary Phase: If streaking persists, consider switching to a different stationary phase. Alumina (neutral or basic) is an excellent alternative for the purification of basic compounds as it lacks the acidic silanol groups responsible for the problematic interactions.
Issue 2: I'm seeing a persistent impurity that co-elutes with my product during column chromatography.
Question: I've optimized my solvent system for column chromatography, but there's an impurity that consistently elutes with my desired Imidazo[1,2-a]pyrazin-2-ylmethanol. How can I resolve this?
Answer:
Co-elution is a common challenge, and its resolution depends on the nature of the impurity. If your synthesis involves a multicomponent reaction like the Groebke-Blackburn-Bienaymé (GBB) reaction, a likely side product could be an adduct formed from the reaction of the intermediate Schiff base with the solvent, especially if a nucleophilic solvent like methanol was used.[2]
Troubleshooting Steps:
-
Solvent System Selectivity: If you are using a standard hexane/ethyl acetate system, try switching to a solvent system with different selectivity. For example, dichloromethane/methanol can alter the elution order of compounds with similar polarity.[1]
-
Gradient Elution: Employ a shallow gradient of your polar solvent. A slow, gradual increase in polarity can often resolve closely eluting spots.
-
Alternative Chromatographic Techniques:
-
Reversed-Phase HPLC: For high-purity requirements, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool. A common mobile phase for related imidazo[1,2-a]pyrazine derivatives is a mixture of acetonitrile and water, which has been shown to achieve purities of over 98%.[3] A typical starting point would be a 50:50 acetonitrile:water gradient.
-
Size Exclusion Chromatography (SEC): If the impurity has a significantly different molecular size (e.g., a dimer or polymer), SEC could be an effective, albeit less common, purification method.
-
Issue 3: My recrystallization attempt resulted in an oil, or the recovery is very low.
Question: I've tried to recrystallize my Imidazo[1,2-a]pyrazin-2-ylmethanol, but it either "oiled out" or I lost a significant portion of my material. What am I doing wrong?
Answer:
Recrystallization is a powerful purification technique, but it is highly dependent on the choice of solvent and the cooling rate. Oiling out typically occurs when the solution is supersaturated or cooled too quickly, or when the melting point of the solute is lower than the boiling point of the solvent. Low recovery suggests your compound has significant solubility in the cold solvent.
Strategic Approach to Recrystallization:
-
Solvent Selection: The key to a successful recrystallization is finding a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, ethanol was used successfully for recrystallization.[4][5] This is an excellent starting point. A mixture of solvents, such as methanol-ethyl acetate, can also be effective for pyrazoline derivatives and is worth exploring.[6]
-
Protocol for Overcoming Oiling Out:
-
If your compound oils out, add a small amount of hot solvent to redissolve the oil.
-
Allow the solution to cool very slowly. You can do this by placing the flask in a warm water bath that is then allowed to cool to room temperature.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1]
-
-
Improving Recovery:
-
Use the minimum amount of hot solvent necessary to dissolve your compound.
-
After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
If recovery is still low, the mother liquor can be concentrated and a second crop of crystals can be obtained, though these may require a subsequent recrystallization.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for Imidazo[1,2-a]pyrazin-2-ylmethanol?
A1: For initial purification of gram-scale quantities, flash column chromatography on silica gel is the most common and effective method.[7] However, due to the polar and basic nature of the molecule, it is crucial to use a mobile phase containing a basic modifier (e.g., 0.5-2% triethylamine in an ethyl acetate/hexane or dichloromethane/methanol eluent) to prevent streaking and improve separation.[1] For achieving high purity (>98%) on a smaller scale, reversed-phase HPLC is the preferred method.[3]
Q2: How do I choose an appropriate TLC and column chromatography solvent system?
A2: The ideal TLC Rf (retardation factor) for the target compound for good separation in column chromatography is typically between 0.2 and 0.4.
-
Initial Screening: Start with a 1:1 mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).
-
Adjusting Polarity:
-
If the Rf is too low (spot doesn't move far), increase the proportion of the polar solvent.
-
If the Rf is too high (spot moves with the solvent front), increase the proportion of the non-polar solvent.
-
-
For Imidazo[1,2-a]pyrazin-2-ylmethanol: Given its polarity from the hydroxyl group, a good starting point for TLC analysis would be 50-70% ethyl acetate in hexane. You may need to move to a more polar system like 5-10% methanol in dichloromethane. Remember to add a small amount of triethylamine or ammonia to prevent streaking.[1]
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to confirm purity:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A single sharp peak on an HPLC chromatogram is a strong indicator of high purity. Purity can be expressed as a percentage of the total peak area.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a definitive confirmation of purity.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]
-
Melting Point: A sharp melting point range is characteristic of a pure crystalline solid.
Experimental Protocols
Protocol 1: Flash Column Chromatography of Imidazo[1,2-a]pyrazin-2-ylmethanol
This protocol assumes a crude sample of approximately 1 gram.
1. Preparation of the Slurry:
-
In a fume hood, weigh out approximately 30-50 g of silica gel (230-400 mesh) into a beaker.
-
Add the initial, less polar eluent (e.g., 20% ethyl acetate in hexane) to the silica gel to create a slurry. Stir gently with a glass rod to remove any air bubbles.
2. Packing the Column:
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Pour the silica gel slurry into the column. Tap the side of the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica gel to protect the surface.
-
Open the stopcock and allow the solvent to drain until it is level with the top of the sand. Do not let the column run dry.
3. Loading the Sample:
-
Dissolve the crude Imidazo[1,2-a]pyrazin-2-ylmethanol in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
4. Elution:
-
Carefully add the eluent to the column.
-
Begin eluting with a less polar solvent system (e.g., 30% ethyl acetate in hexane + 1% Et₃N) and gradually increase the polarity (e.g., to 70% ethyl acetate in hexane + 1% Et₃N, then to 5% methanol in dichloromethane + 1% Et₃N) based on TLC analysis of the fractions.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
5. Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of Imidazo[1,2-a]pyrazin-2-ylmethanol
1. Dissolution:
-
Place the crude, solid Imidazo[1,2-a]pyrazin-2-ylmethanol in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add the solvent dropwise to avoid using an excess.
2. Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
3. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
4. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
5. Drying:
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
Data and Visualization
Table 1: Recommended Starting Solvent Systems for Chromatography
| Technique | Stationary Phase | Recommended Mobile Phase (Starting Point) | Modifier |
| TLC/Flash Chromatography | Silica Gel | 50% Ethyl Acetate in Hexane or 5% Methanol in Dichloromethane | 0.5-2% Triethylamine |
| Reversed-Phase HPLC | C18 | 50:50 Acetonitrile:Water | 0.1% Formic Acid or TFA |
Diagram 1: Decision Workflow for Purification Strategy
Caption: A decision tree to guide the selection of the appropriate purification strategy.
Diagram 2: Generalized Experimental Workflow for Column Chromatography
Caption: A step-by-step workflow for purification by flash column chromatography.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. PMC. Available at: [Link]
-
Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. Available at: [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]
-
Column chromatography. University of Calgary. Available at: [Link]
-
Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. PMC. Available at: [Link]
-
Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. Available at: [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Available at: [Link]
-
Column Chromatography. University of Colorado Boulder. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
What solvent should I use to recrystallize pyrazoline?. ResearchGate. Available at: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available at: [Link]
-
Analysis of Alcohol and Alkylphenol Polyethers via Packed Column Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. PMC. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
Imidazo[1,2-a]pyrazine Synthesis Scale-Up: A Technical Support Center
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] However, transitioning their synthesis from the bench to a larger scale presents a unique set of challenges. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure successful and efficient scale-up campaigns.
Section 1: Core Challenges in Scaling Up Imidazo[1,2-a]pyrazine Synthesis
The synthesis of imidazo[1,2-a]pyrazines, most commonly approached via multicomponent reactions (MCRs) like the Groebke-Blackburn-Bienaymé (GBB) reaction, offers an efficient route to complex molecules in a single step.[4][5][6][7] While elegant in concept, scaling up these reactions can magnify issues that are minor at the lab scale. Key challenges include:
-
Reduced Nucleophilicity of 2-Aminopyrazines: Compared to their 2-aminopyridine counterparts, 2-aminopyrazines exhibit lower nucleophilicity, which can lead to sluggish reaction kinetics and lower yields.[4]
-
Side Reactions and Impurity Profile: At elevated temperatures or with certain substrates, side reactions can become more prevalent, complicating purification and reducing the overall yield of the desired product.
-
Isocyanide Stability and Handling: Isocyanides are reactive and often possess unpleasant odors and toxicity. Their stability, especially for acid-sensitive variants, can be a concern at higher temperatures and on a larger scale, potentially leading to decomposition and reduced yields.[1]
-
Purification and Isolation: The final product may sometimes be difficult to crystallize, leading to isolation challenges. While some protocols result in product precipitation, others may require extensive chromatographic purification, which is often undesirable at scale.[1][8]
-
Exothermic Reactions and Heat Management: Multicomponent reactions can be exothermic. Inadequate heat management during scale-up can lead to runaway reactions, increased side product formation, and safety hazards.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of imidazo[1,2-a]pyrazines.
FAQs: Low Yield and Incomplete Conversion
Q1: My GBB reaction is giving a low yield. What are the primary factors to investigate?
A1: Low yields in the GBB reaction for imidazo[1,2-a]pyrazine synthesis can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize, and 2-aminopyrazines can degrade over time. Use freshly purified reagents if in doubt.
-
Catalyst Choice and Loading: The choice of catalyst is critical. While some reactions proceed without a catalyst, many benefit from an acid catalyst to activate the imine intermediate.[9]
-
Lewis Acids: Catalysts like BF₃·MeCN have been shown to significantly improve yields in scalable processes.[10] Other Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, and InCl₃ have also been employed.
-
Iodine: Molecular iodine has emerged as a cost-effective and environmentally friendly catalyst that can provide excellent yields at room temperature.[1][11][12][13]
-
Catalyst Loading: Ensure the correct catalyst loading is used. Too little may result in a sluggish reaction, while too much can sometimes promote side reactions.
-
-
Reaction Temperature: Higher temperatures do not always equate to better yields. Some isocyanides are thermally labile and can decompose at elevated temperatures, leading to a decrease in product formation.[1] For thermally sensitive substrates, consider running the reaction at room temperature, potentially with a more active catalyst like iodine.
-
Solvent: The choice of solvent can influence reaction rates and yields. Protic solvents like ethanol are commonly used and can participate in the reaction mechanism. In some cases, greener solvents like water can be employed, especially with microwave assistance.[2][14]
-
Water Scavenging: The formation of the initial imine intermediate generates water. On a larger scale, the accumulation of water can inhibit the reaction. The use of a dehydrating agent, such as trimethyl orthoformate, can drive the equilibrium towards the imine and improve the overall yield.[10]
Q2: My reaction appears to have stalled, with starting material remaining even after extended reaction times. What can I do?
A2: A stalled reaction is a common issue. Consider the following interventions:
-
Incremental Catalyst Addition: If you suspect catalyst degradation, a small additional charge of the catalyst may restart the reaction. Monitor by TLC or HPLC to assess the impact.
-
Temperature Adjustment: If you are running the reaction at room temperature, a modest increase in temperature (e.g., to 40-50 °C) might provide the necessary activation energy. Be cautious with heat-sensitive substrates.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and drive reactions to completion that are sluggish under conventional heating.[2][14]
Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
FAQs: Purification and Impurities
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A3: The impurity profile can vary depending on your specific substrates and reaction conditions. Common side products in the GBB reaction can include:
-
Unreacted Starting Materials: This is the most straightforward impurity to identify.
-
Hydrolysis Products: If water is present, isocyanides can hydrolyze to the corresponding formamides.
-
Side products from Isocyanide Decomposition: Acid-sensitive isocyanides can decompose under harsh acidic conditions or at high temperatures.[1]
-
Ugi-type Adducts: In some cases, particularly with aliphatic aldehydes, classic Ugi adducts can be observed as byproducts.[4]
-
Regioisomers: With certain substituted aminopyrimidines, the formation of regioisomers ("inverse" GBB products) has been reported, although this is less common with 2-aminopyrazines.
Q4: My product is an oil and is proving difficult to crystallize. What purification strategies can I employ?
A4: Obtaining a crystalline product can be challenging. Here are several techniques to try:
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures for crystallization. Start with common solvents like ethanol, isopropanol, ethyl acetate, and heptane.
-
Salt Formation: If your imidazo[1,2-a]pyrazine has a basic nitrogen, forming a salt (e.g., with sulfuric acid or HCl) can often induce crystallization and facilitate purification.[10] The salt can then be neutralized in a subsequent step if the free base is required.
-
Chromatography: While less ideal for large-scale production, column chromatography is an effective method for purification at the lab and kilo-lab scale. Normal phase (silica gel) or reverse phase chromatography can be employed depending on the polarity of your compound.
-
Precipitation/Trituration: In some cases, the product may precipitate from the reaction mixture upon cooling or with the addition of an anti-solvent.[1] Trituration with a solvent in which the product is sparingly soluble can also help to remove more soluble impurities.
Section 3: Recommended Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines at Room Temperature
This protocol is adapted from a literature procedure that highlights a cost-effective and environmentally friendly approach.[1][11][13]
Materials:
-
2-Aminopyrazine
-
Aldehyde
-
tert-Butyl isocyanide
-
Iodine (I₂)
-
Ethanol
Procedure:
-
To a round-bottom flask, add 2-aminopyrazine (1.0 equiv.), the desired aldehyde (1.0 equiv.), and ethanol.
-
Add a catalytic amount of iodine (e.g., 5 mol%).
-
Stir the mixture at room temperature and add tert-butyl isocyanide (1.1 equiv.) dropwise.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, the product may precipitate from the reaction mixture. If so, filter the solid and wash with cold ethanol.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can then be purified by crystallization or column chromatography.
| Catalyst (5 mol%) | Solvent | Temperature | Yield (%) | Reference |
| I₂ | Ethanol | Room Temp. | Excellent | [1] |
| FeCl₃ | Ethanol | Room Temp. | Poor | [1] |
| CAN | Ethanol | Room Temp. | Moderate | [1] |
| SnCl₄ | Ethanol | Room Temp. | Moderate | [1] |
Protocol 2: Scalable Groebke-Blackburn-Bienaymé Reaction
This protocol is based on a reported industrial process and incorporates the use of a Lewis acid and a dehydrating agent for improved yield and purity.[10]
Materials:
-
Aminopyrazine
-
Aldehyde
-
Isocyanide
-
Acetonitrile
-
Trimethyl orthoformate
-
Boron trifluoride acetonitrile complex (BF₃·MeCN)
Procedure:
-
Charge a suitable reactor with the aminopyrazine (1.0 equiv.), aldehyde (1.05 equiv.), and acetonitrile.
-
Add trimethyl orthoformate (1.5 equiv.) to act as a water scavenger.
-
Cool the mixture (e.g., to 0-5 °C) and slowly add the BF₃·MeCN catalyst (1.1 equiv.).
-
Slowly add the isocyanide (1.0 equiv.) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by HPLC.
-
For workup and purification, the reaction can be quenched with an aqueous base, and the product extracted with a suitable organic solvent. Purification can be achieved through crystallization or by forming a salt to precipitate the product.
Reaction Monitoring Workflow
Caption: A typical workflow for monitoring reaction progress.
Section 4: Safety Considerations for Scale-Up
Handling Isocyanides at Scale:
Isocyanides are toxic, malodorous, and volatile. When working with larger quantities, the following precautions are mandatory:
-
Ventilation: All manipulations must be performed in a well-ventilated fume hood or a dedicated, enclosed system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged exposure; consider thicker gloves or double-gloving), a lab coat, and chemical splash goggles.
-
Respiratory Protection: For larger scales or if there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.
-
Quenching: Have a quench solution readily available to neutralize any spills. A common quenching solution is a mixture of aqueous sodium hypochlorite (bleach) and sodium hydroxide.
-
Waste Disposal: All isocyanide-containing waste must be quenched before disposal according to institutional guidelines.
Thermal Management:
-
Controlled Addition: For large-scale reactions, exothermic events must be managed. This is often achieved by slow, controlled addition of one of the reagents (typically the isocyanide) to the reaction mixture, with efficient cooling.
-
Heat Transfer: Ensure the reactor has adequate heat transfer capabilities to dissipate the heat generated during the reaction.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). PMC. Retrieved January 26, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) Synthesis of Imidazo[1,2‐a]pyrazine and Imidazo[1,2‐a]pyrimidine Derivatives. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
(PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved January 26, 2026, from [Link]
-
Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association. Retrieved January 26, 2026, from [Link]
-
Chemistry and Biology Of Multicomponent Reactions. (n.d.). Chemical Reviews. Retrieved January 26, 2026, from [Link]
-
(PDF) The Groebke‐Blackburn‐Bienaymé Reaction. (2019). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2023). PMC. Retrieved January 26, 2026, from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). Retrieved January 26, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Retrieved January 26, 2026, from [Link]
-
Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. (2023). Preprints.org. Retrieved January 26, 2026, from [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Safety measures for working with isocyanate. (n.d.). Reddit. Retrieved January 26, 2026, from [Link]
-
Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). PMC. Retrieved January 26, 2026, from [Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]
-
New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Efficiency, Diversity, and Complexity with Multicomponent Reactions | Request PDF. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. (2013). Chemistry of Heterocyclic Compounds. Retrieved January 26, 2026, from [Link]
-
Multicomponent Reactions. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 26, 2026, from [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tsijournals.com [tsijournals.com]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Imidazo[1,2-a]pyrazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of poor aqueous solubility often encountered with this important class of heterocyclic compounds.
Introduction: The Solubility Challenge
Imidazo[1,2-a]pyrazines are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their often planar, aromatic, and rigid structure can lead to strong crystal lattice energy and low aqueous solubility. This presents a major hurdle in drug development, impacting everything from in vitro assay reliability to in vivo bioavailability. This guide is designed to provide you with a systematic approach to diagnosing and solving these solubility issues.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common questions and issues encountered during the development of imidazo[1,2-a]pyrazine derivatives.
FAQ 1: Why is my specific imidazo[1,2-a]pyrazine derivative poorly soluble?
Answer: The poor solubility of your compound likely stems from a combination of its intrinsic physicochemical properties. The fused heterocyclic ring system is largely hydrophobic.[3] Strong intermolecular interactions, such as pi-pi stacking in the solid state, lead to high crystal lattice energy, making it difficult for solvent molecules to break the crystal structure apart and solvate the individual molecules.
To diagnose the primary cause, consider the following:
-
LogP (Lipophilicity): A high LogP value (typically >3) suggests that the molecule prefers a lipid environment over an aqueous one.
-
Melting Point (MP): A high melting point often correlates with high crystal lattice energy. If your compound has a very high MP, this is a likely contributor to its poor solubility.
-
pKa: Does your molecule have ionizable functional groups? The imidazo[1,2-a]pyrazine core itself is weakly basic. The solubility of ionizable compounds is highly dependent on the pH of the medium.[4]
FAQ 2: I'm observing inconsistent results in my biological assays. Could this be a solubility issue?
Answer: Absolutely. This is a classic sign of a compound precipitating in the assay medium. If your compound is not fully dissolved, the actual concentration exposed to the cells or enzyme is unknown and lower than intended, leading to poor reproducibility and an underestimation of potency (e.g., artificially high IC50 values).
Troubleshooting Steps:
-
Visual Inspection: Before adding your compound to the assay, visually inspect the stock solution and the final dilution in the assay buffer. Look for any signs of precipitation (cloudiness, particulates).
-
Kinetic Solubility Assay: Perform a kinetic solubility test in your specific assay buffer. This will tell you the concentration at which the compound starts to precipitate under the exact conditions of your experiment.
-
Use of Co-solvents: While not ideal for all assays, a small percentage (typically <1%) of a co-solvent like DMSO can help maintain solubility. However, be sure to run a vehicle control to ensure the solvent itself is not affecting the assay outcome.
FAQ 3: What is the most straightforward initial approach to improve the solubility of a new imidazo[1,2-a]pyrazine lead compound?
Answer: For ionizable compounds, salt formation is often the most direct and effective initial strategy.[5] If your imidazo[1,2-a]pyrazine derivative has a basic nitrogen atom with a suitable pKa, it can be protonated by an acid to form a more soluble salt. The charged salt form has stronger interactions with water molecules compared to the neutral parent molecule.
Causality: The conversion of a neutral, often crystalline, molecule into a salt disrupts the crystal lattice and introduces ionic charges. These charges are readily solvated by polar water molecules, leading to a significant increase in aqueous solubility.
See the "Protocols" section for a detailed guide on conducting a salt screening experiment.
Part 2: Strategic Approaches to Solubility Enhancement
If initial troubleshooting doesn't resolve the issue, or if salt formation is not viable, more advanced strategies are required. The following decision tree can help guide your choice.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Strategy 1: The Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[6][7] This is an excellent strategy when the parent molecule lacks an ionizable group suitable for salt formation.
Causality: By covalently attaching a highly polar, water-soluble "promoiety" (like a phosphate, amino acid, or sugar), the overall polarity of the molecule is increased, disrupting crystal packing and improving its affinity for water.[8][9] The key is that the linker between the drug and the promoiety must be designed to be cleaved by enzymes (e.g., phosphatases, esterases) in the body.[10]
Caption: General mechanism of prodrug activation for solubility enhancement.
Strategy 2: Amorphous Solid Dispersions
A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble carrier matrix (the host), such as a polymer.[5][11] The goal is to convert the drug from its stable, low-solubility crystalline form into a high-energy, more soluble amorphous form.[12]
Causality: Crystalline solids have molecules arranged in a highly ordered, repeating lattice, which requires significant energy to break. Amorphous solids lack this long-range order. When an amorphous solid dispersion is introduced to an aqueous environment, the water-soluble carrier dissolves quickly, releasing the drug molecules in a high-energy, amorphous state that is more readily solvated, creating a supersaturated solution.[13]
| Polymer Carrier | Key Characteristics | Common Preparation Method |
| PVP (Polyvinylpyrrolidone) | High hydrophilicity, good solubilizer. | Solvent Evaporation, Hot Melt Extrusion |
| HPMC (Hydroxypropyl Methylcellulose) | Inhibits recrystallization of the drug. | Spray Drying, Solvent Evaporation |
| HPMCAS (HPMC Acetate Succinate) | pH-dependent solubility, useful for enteric delivery. | Spray Drying |
| Soluplus® | Amphiphilic properties, forms micelles. | Hot Melt Extrusion |
Strategy 3: Nanosuspensions
This approach focuses on reducing the particle size of the drug to the nanometer scale (typically < 1000 nm).[14][15] A nanosuspension is a colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers.
Causality: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size into the nanometer range, the surface-area-to-volume ratio increases dramatically, leading to a much faster dissolution rate.[16]
Strategy 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[17] They can encapsulate poorly soluble "guest" molecules, like your imidazo[1,2-a]pyrazine derivative, within their central cavity.[18]
Causality: The formation of an inclusion complex effectively shields the hydrophobic drug from the aqueous environment.[19] The hydrophilic exterior of the cyclodextrin-drug complex presents a water-soluble face to the solvent, significantly increasing the apparent solubility of the drug.[20]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.
Part 3: Experimental Protocols
Protocol 1: Small-Scale Salt Screening
Objective: To rapidly identify suitable salt formers that improve the aqueous solubility of a basic imidazo[1,2-a]pyrazine derivative.
Methodology:
-
Preparation of Parent Drug Slurry: Accurately weigh 10-20 mg of your imidazo[1,2-a]pyrazine derivative into several small glass vials. Add a fixed volume (e.g., 1 mL) of a relevant solvent (e.g., acetone, ethanol, or a mixture) to each vial to create a slurry.
-
Addition of Counter-ions: Prepare stock solutions of various pharmaceutically acceptable acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid, maleic acid) at a concentration of 1 M in the same solvent system.
-
Stoichiometric Addition: Add a stoichiometric amount (e.g., 1.05 equivalents) of each acid solution to a separate vial containing the drug slurry.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature or 40°C) for 24-48 hours. This allows time for the salt to form and equilibrate.
-
Isolation and Analysis:
-
Centrifuge the vials to pellet any solid material.
-
Carefully remove the supernatant.
-
Wash the solid with a small amount of fresh solvent and re-centrifuge.
-
Dry the resulting solid under vacuum.
-
-
Characterization:
-
Solubility Measurement: Determine the aqueous solubility of the new solid form in a relevant buffer (e.g., pH 7.4 phosphate-buffered saline) and compare it to the parent drug.
-
Solid-State Analysis: Use techniques like Powder X-ray Diffraction (PXRD) to confirm that a new crystalline salt has formed (indicated by a different diffraction pattern from the parent drug). Differential Scanning Calorimetry (DSC) can be used to identify a new melting point.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of an imidazo[1,2-a]pyrazine derivative with a polymer carrier to enhance its dissolution rate.
Methodology:
-
Selection of Components: Choose a suitable polymer carrier (e.g., PVP K30) and a drug-to-polymer ratio to test (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolution: Dissolve both the imidazo[1,2-a]pyrazine derivative and the polymer in a common volatile solvent (e.g., methanol, dichloromethane) in a round-bottom flask. Ensure complete dissolution to achieve a molecular-level dispersion.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent the drug from crystallizing out of solution as the concentration increases.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40-50°C) for at least 24 hours to remove any residual solvent.
-
Characterization:
-
Amorphicity Confirmation (Critical): Analyze the solid dispersion using PXRD. The absence of sharp peaks characteristic of the crystalline drug indicates the formation of an amorphous system.
-
Dissolution Testing: Perform a dissolution test comparing the solid dispersion to the pure crystalline drug. The dissolution rate of the solid dispersion should be significantly faster.
-
References
-
ResearchGate. (2018). Imidazo[1,2-a]pyrazines. Available at: [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]
-
ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Available at: [Link]
-
MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Nanosuspension: An approach to enhance solubility of drugs. Available at: [Link]
-
National Center for Biotechnology Information. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Available at: [Link]
-
ResearchGate. (2023). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Available at: [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
-
MDPI. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
-
ResearchGate. (2019). Solubility Enhancement by Solid Dispersion Method: An Overview. Available at: [Link]
-
ResearchGate. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Available at: [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. Available at: [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Available at: [Link]
-
ResearchGate. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available at: [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Available at: [Link]
-
PubMed. (2007). Prodrug strategies to overcome poor water solubility. Available at: [Link]
-
Advances in Pharmacology and Pharmacy. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate. (2024). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Available at: [Link]
-
PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
PharmaTutor. (2014). ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. Available at: [Link]
-
MDPI. (2023). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. Available at: [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Available at: [Link]
-
American Chemical Society. (2024). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmatutor.org [pharmatutor.org]
- 10. mdpi.com [mdpi.com]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 13. wjpls.org [wjpls.org]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. mdpi.com [mdpi.com]
- 18. scienceasia.org [scienceasia.org]
- 19. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"stability issues with Imidazo[1,2-a]pyrazin-2-ylmethanol in solution"
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrazin-2-ylmethanol. This guide is designed to provide expert insights and practical troubleshooting advice to address the stability challenges you may encounter when handling this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to Stability Concerns
The Imidazo[1,2-a]pyrazine core is a valuable scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1] However, the introduction of a hydroxymethyl group at the 2-position, creating Imidazo[1,2-a]pyrazin-2-ylmethanol, can introduce specific stability liabilities. While robust stability data for this particular analogue is not extensively published, understanding the chemical nature of the parent heterocyclic system and the reactivity of the hydroxymethyl group allows us to anticipate and mitigate potential degradation issues.[2]
This guide will walk you through common stability-related questions, provide protocols for assessing the stability of your compound, and offer solutions to preserve its integrity in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of Imidazo[1,2-a]pyrazin-2-ylmethanol is showing a decrease in purity over a short period. What could be the cause?
Answer: Short-term instability in solutions of Imidazo[1,2-a]pyrazin-2-ylmethanol can be attributed to several factors, primarily related to the solution's pH, exposure to light, and temperature. The hydroxymethyl group attached to the imidazole ring is a potential site for degradation, particularly through hydrolysis or oxidation.
Troubleshooting Steps:
-
pH Assessment: The stability of nitrogen-containing heterocycles is often pH-dependent. Highly acidic or basic conditions can catalyze degradation. It is crucial to determine the optimal pH range for your compound.
-
Solvent Purity: Ensure the use of high-purity, peroxide-free solvents. Trace impurities in solvents can initiate or accelerate degradation.
-
Exclusion of Oxygen: The Imidazo[1,2-a]pyrazine ring system can be susceptible to oxidation. To minimize this, degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Photodegradation is a common issue for many heterocyclic compounds. Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.
FAQ 2: I am observing the formation of a new, more polar peak in my HPLC analysis. What could this degradation product be?
Answer: The appearance of a more polar peak on a reverse-phase HPLC chromatogram suggests the formation of a more hydrophilic degradation product. A likely candidate is the corresponding carboxylic acid, formed by the oxidation of the primary alcohol (hydroxymethyl group). Another possibility, particularly under basic conditions, is the cleavage of the hydroxymethyl group, leading to the parent Imidazo[1,2-a]pyrazine.[2]
Visualizing Potential Degradation Pathways:
Caption: Potential degradation pathways of Imidazo[1,2-a]pyrazin-2-ylmethanol.
FAQ 3: How can I proactively assess the stability of my Imidazo[1,2-a]pyrazin-2-ylmethanol solution?
Answer: A systematic approach to evaluating stability involves conducting forced degradation studies.[3][4] These studies intentionally stress the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
Protocol for a Basic Forced Degradation Study:
This protocol outlines the fundamental steps to assess the stability of your compound under various stress conditions.
Objective: To identify the degradation pathways of Imidazo[1,2-a]pyrazin-2-ylmethanol and develop a stability-indicating analytical method.
Materials:
-
Imidazo[1,2-a]pyrazin-2-ylmethanol
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Calibrated pH meter
-
HPLC system with a UV detector
-
Photostability chamber (optional)
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Imidazo[1,2-a]pyrazin-2-ylmethanol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Note that degradation may be rapid.[2]
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H2O2. Keep at room temperature.
-
Thermal Stress: Keep an aliquot of the stock solution at 60°C.
-
Photostability: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw a sample from each stress condition.
-
Sample Quenching: For the acid and base hydrolysis samples, neutralize them to approximately pH 7 before HPLC analysis.
-
HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method. A good starting point is a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Data Interpretation:
-
Monitor the peak area of the parent compound to determine the extent of degradation.
-
Identify and quantify any new peaks that appear.
-
Aim for 5-20% degradation to ensure that the degradation products are detectable without being overly complex.
-
Data Summary Table:
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | 92 | 7 | 1 | |
| 0.1 M NaOH, RT | 0 | 100 | 0 | 0 |
| 2 | 85 | 14 | 1 | |
| 3% H2O2, RT | 0 | 100 | 0 | 0 |
| 24 | 95 | 5 | 0 |
FAQ 4: What are the best practices for preparing and storing stock solutions of Imidazo[1,2-a]pyrazin-2-ylmethanol?
Answer: Proper preparation and storage are critical to maintaining the integrity of your compound.
Recommended Practices:
-
Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol for initial stock solutions. For aqueous buffers, use freshly prepared solutions and filter them.
-
pH Control: If working in an aqueous medium, buffer the solution to a mildly acidic to neutral pH (e.g., pH 5-7). Avoid strongly basic conditions.
-
Storage Conditions:
-
Store stock solutions at -20°C or -80°C in tightly sealed vials.
-
For daily use, prepare small aliquots to avoid repeated freeze-thaw cycles.
-
Always protect solutions from light.
-
-
Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider aliquoting and storing solutions under an inert gas like argon or nitrogen.
Concluding Remarks
While Imidazo[1,2-a]pyrazin-2-ylmethanol is a promising molecule, its stability in solution requires careful consideration. By understanding the potential degradation pathways and implementing proactive stability testing and proper handling procedures, you can ensure the quality and reliability of your experimental data. This guide provides a framework for addressing common stability issues. We encourage you to adapt these principles to your specific experimental context.
References
-
Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187. Available at: [Link]
-
TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chem Sciences, 16(3), 276. Available at: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. Available at: [Link]
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691. Available at: [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. pharmainfo.in [pharmainfo.in]
Imidazo[1,2-a]pyrazine Synthesis: A Technical Troubleshooting Guide
From the desk of a Senior Application Scientist
Welcome to the technical support center for Imidazo[1,2-a]pyrazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a key pharmacophore found in numerous biologically active compounds, making its efficient synthesis crucial.[1][2] However, like any chemical synthesis, the path to the desired product can be fraught with challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis of imidazo[1,2-a]pyrazines, drawing upon established methodologies and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in Imidazo[1,2-a]pyrazine synthesis.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is one of the most frequent complaints. The root cause often lies in one or more of the following areas:
-
Sub-optimal Reaction Conditions: Many traditional methods for synthesizing imidazo[1,2-a]pyrazines require harsh conditions, such as high temperatures, which can lead to product decomposition or the formation of side products.[3] More contemporary, milder methods, such as iodine-catalyzed multicomponent reactions at room temperature, have been shown to provide good to excellent yields.[1][4]
-
Reagent Quality and Stability: The purity of your starting materials is paramount. Ensure your aminopyrazine, aldehyde, and isocyanide (for multicomponent reactions) are of high purity. Isocyanides, in particular, can be sensitive to acid and may decompose, leading to lower yields.[1]
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. While various Lewis and Brønsted acids can be used, their efficiencies differ. For instance, in some multicomponent reactions, iodine has been demonstrated to be a cost-effective and highly efficient catalyst, providing excellent yields with high purity.[1] In other cases, catalysts like ferric chloride (FeCl₃) have been reported to yield poor results.[1]
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction outcome. For iodine-catalyzed three-component condensations, polar solvents like ethanol have been shown to provide excellent yields, while non-polar solvents like toluene may result in lower yields.[1]
Section 2: In-Depth Troubleshooting - A Deeper Dive into Synthetic Challenges
This section provides more detailed, scenario-based troubleshooting for persistent issues.
Q2: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
The formation of side products is a common issue that complicates purification and reduces the yield of the desired imidazo[1,2-a]pyrazine.
Causality: Side products often arise from incomplete reactions, competing reaction pathways, or the decomposition of starting materials or intermediates. For example, in multicomponent reactions, the intermediate imine formed from the aldehyde and aminopyrazine is a critical juncture. If this intermediate is not efficiently trapped by the isocyanide, it may undergo other reactions.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyrazine Analogs
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the synthesis of this important class of heterocyclic compounds. Drawing from established literature and extensive laboratory experience, this resource aims to empower you to overcome common challenges and optimize your reaction conditions for successful and reproducible outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyrazine analogs in a question-and-answer format.
A. Challenges Related to Reaction Initiation and Progress
Question 1: My reaction is not starting or is proceeding very slowly. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to a sluggish or non-starting reaction. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials:
-
2-Aminopyrazine: Impurities in the 2-aminopyrazine starting material can significantly hinder the reaction. It is advisable to use commercially available high-purity 2-aminopyrazine or purify it by recrystallization or sublimation before use.
-
Aldehydes: Aldehydes are prone to oxidation to carboxylic acids upon storage. Use freshly distilled or recently purchased aldehydes. The presence of acidic impurities can interfere with the desired reaction pathway.
-
Isocyanides: Isocyanides, particularly those that are acid-sensitive, can decompose, leading to low yields.[1] It is crucial to use high-purity isocyanides and handle them under anhydrous conditions.
-
-
Catalyst Inactivity or Inappropriateness:
-
Lewis Acids (e.g., in Groebke-Blackburn-Bienaymé reactions): If using a Lewis acid catalyst such as Sc(OTf)₃ or BF₃·MeCN, ensure it has not been deactivated by moisture. Store Lewis acids in a desiccator and handle them in a glovebox or under an inert atmosphere.
-
Iodine: When using iodine as a catalyst, ensure it is fresh and has not sublimed away. The reaction mixture should have a characteristic brownish color.
-
-
Inadequate Activation:
-
In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the formation of the imine intermediate from the aminopyrazine and aldehyde is a critical first step.[1][2] If this step is slow, the overall reaction will be sluggish. Consider the addition of a dehydrating agent, such as trimethyl orthoformate, to drive the imine formation equilibrium forward.
-
-
Solvent Effects:
-
The choice of solvent can have a profound impact on reaction rates. For many imidazo[1,2-a]pyrazine syntheses, polar aprotic solvents like acetonitrile or polar protic solvents like ethanol are effective.[1] In some cases, a switch to a higher-boiling solvent might be necessary to provide sufficient thermal energy for the reaction to proceed.
-
Troubleshooting Workflow for Sluggish Reactions
Caption: Troubleshooting Decision Tree for Slow Reactions.
Question 2: I am observing the formation of multiple products on my TLC plate. What are the common side products and how can I minimize them?
Answer:
The formation of side products is a common challenge. Identifying the nature of these byproducts is key to mitigating their formation.
-
Incomplete Cyclization: In many synthetic routes, the final step is an intramolecular cyclization. If this step is not efficient, you may isolate uncyclized intermediates. Increasing the reaction temperature or time, or switching to a more effective catalyst, can often drive the reaction to completion.
-
Side Reactions of Starting Materials:
-
Aldehyde Self-Condensation: Under basic or acidic conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation). This can be minimized by adding the aldehyde slowly to the reaction mixture or by using milder reaction conditions.
-
Isocyanide Polymerization: Isocyanides can polymerize, especially in the presence of certain catalysts or at elevated temperatures. Using the isocyanide in a stoichiometric amount or slightly in excess, and avoiding unnecessarily high temperatures, can help.
-
-
Formation of Ugi Adducts in GBB Reactions: When using aliphatic aldehydes in the Groebke-Blackburn-Bienaymé reaction, the formation of the classic Ugi four-component reaction product can sometimes compete with the desired GBB product.[3] Careful control of reaction conditions, particularly the stoichiometry of the reactants, can help favor the GBB pathway.
-
Over-bromination: In syntheses involving bromination steps, such as the reaction of 2-aminopyrazine with N-bromosuccinimide (NBS), it is possible to get di- or tri-brominated products if the stoichiometry of NBS is not carefully controlled.[4]
B. Challenges Related to Product Isolation and Purification
Question 3: I am having difficulty purifying my imidazo[1,2-a]pyrazine analog by column chromatography. What are some effective strategies?
Answer:
Purification of imidazo[1,2-a]pyrazine analogs can be challenging due to their often similar polarities to starting materials or byproducts.
-
Solvent System Selection for Column Chromatography: The choice of eluent is critical. A systematic approach to selecting the right solvent system is recommended.
-
Start with a relatively non-polar solvent system, such as hexane/ethyl acetate, and gradually increase the polarity.
-
For more polar analogs, a dichloromethane/methanol or chloroform/methanol gradient may be more effective.
-
In cases of co-elution due to π-stacking interactions, using toluene as a component of the eluent system can be beneficial.
-
| Compound Polarity | Suggested Starting Eluent System | Notes |
| Non-polar | Hexane / Ethyl Acetate (e.g., 9:1) | Gradually increase the proportion of ethyl acetate. |
| Moderately Polar | Dichloromethane / Ethyl Acetate (e.g., 19:1) | A versatile system for a wide range of analogs. |
| Polar | Dichloromethane / Methanol (e.g., 99:1) | Start with a low percentage of methanol and increase slowly. |
| Very Polar | Chloroform / Methanol / Ammonia (e.g., 90:9:1) | The addition of a small amount of ammonia can help to reduce tailing of basic compounds on silica gel. |
-
Alternative Purification Techniques:
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to induce crystallization.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a useful tool for isolating the desired product.
-
Reverse-Phase Chromatography: For highly polar or water-soluble analogs, reverse-phase column chromatography using a water/acetonitrile or water/methanol gradient may be more effective than normal-phase chromatography.
-
Question 4: My final product appears to be contaminated with residual starting materials. How can I improve the work-up procedure?
Answer:
An effective work-up procedure is essential for removing the bulk of unreacted starting materials and simplifying the final purification.
-
Aqueous Washes:
-
Acidic Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to remove unreacted basic starting materials like 2-aminopyrazine.
-
Basic Wash: A subsequent wash with a dilute basic solution (e.g., saturated NaHCO₃) can remove acidic byproducts.
-
-
Liquid-Liquid Extraction: Ensure efficient separation of the organic and aqueous layers during extraction to prevent loss of product and contamination.
-
Drying and Filtration: Thoroughly dry the organic layer with a suitable drying agent (e.g., Na₂SO₄, MgSO₄) before concentrating the solvent. This prevents water from interfering with subsequent purification steps.
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Groebke-Blackburn-Bienaymé (GBB) synthesis of 3-aminoimidazo[1,2-a]pyrazines?
A1: The GBB reaction is a powerful three-component reaction. The generally accepted mechanism proceeds as follows:
-
Imine Formation: The 2-aminopyrazine condenses with an aldehyde to form an imine intermediate. This step is often catalyzed by a Lewis or Brønsted acid.
-
Nitrilium Ion Formation: The isocyanide then undergoes a nucleophilic attack on the imine, forming a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine ring attacks the nitrilium ion in an intramolecular [4+1] cycloaddition.
-
Aromatization: A final proton transfer step leads to the aromatic 3-aminoimidazo[1,2-a]pyrazine product.
GBB Reaction Mechanism
Caption: A simplified representation of the GBB reaction pathway.
Q2: How do I effectively monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[5]
-
TLC Protocol:
-
Prepare a TLC plate with a suitable stationary phase (typically silica gel 60 F₂₅₄).
-
Spot the starting materials (2-aminopyrazine, aldehyde, and the crude reaction mixture at different time points).
-
Develop the plate in an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Visualize the spots under UV light (254 nm and/or 365 nm). Many imidazo[1,2-a]pyrazine analogs are fluorescent.
-
The reaction is complete when the starting material spots have disappeared and a new product spot is observed.
-
-
Visual Cues: In some cases, the formation of a precipitate can indicate product formation. For example, in some iodine-catalyzed syntheses, an orange-yellowish precipitate of the product may form.[6]
Q3: What is the impact of substituents on the starting materials on the reaction outcome?
A3: The electronic nature of the substituents on the starting materials can significantly influence the reaction rate and yield.
-
Aldehydes: Electron-withdrawing groups on the aldehyde can often increase the electrophilicity of the carbonyl carbon, facilitating the initial imine formation and leading to higher yields. Conversely, electron-donating groups may slow down the reaction.
-
2-Aminopyrazines: Substituents on the pyrazine ring can affect the nucleophilicity of the ring nitrogen involved in the cyclization step. Electron-donating groups on the pyrazine ring can enhance this nucleophilicity and potentially increase the rate of cyclization.
III. Experimental Protocols
Protocol 1: General Procedure for the Iodine-Catalyzed Synthesis of N-(tert-butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine
This protocol is adapted from Krishnamoorthy, R., & Anaikutti, P. (2023).[1][2]
-
Reaction Setup: In a round-bottom flask, combine 2-aminopyrazine (1.0 eq), benzaldehyde (1.0 eq), and tert-butyl isocyanide (1.0 eq) in ethanol (to make a 0.5 M solution with respect to the aminopyrazine).
-
Catalyst Addition: Add iodine (I₂) (0.05 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The formation of an orange-yellowish precipitate may be observed.
-
Work-up: Upon completion, filter the precipitate and wash it with cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
This is a general guideline; specific conditions may need optimization.
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or acetonitrile), add a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Isocyanide Addition: Add the isocyanide (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
IV. References
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 1-17. [Link]
-
Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187.
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439–36454. [Link]
-
Sayer, J. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL (University College London).
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved January 26, 2026, from [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved January 26, 2026, from [Link]
-
Sayer, J., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(15), 3535-3539.
-
Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines. ResearchGate.
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
-
Dömling, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyrazine Inhibitors
Introduction
Welcome to the technical support center for researchers engaged in the development of Imidazo[1,2-a]pyrazine inhibitors. This class of compounds holds significant therapeutic promise across various domains, including oncology and infectious diseases.[1][2][3][4] However, a recurring challenge in their preclinical development is achieving adequate oral bioavailability. Many promising candidates demonstrate potent in vitro activity but fail in vivo due to poor absorption, high efflux, or rapid metabolic clearance.[5][6][7]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Diagram 1: The Hurdles to Oral Bioavailability
Caption: Key physiological barriers impacting oral drug bioavailability.
Section 1: The Solubility Problem - "My Compound Won't Dissolve"
Poor aqueous solubility is a primary obstacle for many lipophilic kinase inhibitors, including the imidazo[1,2-a]pyrazine class. If a compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed.
FAQ 1: My imidazo[1,2-a]pyrazine inhibitor shows potent enzymatic activity but has extremely low aqueous solubility (<1 µg/mL). Where do I start?
Answer: This is a very common starting point. The immediate goal is to determine if the issue is surmountable with formulation or if medicinal chemistry efforts are required.
-
Causality: The planar, aromatic nature of the imidazo[1,2-a]pyrazine core contributes to high crystal lattice energy, making it difficult for water molecules to break the solid state apart and solvate the individual molecules.
-
Initial Steps:
-
Confirm the Solid Form: Use techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to understand the crystallinity and thermal properties of your batch. Amorphous material will have higher kinetic solubility than a highly crystalline form.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay in physiologically relevant buffers, such as Simulated Gastric Fluid (SGF, pH ~1.2-2.5) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH ~6.5). This will give you a more realistic picture than thermodynamic solubility in water.
-
Formulation Screen: Employ simple, small-scale formulation techniques to assess potential for improvement. This provides a rapid " go/no-go " signal for the current lead compound.
-
Troubleshooting Guide: Improving Solubility
| Strategy | Description | Pros | Cons | Best For... |
| Micronization/Nanonization | Reducing particle size increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[8][9] | Simple, well-established technique. | May not be sufficient for extremely insoluble compounds ("brick dust"). Can lead to particle aggregation. | Compounds with dissolution rate-limited absorption. |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed within a polymer matrix, preventing crystallization and maintaining a supersaturated state in vivo. | Can achieve significant solubility enhancement. | Requires specific polymers. Physical stability of the amorphous state can be a long-term issue. | Compounds with high crystallinity and melting points. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nano-emulsion upon contact with aqueous GI fluids.[10] | Can significantly improve absorption of lipophilic drugs. Protects from degradation. | Can be complex to formulate and characterize. Potential for GI side effects with high surfactant loads. | Highly lipophilic (LogP > 4) compounds. |
| Prodrugs | A bioreversible moiety (e.g., phosphate, amino acid) is attached to the parent drug to temporarily increase solubility.[11] | Can dramatically increase aqueous solubility for parenteral or oral administration. | Requires careful design to ensure efficient cleavage back to the active drug in vivo. Adds synthetic complexity. | Compounds with a suitable functional handle for modification. |
Experimental Protocol: Small-Scale Amorphous Solid Dispersion (ASD) Screening
-
Objective: To quickly assess if an ASD formulation can improve the apparent solubility of a lead compound.
-
Materials:
-
Imidazo[1,2-a]pyrazine inhibitor
-
Polymers: PVP K30, HPMC-AS, Soluplus®
-
Solvent: Dichloromethane or Acetone (ensure compound is highly soluble)
-
96-well plate, shaker, plate reader
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Methodology:
-
Prepare stock solutions (10 mg/mL) of your inhibitor and each polymer in the chosen solvent.
-
In a glass vial, mix the inhibitor and polymer solutions at different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:9 w/w).
-
Evaporate the solvent under a stream of nitrogen, followed by vacuum drying overnight to form a thin film. This film is your ASD.
-
Scrape the solid film and weigh out 1 mg of each ASD into separate wells of a 96-well plate. Include a well with 1 mg of the unformulated (crystalline) drug as a control.
-
Add 1 mL of PBS to each well.
-
Seal the plate and shake vigorously at 37°C for 4 hours.
-
Centrifuge the plate to pellet any undissolved material.
-
Carefully transfer the supernatant to a new plate and determine the drug concentration using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Interpretation: A significant increase in drug concentration for the ASD samples compared to the crystalline control indicates that this is a promising strategy to pursue.
Section 2: The Permeability Barrier - "My Compound Won't Cross the Gut Wall"
Even if a drug dissolves, it must permeate through the intestinal epithelium to reach systemic circulation. Imidazo[1,2-a]pyrazine inhibitors can be substrates for efflux transporters, which actively pump drugs back into the GI lumen.[5]
FAQ 2: My Caco-2 assay results show low apparent permeability (Papp A→B) and a high efflux ratio (>3). What does this mean?
Answer: This result is a classic signature of active efflux and is a major red flag for poor oral bioavailability.
-
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized cells expressing many of the same transporters as human enterocytes, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[12][13] A high efflux ratio indicates that your compound is a substrate for one or more of these transporters. It is being actively pumped out of the cells, preventing net absorption.[14]
-
Implications: In vivo, this will likely translate to very low and highly variable plasma exposure after oral dosing, as the efflux pumps in the intestine act as a barrier.[12]
Diagram 2: Interpreting Caco-2 Permeability Assay Results
Caption: Decision-making workflow based on Caco-2 assay outcomes.
Troubleshooting Guide: Overcoming Efflux
-
Medicinal Chemistry Approach (Preferred):
-
Reduce P-gp Recognition: Modify the structure to remove pharmacophoric features recognized by P-gp. This often involves:
-
Reducing the number of hydrogen bond donors.
-
Introducing polarity or a formal charge (e.g., adding a basic amine).
-
Masking recognition motifs through conformational constraints.
-
-
Isosteric Scaffolds: In some cases, the imidazo[1,2-a]pyrazine core itself is the primary driver of efflux. Switching to a bioisosteric core, such as a pyrazolo[1,5-c]pyrimidine, has been shown to mitigate this issue while retaining target activity.[5]
-
-
Formulation Approach (Adjunctive):
-
Use of Excipients as Efflux Inhibitors: Some formulation excipients, such as D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) and certain polysorbates (Tweens), can inhibit P-gp and BCRP.[13] Incorporating these into your formulation can increase intestinal absorption.
-
Caution: This strategy can lead to drug-drug interactions and may face a higher regulatory hurdle. It is often considered a secondary approach if medicinal chemistry efforts fail.
-
Experimental Protocol: Caco-2 Permeability and Efflux Assay
-
Objective: To determine the bidirectional permeability of an inhibitor and calculate its efflux ratio.
-
Materials:
-
Caco-2 cells, Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (HBSS with 10 mM HEPES, pH 7.4)
-
Test compound, positive controls (e.g., Propranolol - high permeability, Digoxin - efflux substrate), negative control (e.g., Lucifer Yellow - low permeability/integrity marker)
-
-
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values > 200 Ω·cm². Confirm integrity with a Lucifer Yellow rejection assay (<1% permeation).
-
Permeability Assay (A→B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add buffer containing the test compound (e.g., at 10 µM) to the apical (A, upper) chamber.
-
Add fresh buffer to the basolateral (B, lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Also, take a sample from the apical chamber at T=0 and T=120 min.
-
-
Permeability Assay (B→A):
-
Simultaneously, in a separate set of wells, perform the reverse experiment. Add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).
-
Section 3: The Metabolism Hurdle - "My Compound Disappears Too Quickly"
Rapid first-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation. Imidazo[1,2-a]pyrazine inhibitors can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
FAQ 3: My inhibitor is potent but shows high clearance (>70% cleared in 30 min) in a human liver microsomal stability assay. What's the next step?
Answer: High clearance in liver microsomes is a strong indicator of rapid oxidative metabolism and predicts poor in vivo oral exposure.[5] The key is to identify the "soft spots" on the molecule that are being metabolized and then block those sites through chemical modification.
-
Causality: The liver is the primary site of drug metabolism. Microsomes are vesicle-like artifacts derived from the endoplasmic reticulum, and they contain a high concentration of CYP enzymes. Rapid clearance in this assay means your compound is an excellent substrate for one or more CYPs.
-
Next Steps - Metabolite Identification (Met-ID):
-
Perform a scaled-up microsomal incubation.
-
Analyze the reaction mixture using high-resolution LC-MS/MS.
-
Identify the masses of potential metabolites (e.g., M+16 for hydroxylation, M-14 for demethylation).
-
Use MS/MS fragmentation to pinpoint the location of the modification on the molecule. Common metabolic soft spots on heterocyclic scaffolds include unsubstituted aromatic positions and benzylic carbons.
-
Troubleshooting Guide: Improving Metabolic Stability
-
Block Metabolic Hotspots: Once a site of metabolism is identified, use established medicinal chemistry strategies to block it.
-
Fluorination: Replace a hydrogen atom at the metabolic site with a fluorine atom. The C-F bond is much stronger than a C-H bond and is resistant to oxidative cleavage.
-
Deuteration: Replacing a C-H bond with a C-D bond (deuterium) can slow down the rate of metabolism due to the kinetic isotope effect.
-
Steric Hindrance: Introduce a bulky group near the metabolic site to prevent the CYP enzyme from accessing it.
-
-
Modulate Electronics: If an electron-rich part of the molecule is being oxidized, add electron-withdrawing groups to "deactivate" it. Conversely, add electron-donating groups to direct metabolism away from a sensitive area.
-
Reduce Lipophilicity: Generally, highly lipophilic compounds (high LogP) have greater affinity for CYP enzymes. Systematically reducing the LogP of your series can often lead to improved metabolic stability.
References
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]
-
Trotter, B. W., et al. (2020). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2008). (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Royal Society of Chemistry. (2019). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zimmermann, P. J., et al. (2008). Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. Bioorganic & Medicinal Chemistry. [Link]
-
Ma, M., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Lv, K., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. [Link]
-
Sayer, J., et al. (2021). Design, synthesis, and evaluation of peptide‐imidazo[1,2‐a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525. Journal of Peptide Science. [Link]
-
Scott, D. C., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. [Link]
-
Williams, C. B., et al. (2021). Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. Pharmacological Research. [Link]
-
He, H., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. International Journal of Nanomedicine. [Link]
-
Sayer, J., et al. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. UCL Discovery. [Link]
-
Ascendia Pharma. (2020). Nano-Emulsion Technology Creates New Methods to Overcome Poorly Soluble Drug Formulations. Ascendia Pharmaceuticals. [Link]
-
ResearchGate. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]
-
Zhang, Y., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2016). (PDF) Nanotechnology-a promising drug delivery for poorly soluble drugs. ResearchGate. [Link]
-
MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]
-
Kumar, P., & Kumar, A. (2010). Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
IIP Series. NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. [Link]
-
van Waterschoot, R. A., & Schinkel, A. H. (2011). Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Fan, J., et al. (2024). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology. [Link]
-
De Santi, M., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
-
YouTube. (2022). The Development of Nanosuspension Formulations for Poorly Soluble Drugs. YouTube. [Link]
-
Li, D., et al. (2021). Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery. Pharmaceutics. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). PRECLINICAL EXPERIMENTAL SCREENING MODELS FOR THE ASSESSMENT OF ANTI-CANCER DRUGS. IJPSR. [Link]
-
Er, A., et al. (2024). The role of efflux pump inhibitor in enhancing antimicrobial efficiency of Ag NPs and MB as an effective photodynamic therapy agent. Photodiagnosis and Photodynamic Therapy. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 13. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Imidazo[1,2-a]pyrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrazine compounds. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating off-target effects to enhance the selectivity and safety of your candidate compounds.
The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases, including Aurora kinases, SYK, and JAK1.[1][2][3] However, the high degree of conservation in the ATP-binding site across the human kinome means that inhibitors based on this scaffold can inadvertently bind to unintended targets, leading to polypharmacology.[4] This can complicate data interpretation and potentially cause toxicity. This guide is structured in a question-and-answer format to directly address the common challenges you may encounter.
Part 1: Troubleshooting & FAQs - Characterizing Off-Target Effects
This section focuses on the initial stages of characterization, helping you answer the fundamental question: "Is my compound selective?"
Question 1: My Imidazo[1,2-a]pyrazine compound is potent in my primary assay, but I'm seeing unexpected cellular phenotypes. How can I determine if this is due to off-target effects?
Answer: This is a classic challenge. Potency in a primary (often biochemical) assay doesn't always translate to a specific effect in a complex cellular environment. The unexpected phenotype could arise from hitting an unknown target, modulating a parallel pathway, or even compound toxicity. A multi-pronged approach is necessary to de-risk your findings.
The Causality: A cell's response is the integrated output of thousands of signaling pathways. An inhibitor that binds to multiple nodes in this network can produce a final phenotype that is difficult to attribute to the intended target alone.
Recommended Workflow:
-
Confirm Target Engagement in Cells: Before exploring off-targets, you must prove your compound binds the intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[5][6] It measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement in intact cells.[5][6][7]
-
Broad Kinome Profiling: To identify potential off-targets, you must cast a wide net. Profiling your compound against a large panel of kinases is the most efficient way to uncover unintended interactions.[8]
-
Use Orthogonal Controls: A robust experiment relies on layers of validation.
-
Structurally Similar Inactive Compound: Synthesize or procure a close analog of your active compound that is devoid of activity against your primary target. This "inactive control" should ideally differ by a single chemical modification critical for binding. If this compound fails to produce the unexpected phenotype, it strengthens the case that the phenotype is linked to the pharmacology of your active compound (either on-target or off-target).
-
Genetically Defined System: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out your intended target. If the phenotype observed with your compound is recapitulated in the knockdown/knockout cells, it provides strong evidence for on-target activity. If not, an off-target effect is highly likely.
-
Question 2: What are the best methods for comprehensive off-target profiling, and how do I interpret the data?
Answer: Selecting the right profiling platform is critical for generating actionable data. There are several excellent commercial services, each with distinct advantages. The key is not just to identify hits, but to understand their significance.
Platform Comparison:
| Platform | Principle | Pros | Cons | Best For |
| KINOMEscan™ (Eurofins DiscoverX) | Competition-based affinity binding assay using DNA-tagged kinases.[9][10] | High throughput, covers >480 kinases, sensitive for both potent and weak binders, independent of enzyme activity.[10][11][12] | Does not measure functional inhibition (activity); results are in %inhibition or Kd. | Broad, unbiased primary screening to identify all potential binding interactions early in discovery.[11][12] |
| Kinobeads / KiNativ™ | Affinity chromatography using immobilized broad-spectrum kinase inhibitors to pull down kinases from a cell lysate.[13] | Measures binding in a native cellular context (lysate), capturing post-translationally modified kinases.[11][13] | Coverage is limited to kinases that bind the affinity matrix (~260 kinases); less sensitive for weak binders.[11][13] | Identifying targets in a more physiological state; useful for target deconvolution of phenotypic screening hits. |
| Biochemical Activity Panels (e.g., Reaction Biology, Promega) | Direct measurement of kinase enzymatic activity (e.g., phosphorylation of a substrate) in the presence of the inhibitor.[8] | Provides functional data (IC50 values); confirms that binding leads to inhibition.[8] | Can be more resource-intensive; may miss non-ATP competitive inhibitors. | Follow-up validation of hits from binding assays to confirm functional consequences.[8] |
Interpreting the Data:
A common output from a KINOMEscan, for example, is a TREEspot™ visualization, which maps interaction strength onto a kinome dendrogram.
-
Primary Target: The dot representing your intended target should be among the largest (strongest interaction).
-
Off-Targets: Look for other significant red dots. Pay close attention to kinases in signaling pathways known to produce the unexpected cellular phenotype you observed. A hit is generally considered significant if it shows >90% inhibition at the tested concentration.
-
Selectivity Score (S-Score): This metric quantifies selectivity by dividing the number of kinases that bind the compound by the total number of kinases tested. A lower S-score indicates higher selectivity.
The following diagram illustrates a typical workflow for identifying and validating off-target effects.
Caption: Workflow for Deconvolution of Off-Target Effects.
Part 2: Troubleshooting & FAQs - Strategies for Mitigation
Once off-targets are identified, the focus shifts to medicinal chemistry and rational design to improve selectivity.
Question 3: My kinome scan revealed several potent off-targets. What are the primary medicinal chemistry strategies to engineer out these liabilities?
Answer: This is the core task of lead optimization. The goal is to disrupt binding to the off-target(s) while maintaining or improving affinity for the primary target. This requires a deep understanding of the structure-activity relationship (SAR).
The Causality: Kinase inhibitor selectivity is often governed by subtle differences in the shape, size, and amino acid composition of the ATP-binding pocket.[4] Exploiting these differences is key. For Imidazo[1,2-a]pyrazines, modifications are often focused on the solvent-exposed regions of the molecule.[14]
Key Strategies:
-
Exploit Non-Conserved Residues:
-
Gatekeeper Residue: This residue controls access to a deep hydrophobic pocket.[4] If your primary target has a small gatekeeper (e.g., Gly, Ala, Thr) and an off-target has a large one (e.g., Met, Phe, Leu), you can add a bulky substituent to your compound that sterically clashes with the large gatekeeper of the off-target, preventing binding.
-
Solvent Front: Modify positions on the Imidazo[1,2-a]pyrazine core that project towards the solvent-exposed region of the active site. For example, optimization at the 8-position of the core has been shown to improve off-target kinase inhibition.[14] These regions are typically less conserved across the kinome, providing opportunities for selective interactions.
-
-
Structure-Based Design:
-
If co-crystal structures of your compound (or a close analog) with both the primary and off-target kinases are available, you can directly visualize the binding interactions. This is the most powerful approach.
-
Identify hydrogen bonds or hydrophobic interactions that are unique to the off-target and synthesize analogs that remove the corresponding functional groups. Conversely, design new interactions that are only possible with the primary target. Computational modeling can help prioritize these designs.[15]
-
-
Systematic SAR Exploration:
-
The overall strategy often involves making peripheral changes around the stable Imidazo[1,2-a]pyrazine core.[16] Introduce diverse chemical groups (e.g., alkyls, halogens, polar groups) at accessible positions on your molecule.[17]
-
Screen these new analogs against both the primary target and the key off-target(s) in parallel. This differential screening quickly reveals modifications that improve the selectivity ratio.
-
The diagram below outlines the decision-making process for medicinal chemistry optimization.
Caption: Medicinal Chemistry Decision Workflow for Improving Selectivity.
Part 3: Essential Protocols & Methodologies
To ensure the integrity of your results, rigorous and well-controlled experiments are paramount. Here are step-by-step protocols for key validation assays.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for confirming that your Imidazo[1,2-a]pyrazine compound engages its intended target in intact cells.[18]
Principle: The binding of a ligand stabilizes the target protein, increasing its resistance to thermal denaturation.[5] By heating cells treated with your compound across a temperature gradient and quantifying the remaining soluble target protein, you can observe a "thermal shift" indicative of engagement.[5][7][18]
Materials:
-
Cell line expressing the target of interest
-
Your Imidazo[1,2-a]pyrazine compound and vehicle control (e.g., DMSO)
-
PBS, protease/phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge capable of >15,000 x g
-
SDS-PAGE and Western Blotting reagents or other protein quantification method (e.g., AlphaScreen, ELISA)
-
Antibody specific to your target protein
Methodology:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Treat cells with your compound at the desired concentration (e.g., 10x EC50) or with vehicle control. Incubate for a sufficient time to allow cell penetration and binding (typically 1-2 hours).
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a specific cell density.
-
Aliquot the cell suspension into PCR tubes/plate (e.g., 50 µL per tube).
-
Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.
-
-
Cell Lysis & Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or sonication.
-
Clarify the lysate by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Analyze the amount of your target protein in the supernatant using Western Blotting. Run equal total protein amounts for each sample.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
-
Data Analysis:
-
For each treatment group (vehicle vs. compound), plot the relative band intensity (normalized to the 40°C sample) against the temperature.
-
A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates thermal stabilization and confirms target engagement.[18] This can be reported as the change in melting temperature (ΔTm).
-
References
-
Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology. Available at: [Link]
-
The activities of drug inactive ingredients on biological targets. Science. Available at: [Link]
-
KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. Available at: [Link]
-
Understanding Inactive Substances in Pharmaceuticals. Moravek, Inc.. Available at: [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. Available at: [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
-
Activities of Inactive Ingredients in Drugs. ResearchGate. Available at: [Link]
-
Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues. European Journal of Medicinal Chemistry. Available at: [Link]
-
Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. Available at: [Link]
-
What Does “Inactive” Actually Mean in Drug Discovery?. Medium. Available at: [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Available at: [Link]
-
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules. Available at: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. ResearchGate. Available at: [Link]
-
Screening drug additives for biological activity. National Institutes of Health (NIH). Available at: [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry. Available at: [Link]
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Strategies for the design of selective protein kinase inhibitors. Mini Reviews in Medicinal Chemistry. Available at: [Link]
-
Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. Available at: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. youtube.com [youtube.com]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1): Preparation and evaluation of pyrazole linked analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Imidazo[1,2-a]pyrazine SAR Studies
Welcome to the technical support center for the synthesis and Structure-Activity Relationship (SAR) studies of Imidazo[1,2-a]pyrazines. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your experimental workflow. As Senior Application Scientists, our goal is to explain the "why" behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the imidazo[1,2-a]pyrazine scaffold considered a "privileged structure" in medicinal chemistry?
The imidazo[1,2-a]pyrazine core is a nitrogen bridgehead fused heterocyclic system considered a structural analogue of deazapurines.[1] This scaffold is prevalent in numerous pharmacologically important molecules due to its ability to interact with a diverse range of biological targets.[1] Its derivatives have demonstrated a wide spectrum of activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][3] Notable drug candidates containing this core include Zolpidem and Alpidem.[2] The rigid, planar structure of the imidazo[1,2-a]pyrazine system provides a good platform for the spatial orientation of various substituents, allowing for fine-tuning of its pharmacological profile.
Q2: What are the most common strategies for synthesizing substituted imidazo[1,2-a]pyrazines for SAR studies?
The most prevalent and efficient methods for generating libraries of imidazo[1,2-a]pyrazines for SAR studies are multicomponent reactions (MCRs).[2][4] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is particularly noteworthy, involving an aminoazine, an aldehyde, and an isocyanide.[4] This reaction is often catalyzed by acids and allows for rapid assembly of the core structure with diverse substitutions.[4]
Other common strategies include:
-
Iodine-catalyzed synthesis: This method offers a cost-effective and environmentally friendly approach, often proceeding at room temperature with good yields.[2][3]
-
Palladium-catalyzed cross-coupling reactions: These are used for further functionalization of the imidazo[1,2-a]pyrazine core, for example, through Suzuki or Buchwald-Hartwig couplings to introduce aryl or amino groups.[5][6]
-
Sequential functionalization: This involves a stepwise approach where the core is first synthesized and then substituents are introduced at specific positions, such as C3, C6, or C8, through reactions like bromination followed by nucleophilic substitution.[1][5]
Q3: Which positions on the imidazo[1,2-a]pyrazine ring are most critical for modulating biological activity?
SAR studies have shown that substitutions at the C2, C3, and C8 positions are particularly important for modulating the biological activity of the imidazo[1,2-a]pyrazine core.[1] For instance, in studies on antioxidant activity, the presence of an amino group at the C8 position was found to be crucial for good activity.[1] In the context of inhibitors for bacterial secretion systems, an aryl substituent at the C2 position was found to be important for potency.[7] The specific "hot spots" for substitution will ultimately depend on the biological target of interest.
Troubleshooting Guide for Imidazo[1,2-a]pyrazine Synthesis
This section addresses common issues encountered during the synthesis of imidazo[1,2-a]pyrazine derivatives, with a focus on the widely used Groebke-Blackburn-Bienaymé (GBB) reaction.
Issue 1: Low or No Product Yield in the GBB Reaction
Symptoms:
-
TLC analysis shows mostly unreacted starting materials (aminoazine and aldehyde).
-
Mass spectrometry of the crude reaction mixture does not show the desired product mass.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Acid Catalysis | The GBB reaction mechanism is initiated by the acid-catalyzed formation of an imine from the aminoazine and aldehyde.[4] Insufficient acid will slow down or prevent this crucial first step. | 1. Verify Catalyst Loading: Ensure the correct molar equivalent of the acid catalyst (e.g., NH4Cl, Sc(OTf)3) is used.[8] 2. Consider a Stronger Acid: If using a weak acid catalyst, consider switching to a stronger one like scandium triflate. |
| Poor Quality Reagents | Aldehydes can oxidize to carboxylic acids, and isocyanides can degrade over time, especially if not stored properly. | 1. Check Aldehyde Purity: Use freshly distilled or recently purchased aldehyde. 2. Verify Isocyanide Quality: Use a fresh bottle of isocyanide or purify it before use. Store isocyanides in a cool, dark place under an inert atmosphere. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and solubility of intermediates. | 1. Solvent Screening: If the reaction is sluggish, consider screening other solvents. Protic solvents like ethanol or methanol, or aprotic solvents like dichloromethane or ethyl acetate are commonly used.[4] 2. Use of Green Solvents: For a more sustainable approach, consider using a green solvent like eucalyptol.[4] |
| Low Reaction Temperature | Some GBB reactions require elevated temperatures to proceed at a reasonable rate. | 1. Increase Temperature: If the reaction is being run at room temperature, try heating it to 60°C or higher.[8] 2. Microwave Irradiation: For a significant rate enhancement, consider using microwave-assisted synthesis.[8] This can often reduce reaction times from hours to minutes.[8] |
Issue 2: Formation of Multiple Side Products
Symptoms:
-
TLC plate shows multiple spots in addition to the desired product.
-
NMR of the crude product is complex and difficult to interpret.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Side Reactions of the Isocyanide | Isocyanides are reactive and can undergo side reactions, especially at high temperatures or in the presence of certain impurities. | 1. Control Temperature: Avoid excessively high reaction temperatures. 2. Purify Isocyanide: Ensure the isocyanide is free of impurities. |
| Competing Reactions of the Aminoazine | If the aminoazine has multiple nucleophilic sites, this can lead to the formation of regioisomers. | 1. Use a Regiochemically Defined Aminoazine: If possible, use a starting material that blocks other reactive sites. 2. Careful Product Characterization: Use 2D NMR techniques (e.g., HMBC, NOESY) to confirm the structure of the major product. |
| Decomposition of Product | The imidazo[1,2-a]pyrazine core can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. | 1. Milder Reaction Conditions: Use a milder acid catalyst or a lower reaction temperature. 2. Shorter Reaction Times: Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Product co-elutes with starting materials or byproducts during column chromatography.
-
Product is a sticky oil that is difficult to crystallize.
Possible Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by standard silica gel chromatography can be challenging. | 1. Optimize Chromatography Conditions: Try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina, reverse-phase silica). 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture. |
| Product Precipitation | In some optimized MCRs, the product may precipitate directly from the reaction mixture. | 1. Leverage Precipitation: If a precipitate forms, filter the reaction mixture and wash the solid with a suitable solvent (e.g., cold ethanol) to remove soluble impurities.[2][3] This can be a very effective purification method.[2] |
| Product is an Oil | Some imidazo[1,2-a]pyrazine derivatives are oils at room temperature. | 1. Trituration: Try triturating the oil with a non-polar solvent (e.g., hexane, ether) to induce solidification or remove non-polar impurities. 2. Salt Formation: If the product has a basic nitrogen, consider forming a salt (e.g., hydrochloride, tartrate) which may be more crystalline. |
Experimental Protocols
Protocol 1: Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyrazine via GBB Reaction
This protocol provides a general procedure for the synthesis of an imidazo[1,2-a]pyrazine derivative using a one-pot, three-component GBB reaction.
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Ammonium chloride (NH4Cl) (0.2 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add 2-aminopyrazine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium chloride (0.2 mmol).
-
Add ethanol (5 mL) and stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 80°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with cold ethanol.[2][3]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of a solid imidazo[1,2-a]pyrazine derivative.
Materials:
-
Crude solid product
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation is complete, cool the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Check the purity of the recrystallized product by TLC and melting point analysis.
Visualizations
Groebke-Blackburn-Bienaymé (GBB) Reaction Mechanism
Caption: Generalized mechanism of the GBB reaction.
Troubleshooting Workflow for Low GBB Reaction Yield
Caption: Decision tree for troubleshooting low yield in GBB reactions.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 26, 2026, from [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439–36454. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. Retrieved January 26, 2026, from [Link]
-
Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
El Qami, A., Messire, G., Bouchery, G., Caillet, E., Steiner, S., & Berteina-Raboin, S. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry, 28. [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Discovery of Novel Imidazo[1,2-a]-involved N-Heterocyclic Drugs by Groebke-Blackburn-Bienayme Three-Component-Reaction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. Retrieved January 26, 2026, from [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. (n.d.). NIH. Retrieved January 26, 2026, from [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyrazine-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrazine-based drugs. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during your in vitro experiments, with a focus on the critical challenge of drug resistance. Our goal is to equip you with the practical knowledge and validated protocols necessary to anticipate, identify, and overcome resistance, thereby accelerating your research and development efforts.
Section 1: Understanding and Identifying Drug Resistance
The emergence of drug resistance is a primary obstacle in the development of effective therapeutics. For Imidazo[1,2-a]pyrazine-based compounds, which often target key cellular kinases, resistance can arise through various mechanisms. This section provides an overview of these mechanisms and detailed protocols for developing and validating resistant cell line models.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to Imidazo[1,2-a]pyrazine-based kinase inhibitors?
A1: Resistance to kinase inhibitors, including those with an Imidazo[1,2-a]pyrazine scaffold, typically arises from two main sources:
-
On-target alterations: These are genetic changes in the target protein that prevent the drug from binding effectively. The most common on-target alteration is the acquisition of point mutations within the kinase domain of the target protein.[1][2] These mutations can occur in the "gatekeeper" residue, which controls access to a hydrophobic pocket in the ATP-binding site, or in other regions that affect the kinase's conformation.
-
Off-target mechanisms: These involve cellular changes that bypass the need for the targeted kinase or reduce the intracellular concentration of the drug. Common off-target mechanisms include the activation of alternative signaling pathways to compensate for the inhibited one, or the increased expression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively transport the drug out of the cell.[3]
Q2: How do I interpret a shift in the IC50 value in my resistant cell line?
A2: The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. In the context of drug resistance, a significant increase in the IC50 value for a resistant cell line compared to its parental (sensitive) counterpart is a key indicator of resistance. The degree of this shift is often quantified by the Resistance Index (RI), calculated as:
RI = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
An RI value greater than 1 indicates increased tolerance to the drug.[4] A substantially high RI (e.g., ≥ 5) is often considered a successful establishment of a resistant cell line.[4]
Q3: My Imidazo[1,2-a]pyrazine compound has poor aqueous solubility. How can I improve this for my in vitro assays?
A3: Poor aqueous solubility is a common challenge with small molecule inhibitors.[5][6] Here are some strategies to address this:
-
Co-solvents: Use a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
-
Formulation Strategies: For in vivo studies, more advanced formulation strategies like complexation with cyclodextrins or the use of lipid-based delivery systems may be necessary.[6]
-
Structural Modification: During the drug design phase, medicinal chemists can introduce hydrophilic groups or disrupt molecular planarity and symmetry to improve solubility without compromising activity.[5][8][9]
Troubleshooting Guide: Developing and Validating Resistant Cell Lines
This guide provides a step-by-step protocol for generating a drug-resistant cancer cell line using the gradual drug induction method.
Protocol: Generation of a Drug-Resistant Cell Line [4][10][11][12]
-
Initial Sensitivity Assessment:
-
Select a parental cancer cell line of interest.
-
Determine the IC50 of your Imidazo[1,2-a]pyrazine-based drug in this cell line using a standard cell viability assay (e.g., MTT assay).
-
The initial drug concentration for generating resistance should be at a sublethal level, typically the IC20 (the concentration that inhibits 20% of cell proliferation).[4]
-
-
Stepwise Drug Escalation:
-
Culture the parental cells in a medium containing the IC20 of the drug.
-
Once the cells have adapted and are proliferating at a normal rate, passage them and increase the drug concentration by 25% to 50%.[4]
-
Repeat this process of gradual dose escalation. It is crucial to allow the cells to recover and resume normal growth before each subsequent increase in drug concentration.
-
Maintain a parallel culture of the parental cell line without the drug for comparison.
-
-
Stabilization and Monoclonal Selection:
-
Once a distinct resistant subpopulation emerges (observed by restored cell morphology and proliferation rate), continue to culture the cells at the target final concentration (e.g., 10 times the initial IC50) for 8-10 passages to ensure the resistant phenotype is stable.[4]
-
Isolate monoclonal resistant cell lines via limiting dilution to ensure a homogenous population.
-
-
Validation of the Resistant Phenotype:
-
Perform a cell viability assay to determine the IC50 of the drug in both the resistant and parental cell lines.
-
Calculate the Resistance Index (RI). An RI of ≥ 5 is a good indicator of a successfully established resistant cell line.[4]
-
Validate the expression of known resistance-related genes or proteins (e.g., MDR1 for efflux pump-mediated resistance) using qPCR or Western blot.[4]
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Section 2: Investigating Mechanisms of Resistance
Once a resistant cell line is established, the next critical step is to elucidate the underlying mechanism of resistance. This section provides protocols for investigating two common resistance mechanisms: efflux pump activity and on-target kinase mutations.
Troubleshooting Guide: Assessing Efflux Pump Activity
Increased drug efflux is a frequent cause of multidrug resistance. The Rhodamine 123 efflux assay is a common method to assess the activity of P-glycoprotein (MDR1).[13][14]
Protocol: Rhodamine 123 Efflux Assay [13][15][16]
-
Cell Preparation:
-
Seed both parental and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Pre-incubation:
-
Treat the cells with a known P-gp inhibitor (e.g., Verapamil) as a positive control, your Imidazo[1,2-a]pyrazine compound if you suspect it to be a P-gp substrate, or a vehicle control (e.g., DMSO).
-
Pre-incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each well to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Fluorescence Measurement:
-
Gently aspirate the loading solution and wash the cells twice with ice-cold PBS.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~507 nm, emission ~529 nm).
-
Data Interpretation:
-
Parental Cells: Should exhibit high fluorescence as they retain Rhodamine 123.
-
Resistant Cells (with active efflux): Will show low fluorescence due to the active pumping out of Rhodamine 123.
-
Resistant Cells + P-gp Inhibitor: Should show a significant increase in fluorescence compared to untreated resistant cells, indicating that the efflux of Rhodamine 123 has been blocked.
Troubleshooting Guide: Identifying Kinase Domain Mutations
Mutations in the target kinase can prevent your Imidazo[1,2-a]pyrazine drug from binding. This protocol outlines the general steps to identify such mutations.
Protocol: Identification of Kinase Domain Mutations [17][18]
-
RNA/DNA Isolation:
-
Isolate total RNA or genomic DNA from both parental and resistant cell lines.
-
-
cDNA Synthesis (if starting from RNA):
-
Reverse transcribe the RNA to complementary DNA (cDNA).
-
-
PCR Amplification:
-
Design primers that flank the kinase domain of your target gene.
-
Perform PCR to amplify the kinase domain from the cDNA or genomic DNA of both cell lines.
-
-
DNA Sequencing:
-
Purify the PCR products and send them for Sanger sequencing.
-
For a more comprehensive analysis, consider next-generation sequencing (NGS) to identify a broader range of mutations.[18]
-
-
Sequence Analysis:
-
Align the sequences from the resistant and parental cell lines to the reference sequence of the kinase.
-
Identify any nucleotide changes in the resistant cell line that result in an amino acid substitution.
-
Validation of Identified Mutations:
-
Once a mutation is identified, its role in conferring resistance should be validated by introducing the mutation into the parental cell line using site-directed mutagenesis and then assessing the drug's IC50.
Section 3: Strategies to Overcome Resistance
Discovering the mechanism of resistance opens the door to strategies for overcoming it. This section explores combination therapies and provides a framework for designing such experiments.
Frequently Asked Questions (FAQs)
Q4: Can combination therapy overcome resistance to my Imidazo[1,2-a]pyrazine drug?
A4: Yes, combination therapy is a promising strategy.[19][20][21] The choice of the combination agent depends on the mechanism of resistance:
-
For efflux pump-mediated resistance: Combine your drug with an inhibitor of the specific efflux pump (e.g., a P-gp inhibitor).
-
For on-target mutations: A second-generation kinase inhibitor that is effective against the mutated kinase could be used in combination.
-
For activation of bypass pathways: Combine your drug with an inhibitor of a key component of the activated compensatory pathway.
Q5: How do I design a combination therapy experiment in vitro?
A5: A well-designed combination study should systematically evaluate the interaction between two drugs. Common approaches include:
-
Fixed-ratio combination analysis (Chou-Talalay method): This involves testing the drugs at a constant ratio across a range of concentrations to determine if the combination is synergistic, additive, or antagonistic.
-
Matrix combination analysis (Bliss Independence model): This method involves testing all possible pairwise combinations of different concentrations of the two drugs in a checkerboard format.[20]
Experimental Workflow: Designing a Combination Study
Caption: Workflow for an in vitro combination therapy study.
Section 4: General Experimental Troubleshooting
Beyond resistance, various experimental challenges can arise. This section addresses common issues encountered in cytotoxicity assays and with compound handling.
Troubleshooting Guide: Common Issues in MTT and Other Cytotoxicity Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Signal/Absorbance | - Insufficient cell number- Short incubation time with the assay reagent- Reagent degradation | - Optimize cell seeding density.- Increase incubation time as per the manufacturer's protocol.- Use fresh reagents and store them properly.[7][22] |
| High Background | - Microbial contamination- Phenol red interference in the medium- Serum interference | - Regularly check for contamination.- Use phenol red-free medium during the assay incubation.- Consider using a serum-free medium for the assay.[7] |
| High Variability Between Replicates | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Fill the outer wells with sterile PBS or medium and do not use them for data.- Use calibrated pipettes and be consistent with your technique.[7] |
| Compound Precipitation | - Poor solubility of the compound in the culture medium | - Check the solubility limit of your compound.- Use a suitable solvent (e.g., DMSO) and keep the final concentration low.- Ensure the compound is well-mixed before adding to cells.[7] |
References
- Procell. (2025).
- European Medicines Agency. (2008). GUIDELINE ON HUMAN CELL-BASED MEDICINAL PRODUCTS.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Screening for phenotype selective activity in multidrug resistant cells identifies a novel tubulin active agent insensitive to common forms of cancer drug resistance.
- Journal of Visualized Experiments. (2014).
- National Institutes of Health. (2025).
- National Institutes of Health. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
- Benchchem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- BioMed Central. (n.d.).
- eLife. (2024).
- SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- ResearchGate. (2025). An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes.
- National Institutes of Health. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein.
- Benchchem. (2025).
- National Institutes of Health. (n.d.).
- The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests.
- ResearchGate. (2025). Recent Issues in Stability Study.
- ASCO Daily News. (2019).
- ACS Publications. (2024).
- Sigma-Aldrich. (n.d.). Multidrug Resistance Direct Dye Efflux Assay.
- Friends of Cancer Research. (2010).
- Bio-protocol. (2022). Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines.
- Charles River Laboratories. (n.d.).
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
- ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
- Kyinno Biotechnology. (n.d.).
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Schematic representation of the protocol used to develop....
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
- National Institutes of Health. (n.d.).
- Oxford Academic. (2020).
- ResearchGate. (n.d.). The Rhodamine 123 efflux assay (a). Flow cytometry analysis revealed....
- National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual.
- MDPI. (n.d.). Non-Invasive Methods to Monitor Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Non-Small-Cell Lung Cancer: Where Do We Stand?.
- Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors.
- National Institutes of Health. (2016).
- National Institutes of Health. (2022). Design principles to assemble drug combinations for effective tuberculosis therapy using interpretable pairwise drug response measurements.
- MDPI. (n.d.). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices.
- National Institutes of Health. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines.
- ResearchGate. (2015). I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors?.
- ApexBio. (n.d.). Rhodamine 123 mitochondrial membrane potential assay kit.
- CLYTE Technologies. (2025).
- Chemxpert Database. (2025). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product.
- StackExchange. (2015). How to define drug-resistant or -sensitive cell line when knowing the IC50 values?.
- National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- MDPI. (n.d.). Genomic Insights into Candidozyma auris Clade II: Comparative Phylogenomics and Structural Validation of Fluconazole Resistance Mechanisms.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. apexbt.com [apexbt.com]
- 17. A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 19. Design of Phase I Combination Trials: Recommendations of the Clinical Trial Design Task Force of the NCI Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. In Vitro Combination - Kyinno Bio [kyinno.com]
- 22. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Validation & Comparative
A Comparative Guide to Aurora Kinase Inhibitors: The Imidazo[1,2-a]pyrazine Scaffold vs. Clinical Frontrunners
A Note on the Subject: This guide aims to provide a detailed comparison of Aurora kinase inhibitors, focusing on the imidazo[1,2-a]pyrazine chemical class. Due to the limited availability of public data on the specific molecule Imidazo[1,2-a]pyrazin-2-ylmethanol, this analysis will instead focus on SCH 1473759 , a potent and well-characterized inhibitor from the same imidazo[1,2-a]pyrazine family. This compound serves as an exemplary representative of its class, allowing for a robust and data-driven comparison against other leading inhibitors.
Introduction: Targeting the Conductors of Mitosis
The Aurora kinases—a family of three highly conserved serine/threonine kinases (Aurora A, B, and C)—are master regulators of cell division.[1] They orchestrate a symphony of events required for a cell to faithfully segregate its genetic material into two daughter cells. Aurora A governs centrosome maturation and the formation of the bipolar spindle, while Aurora B, as part of the chromosomal passenger complex (CPC), ensures correct chromosome-microtubule attachments and oversees cytokinesis.[1][2]
Given their critical role in proliferation and their frequent overexpression in a wide array of human cancers, Aurora kinases have emerged as compelling targets for anticancer drug development.[1][3] Deregulation of their activity can lead to mitotic errors, genetic instability, and aneuploidy—a hallmark of cancer.[3] This has spurred the development of numerous small-molecule inhibitors, each with distinct profiles. This guide provides a comparative analysis of SCH 1473759, a potent dual Aurora A/B inhibitor from the imidazo[1,2-a]pyrazine class, against three prominent clinical candidates: Alisertib (Aurora A-selective), Barasertib (Aurora B-selective), and Danusertib (pan-Aurora inhibitor).
The Imidazo[1,2-a]pyrazine Scaffold: A Profile of SCH 1473759
The imidazo[1,2-a]pyrazine core is a versatile scaffold that has been successfully exploited to generate potent kinase inhibitors.[4][5] SCH 1473759 emerged from a lead optimization program aimed at improving the potency and pharmaceutical properties of an initial imidazo[1,2-a]pyrazine hit compound.[1]
SCH 1473759 is a powerful, ATP-competitive dual inhibitor of Aurora A and Aurora B. Biochemical assays revealed its exceptional potency, with dissociation constants (Kd) in the picomolar range and IC50 values of 4 nM and 13 nM against Aurora A and B, respectively.[1][6][7] This dual inhibition profile is significant; by targeting both kinases, it simultaneously disrupts spindle formation (via Aurora A inhibition) and chromosome segregation/cytokinesis (via Aurora B inhibition). In cellular assays, SCH 1473759 potently inhibits the phosphorylation of Histone H3—a direct substrate of Aurora B—with an IC50 of 25 nM and demonstrates antiproliferative activity against a broad panel of cancer cell lines, with IC50 values often in the single-digit nanomolar range.[1][6]
Comparative Analysis with Leading Aurora Kinase Inhibitors
The therapeutic rationale for targeting Aurora kinases is not monolithic. The choice between selectively inhibiting one isoform versus targeting multiple family members has profound implications for the resulting cellular phenotype and potential therapeutic window.
Alisertib (MLN8237): The Aurora A-Selective Approach
Alisertib is a highly selective inhibitor of Aurora A.[8] Enzymatic assays show an IC50 of 1.2 nM for Aurora A, while its activity against Aurora B is significantly lower (IC50 = 396.5 nM), giving it a selectivity ratio of over 300-fold.[9]
-
Mechanism & Cellular Phenotype: Selective inhibition of Aurora A disrupts its role in centrosome separation and spindle assembly.[8] This leads to a characteristic cellular phenotype: the formation of monopolar spindles, where chromosomes are arranged in a rosette-like pattern around a single spindle pole. This defect triggers a mitotic arrest, ultimately leading to apoptosis or mitotic catastrophe.[8]
-
Rationale: The rationale for Aurora A-selective inhibition is to target a specific mitotic process with high precision, potentially reducing off-target effects that might arise from inhibiting the more broadly functional Aurora B.
Barasertib (AZD1152): The Aurora B-Selective Specialist
Barasertib (AZD1152) is a prodrug that is rapidly converted in plasma to its active metabolite, Barasertib-HQPA (also known as AZD2811).[10] This active form is a remarkably potent and selective inhibitor of Aurora B, with a biochemical IC50 of 0.37 nM.[11][12] It exhibits approximately 3700-fold selectivity for Aurora B over Aurora A (IC50 = 1368 nM).[12]
-
Mechanism & Cellular Phenotype: By selectively inhibiting Aurora B, Barasertib-HQPA disrupts the function of the chromosomal passenger complex. This prevents the correction of improper kinetochore-microtubule attachments and ultimately abrogates the spindle assembly checkpoint. Instead of arresting in mitosis, cells exit mitosis without proper chromosome segregation or cytokinesis.[2] This results in a distinct phenotype of endoreduplication (DNA replication without cell division), leading to the formation of large, polyploid cells that subsequently undergo apoptosis.[10]
-
Rationale: The Aurora B-selective approach targets a different critical node in mitosis. The induction of polyploidy is a hallmark of this class and is thought to be an irreversible path to cell death in many cancer types.
Danusertib (PHA-739358): The Pan-Inhibitor Strategy
Danusertib is a pan-Aurora kinase inhibitor, potently targeting all three family members.[13][14] Its IC50 values are 13 nM for Aurora A, 79 nM for Aurora B, and 61 nM for Aurora C.[14][15] Furthermore, Danusertib inhibits other kinases relevant to cancer, including ABL, RET, and FGFR1.[13]
-
Mechanism & Cellular Phenotype: As a pan-inhibitor, Danusertib induces a mixed phenotype that combines the effects of both Aurora A and B inhibition. Cells treated with Danusertib can exhibit defects in spindle formation as well as failures in chromosome alignment and cytokinesis, leading to G2/M arrest and the formation of polyploid cells.[15][16]
-
Rationale: The strategy behind pan-inhibition is to create a comprehensive mitotic blockade by targeting multiple essential processes simultaneously. The additional inhibition of other oncogenic kinases may also contribute to its overall antitumor activity.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data for each inhibitor, allowing for a direct comparison of their biochemical potency and selectivity profiles.
Table 1: Biochemical Potency of Aurora Kinase Inhibitors
| Inhibitor | Target Class | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference(s) |
| SCH 1473759 | Dual Aurora A/B | 4 | 13 | Not Reported | [6][7] |
| Alisertib | Aurora A Selective | 1.2 | 396.5 | Not Reported | [9] |
| Barasertib-HQPA | Aurora B Selective | 1368 | 0.37 | Not Reported | [12] |
| Danusertib | Pan-Aurora | 13 | 79 | 61 | [14][15] |
Table 2: Summary of Inhibitor Characteristics
| Inhibitor | Primary Selectivity | Key Cellular Phenotype(s) | Development Status |
| SCH 1473759 | Dual Aurora A/B | Mitotic arrest, polyploidy, apoptosis | Preclinical |
| Alisertib | Aurora A | Monopolar spindles, G2/M arrest, apoptosis | Clinical Trials |
| Barasertib | Aurora B | Endoreduplication, polyploidy, apoptosis | Clinical Trials |
| Danusertib | Pan-Aurora/Multi-kinase | G2/M arrest, polyploidy, apoptosis | Clinical Trials |
Experimental Methodologies
The characterization of kinase inhibitors relies on a standardized set of robust and reproducible assays. Below are representative protocols for determining biochemical potency and cellular antiproliferative activity.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring ATP consumption.
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for determining inhibitor IC50 using a luminescence-based kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., SCH 1473759) in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 10 µM).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase/substrate solution. This solution contains the purified recombinant Aurora kinase (e.g., Aurora A or B) and a suitable substrate (e.g., a generic peptide substrate) in kinase reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM Na₃VO₄).
-
Inhibitor Addition: Add 2.5 nL of the serially diluted inhibitor from the compound plate to the reaction wells. Include DMSO-only wells as a "no inhibition" control and wells without enzyme as a background control.
-
Initiate Reaction: Add 2.5 µL of ATP solution (e.g., 10 µM in reaction buffer) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[16]
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT-116 colon cancer cells) into a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.[17]
-
Compound Treatment: Prepare a serial dilution of the test inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations. Include wells with medium and DMSO as vehicle controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]
-
Solubilization: Add 100 µL of Detergent Reagent (solubilizing solution, e.g., acidic isopropanol or a commercial solution) to each well to dissolve the formazan crystals.[17]
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for 2-4 hours, or until all crystals are dissolved.[17]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of inhibitor concentration to determine the GI50/IC50 value.
Mechanistic Insights and Signaling Context
The differential effects of these inhibitors are rooted in the distinct roles of Aurora A and B within the cell cycle.
Diagram: Aurora Kinase Signaling in Mitosis
Caption: Simplified overview of Aurora A and B functions during mitosis and points of intervention.
Conclusion and Expert Perspective
The landscape of Aurora kinase inhibitors showcases a sophisticated approach to targeting cell division, with distinct strategies yielding different biological outcomes.
-
Aurora A-selective inhibitors like Alisertib offer a targeted approach to disrupting mitotic entry and spindle formation. The clear, observable phenotype of monopolar spindles provides a robust pharmacodynamic biomarker for assessing target engagement.
-
Aurora B-selective inhibitors such as Barasertib represent a different, highly potent strategy. By dismantling the spindle assembly checkpoint and causing catastrophic cytokinesis failure, they induce a unique endoreduplication phenotype that is a powerful indicator of on-target activity.
-
Pan-inhibitors like Danusertib and dual inhibitors like SCH 1473759 from the imidazo[1,2-a]pyrazine class provide a multi-pronged attack on mitosis. The rationale is that simultaneously blocking multiple key mitotic events could lead to a more profound and durable antitumor response, potentially overcoming resistance mechanisms that might arise from targeting a single node. The high potency of compounds like SCH 1473759 demonstrates the viability of the imidazo[1,2-a]pyrazine scaffold for developing clinical candidates.
The choice of which inhibitor profile is "best" is likely context-dependent, relying on the specific genetic background of the tumor, potential combination therapies, and the desired therapeutic index. The continued clinical evaluation of selective and pan-Aurora inhibitors will ultimately clarify the optimal strategy for leveraging these powerful mitotic regulators in cancer therapy.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. (2023). Cancers. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). Trade Science Inc. [Link]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). ACS Medicinal Chemistry Letters. [Link]
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2020). Organic & Biomolecular Chemistry. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2019). Oncology Letters. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Organic Chemistry. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). European Journal of Medicinal Chemistry. [Link]
-
Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. (2016). Molecular Cancer Therapeutics. [Link]
-
SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors. (2011). Cancer Chemotherapy and Pharmacology. [Link]
-
Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. (2013). Leukemia Research. [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. (2020). ChemInform. [Link]
-
Danusertib, an aurora kinase inhibitor. (2011). Expert Opinion on Investigational Drugs. [Link]
-
Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. (2011). Clinical Cancer Research. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. (2021). International Journal of Molecular Sciences. [Link]
-
AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. (2007). Blood. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Current Organic Chemistry. [Link]
-
Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. (2015). Drug Design, Development and Therapy. [Link]
-
Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. (2016). Oncotarget. [Link]
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). Journal of Medicinal Chemistry. [Link]
-
MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]
-
Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. (2023). Pharmaceuticals. [Link]
Sources
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SCH-1473759 | Aurora Kinase | TargetMol [targetmol.com]
- 8. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 10. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Danusertib, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Imidazo[1,2-a]pyrazine Derivatives: From Anticancer to Antimicrobial Agents
A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Structure-Activity Relationships
The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1][2] This guide provides a comparative analysis of three distinct classes of Imidazo[1,2-a]pyrazine derivatives: potent anticancer agents targeting tubulin polymerization, selective kinase inhibitors for immunological disorders and hematological malignancies, and novel antimicrobial agents. We will delve into their synthetic strategies, compare their biological performance with supporting experimental data, and elucidate their structure-activity relationships (SAR), offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Imidazo[1,2-a]pyrazine Core: A Scaffold for Diverse Bioactivity
The fused bicyclic structure of Imidazo[1,2-a]pyrazine, consisting of an imidazole ring fused to a pyrazine ring, provides a unique three-dimensional architecture that can be readily functionalized at various positions. This allows for the fine-tuning of physicochemical properties and biological targets, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2] The key positions for substitution on the Imidazo[1,2-a]pyrazine core are illustrated below.
Caption: Core structure of the Imidazo[1,2-a]pyrazine ring system with key positions for substitution.
Synthetic Strategies: Building the Imidazo[1,2-a]pyrazine Scaffold
The synthesis of the Imidazo[1,2-a]pyrazine core can be achieved through several efficient methods. A common and versatile approach is the condensation of an aminopyrazine with an α-halocarbonyl compound.[3] More recently, multicomponent reactions have gained prominence for their efficiency and atom economy.
One-Pot Three-Component Synthesis
An iodine-catalyzed one-pot, three-component reaction provides an efficient and environmentally friendly route to substituted Imidazo[1,2-a]pyrazines.[4][5] This method involves the reaction of an aminopyrazine, an aldehyde, and an isocyanide, with iodine acting as a catalyst.
Caption: A streamlined one-pot, three-component synthesis of Imidazo[1,2-a]pyrazine derivatives.
Experimental Protocol: Iodine-Catalyzed Synthesis [4][5]
-
To a solution of 2-aminopyrazine (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in ethanol (5 mL), add iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Imidazo[1,2-a]pyrazine derivative.
This method offers several advantages, including mild reaction conditions, good to excellent yields, and the ability to generate a diverse library of derivatives by varying the starting materials.
Comparative Biological Activity
This section will compare three classes of Imidazo[1,2-a]pyrazine derivatives, highlighting their distinct biological activities and mechanisms of action.
Anticancer Activity: Tubulin Polymerization Inhibitors
A series of Imidazo[1,2-a]pyrazine derivatives have emerged as potent anticancer agents by targeting tubulin polymerization.[6][7] One exemplary compound, TB-25 , has demonstrated remarkable activity against various cancer cell lines.[6]
Mechanism of Action: TB-25 and related compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly.[6][8] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: The mechanism of action for the anticancer agent TB-25, a tubulin polymerization inhibitor.
Comparative Performance:
| Derivative | Target | Cancer Cell Line | IC50 (nM) | Reference |
| TB-25 | Tubulin | HCT-116 | 23 | [6] |
| HepG-2 | 45 | [6] | ||
| A549 | 52 | [6] | ||
| MDA-MB-231 | 38 | [6] |
Structure-Activity Relationship (SAR): SAR studies on this class of compounds have revealed that the nature and position of substituents on the Imidazo[1,2-a]pyrazine core and the pendant phenyl rings are crucial for activity.[1][6] For instance, a trimethoxyphenyl group is often associated with high potency, mimicking the A-ring of colchicine.[6]
Kinase Inhibition: Selective Syk Inhibitors
Imidazo[1,2-a]pyrazine derivatives have been successfully developed as selective inhibitors of spleen tyrosine kinase (Syk), a key enzyme in the B-cell receptor (BCR) signaling pathway.[9][10] Entospletinib (GS-9973) is a prominent example that has undergone clinical investigation for the treatment of hematological malignancies and autoimmune diseases.[9]
Mechanism of Action: Entospletinib acts as an ATP-competitive inhibitor of Syk, blocking the downstream signaling cascade that is crucial for B-cell proliferation and survival.[11] Inhibition of Syk leads to the suppression of B-cell activation and can induce apoptosis in malignant B-cells.
Comparative Performance:
| Derivative | Target | Assay | IC50 (nM) | Reference |
| Entospletinib (GS-9973) | Syk | Cell-free | 7.7 | [11] |
| Syk | Cellular (BLNK phosphorylation) | 26 | [12] |
Structure-Activity Relationship (SAR): The development of potent and selective Syk inhibitors has been guided by extensive SAR studies. Key interactions with the ATP-binding pocket of Syk are crucial for inhibitory activity. The morpholinophenyl and indazolyl moieties of Entospletinib play critical roles in binding to the kinase.[9]
Antimicrobial Activity: Imidazo[1,2-a]pyrazine-Linked 1,2,3-Triazoles
A novel class of Imidazo[1,2-a]pyrazine derivatives linked to a 1,2,3-triazole ring has demonstrated promising antimicrobial activity against a range of bacteria and fungi.[5] These hybrid molecules are synthesized efficiently using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach.
Experimental Protocol: Synthesis via Click Chemistry [13]
-
Synthesis of the Azide Intermediate: Prepare the requisite azide-functionalized Imidazo[1,2-a]pyrazine derivative.
-
Synthesis of the Alkyne Intermediate: Prepare the desired terminal alkyne.
-
CuAAC Reaction: To a solution of the Imidazo[1,2-a]pyrazine azide (1.0 mmol) and the terminal alkyne (1.1 mmol) in a suitable solvent system (e.g., t-BuOH/H₂O), add sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, add water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired triazole-linked derivative.
Comparative Performance:
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyrazine-triazoles | S. aureus | 50 | C. albicans | 50 | [5] |
| E. coli | >100 | A. niger | 50 | [5] |
Structure-Activity Relationship (SAR): The antimicrobial activity of these compounds is influenced by the nature of the substituents on both the Imidazo[1,2-a]pyrazine and the triazole-linked aromatic ring.[14] A quantitative structure-activity relationship (QSAR) study suggested that specific electronic and steric properties of the substituents are important for antibacterial activity.[14]
Future Perspectives
The Imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Optimization of existing derivatives: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Exploration of new biological targets: Screening of Imidazo[1,2-a]pyrazine libraries against a wider range of biological targets to uncover novel therapeutic applications.
-
Development of combination therapies: Investigating the synergistic effects of Imidazo[1,2-a]pyrazine derivatives with other established drugs.
The diverse and tunable nature of the Imidazo[1,2-a]pyrazine core, coupled with efficient synthetic methodologies, ensures its continued importance in the field of drug discovery.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available from: [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. Available from: [Link]
-
Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. ResearchGate. Available from: [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. ACS Publications. Available from: [Link]
-
Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. Available from: [Link]
-
Mechanism of action of entospletinib. ResearchGate. Available from: [Link]
-
An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. ASH Publications. Available from: [Link]
-
Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC - NIH. Available from: [Link]
-
Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines. ResearchGate. Available from: [Link]
-
Entospletinib and obinutuzumab in patients with relapsed/refractory chronic lymphocytic leukemia and B-cell malignancies. Haematologica. Available from: [Link]
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. Available from: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]
-
The Spleen Tyrosine Kinase Inhibitor, Entospletinib (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance. PMC - NIH. Available from: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available from: [Link]
-
Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. Available from: [Link]
-
An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma. PubMed. Available from: [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]
-
Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. PubMed. Available from: [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciensage.info [sciensage.info]
- 9. PREPARATION OF 1,2,3 –TRIAZOLE LINKED PIPERAZINE AND IMIDAZOLE DERIVATIVES VIA CLICK CHEMISTRY | European Science Methodical Journal [europeanscience.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. espublisher.com [espublisher.com]
A Researcher's Guide to Profiling the Cross-Reactivity of Imidazo[1,2-a]pyrazin-2-ylmethanol
For drug development professionals and researchers investigating novel kinase inhibitors, understanding the selectivity of a compound is paramount. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent activity against a range of kinases.[1][2][3] This guide provides a comprehensive framework for conducting cross-reactivity studies on a promising, albeit under-characterized, member of this family: Imidazo[1,2-a]pyrazin-2-ylmethanol. We will delve into the rationale behind experimental design, provide detailed protocols for robust assays, and offer insights into data interpretation, comparing its hypothetical performance against established kinase inhibitors.
The Significance of Selectivity for the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a versatile starting point for the development of kinase inhibitors.[1] Its derivatives have been investigated for activity against various cancer-related kinases, including Aurora kinases and Mps1.[2][3] However, as with any kinase inhibitor, off-target effects can lead to toxicity or confound experimental results.[4] Therefore, a thorough understanding of a compound's selectivity profile across the human kinome is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.[5][6][7]
This guide will use Imidazo[1,2-a]pyrazin-2-ylmethanol as a case study to illustrate a rigorous approach to cross-reactivity profiling. While specific data for this exact molecule is not yet widely published, we can infer potential off-targets based on the known activity of structurally related compounds.
Designing a Cross-Reactivity Study: A Multi-pronged Approach
A robust cross-reactivity study should employ a combination of in vitro biochemical assays and cell-based assays to provide a comprehensive picture of a compound's selectivity.[6][7][8]
Phase 1: Broad Kinome Screening
The initial step is to screen the compound against a large, representative panel of kinases.[5][9] Several commercial services offer profiling against hundreds of kinases. This provides an unbiased overview of potential off-targets. Based on the known targets of the imidazo[1,2-a]pyrazine scaffold, a panel should ideally include:
-
Aurora Kinases (A, B, C): Known targets of some imidazo[1,2-a]pyrazine derivatives.[3]
-
Mps1 (TTK): A key mitotic checkpoint kinase and a target of related compounds.[2]
-
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR, FGFR): To assess potential for off-target effects on growth factor signaling.
-
Non-receptor Tyrosine Kinases (e.g., Src family, Abl): Important mediators of various cellular processes.
-
PI3K/Akt/mTOR pathway kinases: A critical signaling cascade in cancer.
-
A representative selection from other kinase families.
The initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to identify any significant interactions.
Phase 2: Dose-Response Analysis
Any "hits" from the initial broad screen should be followed up with dose-response studies to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) for each interaction.[8][10] This quantitative data is crucial for ranking the potency of the compound against its primary target(s) versus off-targets.
Phase 3: Cell-Based Target Engagement and Pathway Analysis
Biochemical assays, while essential, do not always reflect a compound's activity in a cellular context.[8] Therefore, cell-based assays are critical to confirm on-target activity and assess the functional consequences of off-target inhibition.[11]
Experimental Protocols: A Step-by-Step Guide
The following are detailed protocols for key assays in a cross-reactivity study. The choice of a specific assay format will depend on available resources and the specific research question.[10][12]
Biochemical Kinase Assays
Biochemical assays directly measure the interaction of the inhibitor with purified kinase enzymes.[5][13]
This is a classic and direct method for measuring kinase activity.[12]
-
Principle: Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein).
-
Step-by-Step Protocol:
-
Prepare a reaction mixture containing the purified kinase, substrate, and assay buffer.
-
Add Imidazo[1,2-a]pyrazin-2-ylmethanol at various concentrations (for dose-response) or a single concentration (for initial screening). Include a known inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Initiate the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.[8][14]
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period.
-
Stop the reaction and separate the phosphorylated substrate from the unincorporated radiolabeled ATP. This is often done by spotting the reaction mixture onto a phosphocellulose membrane, which binds the substrate.
-
Wash the membrane to remove excess unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This method offers a non-radioactive alternative with high sensitivity.[15]
-
Principle: Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[15][16]
-
Step-by-Step Protocol:
-
Perform the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the ADP generated into ATP, which then drives the luciferase reaction, producing light.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition and IC50 values as described above.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular non-radioactive format.[16][17]
-
Principle: A fluorescently labeled substrate and a phospho-specific antibody labeled with a different fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into close proximity and allowing for FRET to occur.
-
Step-by-Step Protocol:
-
Run the kinase reaction with the fluorescently labeled substrate and the test compound.
-
Stop the reaction and add the phospho-specific antibody labeled with the acceptor fluorophore.
-
Incubate to allow for antibody binding.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
The ratio of acceptor to donor emission is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition and IC50 values.
-
Competitive Binding Assays
These assays measure the ability of a compound to displace a known ligand from the kinase's ATP binding site.[8]
-
Principle: A fluorescently labeled tracer with known affinity for the kinase is used. The test compound competes with the tracer for binding to the kinase. Displacement of the tracer results in a change in its fluorescence properties (e.g., fluorescence polarization or TR-FRET).[18]
-
Step-by-Step Protocol:
-
Prepare a mixture of the purified kinase and the fluorescent tracer.
-
Add Imidazo[1,2-a]pyrazin-2-ylmethanol at various concentrations.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence signal.
-
The change in signal is proportional to the amount of tracer displaced, from which the binding affinity (Kd) of the test compound can be calculated.
-
Cell-Based Assays
These assays assess the compound's activity in a more physiologically relevant environment.[11]
This assay measures the inhibition of phosphorylation of a specific substrate within a cell.[11]
-
Principle: Cells are treated with the test compound, and then the phosphorylation status of a known downstream substrate of the target kinase is measured, typically by Western blotting or a plate-based immunoassay.[11]
-
Step-by-Step Protocol:
-
Culture an appropriate cell line that expresses the target kinase and its substrate.
-
Treat the cells with various concentrations of Imidazo[1,2-a]pyrazin-2-ylmethanol for a defined period.
-
Lyse the cells to extract the proteins.
-
Measure the levels of the phosphorylated substrate and the total amount of the substrate using a phospho-specific antibody and a total protein antibody, respectively. This can be done by Western blot or an ELISA-based format.
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Determine the IC50 value for the inhibition of substrate phosphorylation in cells.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the selectivity of different compounds.
Quantitative Data Summary
The IC50 or Kd values should be summarized in a table for easy comparison.
| Kinase | Imidazo[1,2-a]pyrazin-2-ylmethanol IC50 (nM) | Alternative Inhibitor A IC50 (nM) | Alternative Inhibitor B IC50 (nM) |
| Primary Target (e.g., Aurora A) | Hypothetical Value | Known Value | Known Value |
| Off-Target 1 (e.g., Aurora B) | Hypothetical Value | Known Value | Known Value |
| Off-Target 2 (e.g., Mps1) | Hypothetical Value | Known Value | Known Value |
| Off-Target 3 (e.g., VEGFR2) | Hypothetical Value | Known Value | Known Value |
| ... | ... | ... | ... |
Selectivity Metrics
To quantify selectivity, several metrics can be used:[5]
-
Selectivity Score (S-score): This is the number of kinases inhibited above a certain threshold (e.g., 50% at 1 µM) divided by the total number of kinases tested.[8] A lower score indicates higher selectivity.
-
Gini Coefficient: This metric provides a measure of the distribution of inhibitory activity across the kinome, with a higher Gini coefficient indicating greater selectivity.[5]
Visualizing Workflows and Pathways
Diagrams can effectively illustrate the experimental process and the biological context.
Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.
Caption: Hypothetical interaction of Imidazo[1,2-a]pyrazin-2-ylmethanol with a target and off-target kinase.
Comparison with Alternatives
A key aspect of this guide is to provide a framework for comparing the selectivity of Imidazo[1,2-a]pyrazin-2-ylmethanol with other inhibitors. For instance, if the primary target is identified as Aurora A, its selectivity profile should be compared to well-characterized Aurora A inhibitors like Alisertib (MLN8237). This comparison should not only consider the on-target potency but also the off-target profile. A superior compound would exhibit high on-target potency with minimal inhibition of other kinases, particularly those known to cause adverse effects.[4] For example, inhibition of kinases like KDR (VEGFR2) can lead to cardiovascular side effects.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive cross-reactivity profiling of novel kinase inhibitors like Imidazo[1,2-a]pyrazin-2-ylmethanol. By combining broad kinome screening with detailed dose-response analysis and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is critical for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutic agents. The imidazo[1,2-a]pyrazine scaffold holds significant promise, and a thorough evaluation of the selectivity of its derivatives is key to unlocking their full therapeutic potential.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
National Center for Biotechnology Information. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
American Chemical Society. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. [Link]
-
ResearchGate. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
National Center for Biotechnology Information. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
National Center for Biotechnology Information. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
-
American Chemical Society. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][8][16]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. [Link]
-
Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]
-
National Center for Biotechnology Information. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
-
ResearchGate. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. Kinase Selectivity Profiling Systems—General Panel [se.promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrazine Isomers in Drug Discovery
The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for designing molecules that can interact with various biological targets. This guide offers an in-depth comparison of the efficacy of different Imidazo[1,2-a]pyrazine isomers, drawing upon experimental data to elucidate structure-activity relationships (SAR) and guide future drug development efforts. We will explore their therapeutic potential in oncology, infectious diseases, and as antioxidants, providing detailed protocols for key efficacy assays.
The Imidazo[1,2-a]pyrazine Core: A Versatile Scaffold
The Imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged heterocycle that serves as a structural analog of deazapurines.[1] This inherent bioisosterism allows it to mimic endogenous purines and interact with a range of biological targets. The efficacy of its derivatives is highly dependent on the nature and position of substituents on the core structure. Key positions for modification include C2, C3, C6, and C8, where the introduction of different functional groups can significantly modulate the compound's pharmacological properties.
Anticancer Activity: Targeting Cellular Proliferation
Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents, with their efficacy often linked to the inhibition of key cellular processes like tubulin polymerization and the activity of protein kinases.[3][4]
Inhibition of Tubulin Polymerization
A series of novel Imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors.[4] One standout compound, TB-25 , exhibited potent anti-proliferative activity against a panel of cancer cell lines, with a remarkable IC50 of 23 nM against HCT-116 cells.[4] Mechanism studies confirmed that TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[4] Molecular docking studies suggest that TB-25 binds to the colchicine binding site of tubulin.[4]
Kinase Inhibition
The Imidazo[1,2-a]pyrazine scaffold has been successfully utilized to develop potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
-
Aurora Kinase Inhibition: Certain Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases.[5][6] For instance, compound 10i emerged as a lead compound with a promising overall profile.[5] X-ray crystallography of another derivative, 1j , has provided insights into the binding interactions with Aurora kinases, facilitating structure-based design of more selective inhibitors.[5][6]
-
Tyrosine Kinase EphB4 Inhibition: Derivatives of Imidazo[1,2-a]pyrazine have been shown to inhibit the receptor tyrosine kinase EphB4.[1][2]
-
PI3K Inhibition: The scaffold has also been explored for the development of PI3K inhibitors.[1][2]
-
Spleen Tyrosine Kinase (Syk) Inhibition: Entospletinib (GS-9973), an Imidazo[1,2-a]pyrazine analog, is a selective Syk inhibitor that has been evaluated in clinical trials for hematological malignancies.[7] Another analog, Lanraplenib (GS-9876), with a modification at the C6 and C8 positions, showed an improved pharmacokinetic profile.[7]
Comparative Anticancer Efficacy of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 | Reference |
| TB-25 | Tubulin | HCT-116 | 23 nM | [4] |
| 12b | Not Specified | Hep-2 | 11 µM | [8][9] |
| 12b | Not Specified | HepG2 | 13 µM | [8][9] |
| 12b | Not Specified | MCF-7 | 11 µM | [8][9] |
| 12b | Not Specified | A375 | 11 µM | [8][9] |
| Entospletinib (6) | Syk | In vitro kinase assay | 16.5 nM | [7] |
| Lanraplenib (7) | Syk | In vitro kinase assay | 9.2 nM | [7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of Imidazo[1,2-a]pyrazine isomers on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Imidazo[1,2-a]pyrazine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Antimicrobial and Antioxidant Potential
Beyond their anticancer properties, Imidazo[1,2-a]pyrazine derivatives have also been investigated for their antimicrobial and antioxidant activities.
Antimicrobial Activity
Several synthesized Imidazo[1,2-a]pyrazine derivatives have shown promising activity against various bacterial and fungal strains.[1] For instance, compounds 4f, 4a, 5g, 6b, and 6c displayed pronounced antibacterial activity against Staphylococcus aureus.[1] Compounds 5h, 6b, 4f, and 6c showed excellent antifungal activity against Candida albicans and Aspergillus niger.[1]
Antioxidant Activity
The antioxidant potential of these compounds has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1] Unsubstituted Imidazo[1,2-a]pyrazines showed moderate activity, with IC50 values of approximately 28.14 µM and 22.43 µM.[1] Structural modifications led to improved activity, with some derivatives exhibiting IC50 values as low as 8.54 µM, comparable to the standard ascorbic acid (IC50 of 5.84 µM).[1] Structure-activity relationship studies revealed that the presence of an amino group at the C8 position is crucial for good antioxidant properties.[1]
Comparative Antioxidant Efficacy of Imidazo[1,2-a]pyrazine Derivatives
| Compound Type | Modification | Antioxidant Activity (IC50) | Reference |
| Unsubstituted | - | ~22-28 µM | [1] |
| Substituted | Amination at C8 | Improved activity (as low as 8.54 µM) | [1] |
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of Imidazo[1,2-a]pyrazine derivatives are intricately linked to their substitution patterns. The effect of a derivative changes according to the side groups (R groups) connected to the core molecule.[10]
-
Anticancer Activity: For anticancer activity, the nature of the substituent at the C3 position of the Imidazo[1,2-a]pyrazine core appears to be important, with variations in electron-donating functional amine groups influencing efficacy.[3]
-
Antioxidant Activity: As mentioned, amination at the C8 position significantly enhances antioxidant activity.[1]
Visualizing the Core Structure and a Representative Signaling Pathway
To better understand the structural basis of these compounds and their mechanism of action, the following diagrams are provided.
Caption: Core structure of Imidazo[1,2-a]pyrazine with key substitution points (R2, R3, R6, R8).
Caption: A generic kinase signaling pathway targeted by Imidazo[1,2-a]pyrazine inhibitors.
Conclusion and Future Directions
The Imidazo[1,2-a]pyrazine scaffold has proven to be a highly versatile platform for the development of potent and selective therapeutic agents. The efficacy of its derivatives is profoundly influenced by the nature and position of substituents, highlighting the importance of systematic structure-activity relationship studies. While significant progress has been made in exploring their anticancer, antimicrobial, and antioxidant activities, further research is warranted.
Future efforts should focus on:
-
Expanding the chemical diversity of Imidazo[1,2-a]pyrazine libraries to explore novel biological targets.
-
Conducting in vivo efficacy studies for the most promising lead compounds to validate their therapeutic potential.
-
Investigating the detailed mechanisms of action to better understand the molecular basis of their activity and to identify potential biomarkers for patient stratification.
By leveraging the insights gained from comparative efficacy studies and employing rational drug design strategies, the full therapeutic potential of Imidazo[1,2-a]pyrazine isomers can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- (PDF) Imidazo[1,2-a]pyrazines - ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations | Request PDF.
- Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
- Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. -ORCA - Cardiff University.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Imidazo[1,2-a]pyrazine Activity
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with potent and diverse biological activities. For researchers in oncology and drug development, understanding the translation of in vitro potency to in vivo efficacy is a critical step in the journey from bench to bedside. This guide provides an in-depth comparison of the in vitro and in vivo activities of notable imidazo[1,2-a]pyrazine derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. We will delve into the causal relationships behind experimental designs and provide a framework for evaluating the therapeutic potential of this promising class of compounds.
The Therapeutic Promise of Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazines are nitrogen-fused heterocyclic compounds that have garnered significant attention for their wide range of pharmacological properties, including anticancer, antiviral, and antibacterial activities.[1] Their structural resemblance to purines allows them to interact with a variety of biological targets, making them attractive candidates for drug discovery.[2] In the realm of oncology, these compounds have shown particular promise as inhibitors of key signaling pathways that are often dysregulated in cancer.
Comparative Analysis of In Vitro and In Vivo Anticancer Activity
A crucial aspect of preclinical drug development is establishing a strong correlation between a compound's activity in cell-based assays (in vitro) and its therapeutic effect in animal models (in vivo). This correlation, however, is not always linear and is influenced by a multitude of factors including the compound's pharmacokinetic properties, metabolism, and the complexity of the tumor microenvironment in a living organism.
Here, we compare several imidazo[1,2-a]pyrazine derivatives that have been investigated for their anticancer properties, focusing on their in vitro cytotoxicity and their corresponding in vivo anti-tumor efficacy.
Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them an attractive target for cancer therapy. Several imidazo[1,2-a]pyrazine derivatives have been developed as potent Aurora kinase inhibitors.
One such derivative, Compound 1 , demonstrated potent in vitro inhibition of Aurora A and B kinases.[3] While effective in in vivo tumor models, it suffered from poor oral bioavailability, limiting its clinical potential.[3] This highlights a common challenge where excellent in vitro potency does not directly translate to a viable oral therapeutic.
Subsequent optimization efforts led to the identification of Compound 16 , which not only retained potent Aurora kinase inhibition but also exhibited improved drug exposure levels across different species when administered orally.[3] In a mouse xenograft model of human colon cancer, Compound 16 demonstrated excellent in vivo efficacy, showcasing a successful example of overcoming pharmacokinetic limitations to achieve a better in vitro-in vivo correlation.[3]
Dual Inhibition of the PI3K/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved therapeutic outcomes.
A series of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated as dual PI3K/mTOR inhibitors.[4] Among them, Compound 42 exhibited exceptional dual inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.[4] This potent in vitro activity was followed by significant in vivo anti-tumoral effects, good kinase selectivity, low liver toxicity, and acceptable oral bioavailability, marking it as a promising candidate for further development.[4]
Data Summary: In Vitro vs. In Vivo Performance
| Compound ID | Target(s) | In Vitro Potency (IC50) | Cancer Cell Line(s) | In Vivo Model | In Vivo Efficacy | Reference(s) |
| Compound 1 | Aurora A/B Kinase | Not explicitly stated, but described as potent | Various | Mouse Xenograft | Effective, but with poor oral bioavailability | [3] |
| Compound 16 | Aurora A/B Kinase | Not explicitly stated, but described as potent | Human Colon Cancer | Mouse Xenograft | Excellent efficacy with oral dosing | [3] |
| Compound 42 | PI3Kα / mTOR | 0.06 nM / 3.12 nM | Various | Not specified | Significant anti-tumoral activity | [4] |
| Entospletinib | SYK | 16.5 nM | Lymphoma (TMD8) | Rat | Reasonable pharmacokinetics | [5] |
| Lanraplenib | SYK | 9.2 nM | Not specified | Not specified | Improved pharmacokinetic profile | [5] |
Understanding the Mechanism of Action: A Look at Cellular Pathways
The anticancer effects of imidazo[1,2-a]pyrazines are often attributed to their ability to induce cell cycle arrest and apoptosis. These cellular events are orchestrated by complex signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
For instance, novel imidazo[1,2-a]pyridine compounds have been shown to induce cell cycle arrest and apoptosis in breast cancer cells.[2] This is often mediated by the upregulation of tumor suppressor proteins like p53 and p21, and the activation of caspases, which are key executioners of apoptosis.[2]
Figure 1: Simplified signaling pathway of Imidazo[1,2-a]pyrazine induced apoptosis and cell cycle arrest.
Experimental Protocols for Robust In Vitro and In Vivo Evaluation
To ensure the generation of reliable and reproducible data, it is imperative to follow standardized and well-validated experimental protocols. The following sections provide detailed methodologies for key assays used in the evaluation of anticancer compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Experimental workflow for the MTT assay.
In Vivo Antitumor Efficacy: Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research, allowing for the evaluation of a drug's therapeutic efficacy in a living system.[4]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the imidazo[1,2-a]pyrazine derivative to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (typically using calipers) and body weight two to three times per week.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) percentage and assess any signs of toxicity.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Figure 3: Workflow for a typical in vivo xenograft study.
Mechanism of Action Elucidation: Western Blot Analysis
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[3] It is invaluable for investigating the molecular mechanisms underlying a drug's activity, such as the modulation of signaling pathways and the induction of apoptosis.[7]
Step-by-Step Methodology:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p53, p-Akt).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion: From Promising Lead to Clinical Candidate
The journey of an imidazo[1,2-a]pyrazine derivative from a hit in an in vitro screen to a viable clinical candidate is a complex and multifaceted process. A strong correlation between in vitro potency and in vivo efficacy is a critical determinant of success. This guide has provided a framework for comparing the activities of these compounds, emphasizing the importance of robust experimental design and a thorough understanding of their mechanism of action. By bridging the gap between in vitro and in vivo studies, researchers can more effectively identify and advance the most promising imidazo[1,2-a]pyrazine derivatives with the potential to make a meaningful impact in the fight against cancer.
References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. PubMed. [Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC - NIH. [Link]
-
Western blot analysis of apoptosis and cell cycle related proteins in... ResearchGate. [Link]
-
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]
-
From lab to animal facility: A complete guide for tumor xenograft model creation. ResearchGate. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
Antitumor Efficacy Testing in Rodents. JNCI - Oxford Academic. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Preclinical Benchmarking Guide: Imidazo[1,2-a]pyrazin-2-ylmethanol versus Standard of Care for Insomnia and Anxiety
In the landscape of central nervous system (CNS) therapeutics, the quest for novel agents with improved efficacy and safety profiles is a perpetual endeavor. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising chemotype, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] Notably, the structurally related imidazo[1,2-a]pyridine core is a key feature of established anxiolytic and hypnotic drugs, such as zolpidem, which underscores the potential of this heterocyclic family to modulate CNS pathways.[3][4] This guide introduces a comprehensive preclinical benchmarking strategy for a novel derivative, Imidazo[1,2-a]pyrazin-2-ylmethanol, against current standards of care for insomnia and anxiety, namely zolpidem and diazepam.
This document provides a framework for researchers, scientists, and drug development professionals to objectively assess the therapeutic potential of Imidazo[1,2-a]pyrazin-2-ylmethanol. The experimental designs herein are grounded in established methodologies to ensure scientific rigor and the generation of robust, comparable data.
Mechanistic Postulate and Therapeutic Rationale
Given the structural similarity of the imidazo[1,2-a]pyrazine scaffold to the imidazo[1,2-a]pyridine core found in successful hypnotic agents like zolpidem, it is hypothesized that Imidazo[1,2-a]pyrazin-2-ylmethanol may exert its effects as a positive allosteric modulator (PAM) of the GABAA receptor.[3][5] The GABAA receptor, a ligand-gated ion channel, is the primary inhibitory neurotransmitter receptor in the CNS.[6] Positive allosteric modulators of the GABAA receptor, such as benzodiazepines and Z-drugs, enhance the effect of GABA, leading to neuronal hyperpolarization and a decrease in neuronal excitability, which manifests as sedative, anxiolytic, and hypnotic effects.[7][8]
Zolpidem, a standard of care for insomnia, exhibits selectivity for the α1 subunit of the GABAA receptor, which is thought to mediate its potent hypnotic effects with a reduced side-effect profile compared to less selective benzodiazepines.[5][9] Diazepam, a classic benzodiazepine used for anxiety and insomnia, binds non-selectively to several α subunits.[10][11] This benchmarking guide will therefore focus on elucidating the modulatory activity of Imidazo[1,2-a]pyrazin-2-ylmethanol on the GABAA receptor and comparing its selectivity and functional consequences to those of zolpidem and diazepam.
Comparative Benchmarking Workflow
The following diagram illustrates the proposed workflow for a comprehensive head-to-head comparison of Imidazo[1,2-a]pyrazin-2-ylmethanol with standard-of-care drugs.
Caption: Preclinical benchmarking workflow for Imidazo[1,2-a]pyrazin-2-ylmethanol.
Detailed Experimental Protocols
Phase 1: In Vitro Characterization
The initial phase focuses on determining the molecular target and mechanism of action of Imidazo[1,2-a]pyrazin-2-ylmethanol.
Objective: To determine the binding affinity and selectivity of Imidazo[1,2-a]pyrazin-2-ylmethanol for different GABAA receptor α subunits (α1, α2, α3, α5) and compare it to zolpidem and diazepam.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human recombinant GABAA receptors of defined subunit composition (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).
-
Harvest cells and prepare crude cell membranes by homogenization and centrifugation.
-
-
Radioligand Binding Assay:
-
Incubate cell membranes with a specific radioligand for the benzodiazepine binding site (e.g., [3H]flunitrazepam).
-
Add increasing concentrations of Imidazo[1,2-a]pyrazin-2-ylmethanol, zolpidem, or diazepam to compete with the radioligand.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the inhibition constant (Ki) for each compound at each receptor subtype using the Cheng-Prusoff equation.
-
Expected Outcome: This assay will reveal the binding profile of Imidazo[1,2-a]pyrazin-2-ylmethanol, indicating whether it has a preference for specific GABAA receptor subtypes, similar to the α1-selectivity of zolpidem, or a broader profile like diazepam.
Objective: To functionally characterize Imidazo[1,2-a]pyrazin-2-ylmethanol as a positive allosteric modulator of GABAA receptors and quantify its potency and efficacy.
Protocol:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNAs encoding the subunits of the desired GABAA receptor subtypes.
-
-
Electrophysiological Recording:
-
After 2-5 days of incubation, place an oocyte in a recording chamber continuously perfused with buffer.
-
Impale the oocyte with two microelectrodes to clamp the membrane potential.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply increasing concentrations of Imidazo[1,2-a]pyrazin-2-ylmethanol, zolpidem, or diazepam with the GABA solution.
-
Record the potentiation of the GABA-evoked current.
-
-
Data Analysis:
-
Calculate the EC50 (concentration for half-maximal potentiation) and the maximum potentiation for each compound.
-
Expected Outcome: This experiment will confirm whether Imidazo[1,2-a]pyrazin-2-ylmethanol enhances GABAA receptor function and provide quantitative measures of its potency and efficacy for comparison with the standards of care.
Caption: GABA-A receptor positive allosteric modulation mechanism.
Phase 2: In Vivo Efficacy Models
This phase will assess the therapeutic potential of Imidazo[1,2-a]pyrazin-2-ylmethanol in established animal models of insomnia and anxiety.
Objective: To evaluate the hypnotic-like effects of Imidazo[1,2-a]pyrazin-2-ylmethanol.
Protocol:
-
Animal Dosing:
-
Administer Imidazo[1,2-a]pyrazin-2-ylmethanol, zolpidem, diazepam, or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral).
-
-
Assessment of LORR:
-
At a predetermined time after dosing, place each mouse on its back.
-
The inability of the mouse to right itself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex.
-
Record the latency to the onset of LORR and the duration of LORR.
-
-
Data Analysis:
-
Compare the dose-dependent effects of the test compounds on the induction and duration of LORR.
-
Expected Outcome: This model will provide a direct comparison of the hypnotic potency of Imidazo[1,2-a]pyrazin-2-ylmethanol against zolpidem and diazepam.
Objective: To assess the anxiolytic-like effects of Imidazo[1,2-a]pyrazin-2-ylmethanol.
Protocol:
-
Apparatus:
-
Use a plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
-
Animal Dosing and Testing:
-
Administer the test compounds or vehicle to mice.
-
After a specified pre-treatment time, place each mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis:
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. Compare the dose-response relationships of the compounds.
-
Expected Outcome: This experiment will determine if Imidazo[1,2-a]pyrazin-2-ylmethanol possesses anxiolytic properties comparable to the standard of care, diazepam.
Phase 3: Safety and Tolerability Assessment
This crucial phase will investigate potential side effects commonly associated with GABAA receptor modulators.
Objective: To evaluate the potential for Imidazo[1,2-a]pyrazin-2-ylmethanol to cause motor impairment.
Protocol:
-
Apparatus and Training:
-
Use a rotating rod apparatus.
-
Train mice to stay on the rotating rod for a predetermined duration.
-
-
Testing:
-
Administer the test compounds or vehicle.
-
At various time points after dosing, place the mice on the accelerating rotarod.
-
Record the latency to fall from the rod.
-
-
Data Analysis:
-
A decrease in the latency to fall indicates motor impairment. Compare the dose at which motor impairment occurs with the effective hypnotic or anxiolytic doses.
-
Expected Outcome: This test will help establish the therapeutic window of Imidazo[1,2-a]pyrazin-2-ylmethanol, comparing its propensity to induce motor deficits with zolpidem and diazepam.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro GABAA Receptor Binding and Functional Potency
| Compound | Ki (nM) at α1β2γ2 | Ki (nM) at α2β2γ2 | Ki (nM) at α3β2γ2 | Ki (nM) at α5β2γ2 | TEVC EC50 (nM) at α1β2γ2 |
| Imidazo[1,2-a]pyrazin-2-ylmethanol | |||||
| Zolpidem | |||||
| Diazepam |
Table 2: In Vivo Efficacy and Safety Profile
| Compound | LORR ED50 (mg/kg) | EPM MED (mg/kg) | Rotarod TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| Imidazo[1,2-a]pyrazin-2-ylmethanol | ||||
| Zolpidem | ||||
| Diazepam |
ED50: Effective dose in 50% of the population; MED: Minimum effective dose; TD50: Toxic dose in 50% of the population (in this case, motor impairment).
Conclusion and Future Directions
This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of Imidazo[1,2-a]pyrazin-2-ylmethanol. The data generated will allow for a direct and objective comparison against the established standards of care for insomnia and anxiety. A favorable profile would be characterized by potent hypnotic or anxiolytic activity with a wide therapeutic window, indicating a lower propensity for side effects such as motor impairment.
Should Imidazo[1,2-a]pyrazin-2-ylmethanol demonstrate a promising profile, further investigations into its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), cognitive effects, and abuse liability will be warranted to fully delineate its potential as a novel CNS therapeutic. The logical progression from in vitro characterization to in vivo efficacy and safety assessment, as outlined in this guide, provides a solid foundation for making informed decisions in the drug development process.
References
-
TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available from: [Link]
-
ResearchGate. (2025). Imidazo[1,2-a]pyrazines. Available from: [Link]
-
Govindasami, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38235-38247. Available from: [Link]
-
Bar-Am, O., et al. (2018). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 38(10), 5645-5652. Available from: [Link]
-
Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Available from: [Link]
-
Kaur, R., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(30), 5757-5781. Available from: [Link]
-
Mayo Clinic. (2024). Insomnia - Diagnosis and treatment. Available from: [Link]
-
Wikipedia. (2026). GABAA receptor positive allosteric modulator. Available from: [Link]
-
Wikipedia. (2026). Diazepam. Available from: [Link]
-
Wikipedia. (2026). Zolpidem. Available from: [Link]
-
AASM. (2017). Clinical Practice Guideline for the Pharmacologic Treatment of Chronic Insomnia in Adults. Journal of Clinical Sleep Medicine. Available from: [Link]
-
National Center for Biotechnology Information. (2023). Zolpidem - StatPearls. Available from: [Link]
-
ResearchGate. (2024). Design, synthesis and evaluation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as acetylcholinesterase inhibitors and antioxidants. Available from: [Link]
-
GoodRx. (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Clinical Practice Guidelines for the Management of Generalised Anxiety Disorder (GAD) and Panic Disorder (PD). Available from: [Link]
-
National Center for Biotechnology Information. (2023). Diazepam - StatPearls. Available from: [Link]
-
Cleveland Clinic. (2024). Anxiety Disorders. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Zolpidem Tartrate? Available from: [Link]
-
National Heart, Lung, and Blood Institute. (2022). Insomnia - Treatment. Available from: [Link]
-
ClinPGx. (2023). diazepam. Available from: [Link]
-
Patsnap. (2024). What are GABAA receptor positive allosteric modulators and how do they work? Available from: [Link]
-
Medscape. (2025). Treatment of Insomnia. Available from: [Link]
-
Medscape. (2024). Anxiety Disorders Treatment & Management. Available from: [Link]
-
Britannica. (2026). Zolpidem. Available from: [Link]
-
UCL Discovery. (2019). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available from: [Link]
-
Patsnap. (2024). What is the mechanism of Diazepam? Available from: [Link]
-
YouTube. (2017). The GABAa Receptor & Positive Allosteric Modulation. Available from: [Link]
-
National Center for Biotechnology Information. (2002). Mechanism of action of the hypnotic zolpidem in vivo. Available from: [Link]
-
Sleep Foundation. (2025). Treatments for Insomnia. Available from: [Link]
-
AAFP. (2015). Generalized Anxiety Disorder and Panic Disorder in Adults. Available from: [Link]
-
ResearchGate. (2025). GABA A receptor: Positive and negative allosteric modulators. Available from: [Link]
-
World Health Organization. (2025). Anxiety disorders. Available from: [Link]
-
Wikipedia. (2023). Category:GABAA receptor positive allosteric modulators. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zolpidem - Wikipedia [en.wikipedia.org]
- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. goodrx.com [goodrx.com]
- 9. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Diazepam - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyrazines: Validation of a Novel Iodine-Catalyzed Three-Component Route
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrazines
The Imidazo[1,2-a]pyrazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This nitrogen bridgehead fused heterocycle is a structural analogue of deazapurines and is a key pharmacophore in numerous compounds with a wide spectrum of biological activities. These activities include potent anticancer, antiviral, antibacterial, anti-inflammatory, and even phosphodiesterase inhibitory properties.[1][2] Notably, derivatives of this class have shown promise as inhibitors of critical enzymes like p13K, aurora kinase, and tyrosine kinase EphB4, and have even demonstrated activity against the SARS-CoV-2 main protease.[1]
The immense therapeutic potential of this scaffold necessitates the development of efficient, robust, and versatile synthetic methodologies. While classical methods have been established, they often come with limitations that can hinder the rapid synthesis of diverse compound libraries required for modern drug discovery. This guide provides a comprehensive validation of a novel, iodine-catalyzed three-component synthesis, comparing it directly with the traditional two-component condensation route. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each pathway to offer researchers a clear, data-driven perspective on the advantages of this modern approach.
The Classical Route: Two-Component Condensation
The most established method for synthesizing the Imidazo[1,2-a]pyrazine core involves the condensation reaction between a 2-aminopyrazine and an α-halocarbonyl compound, such as chloroacetaldehyde or an α-bromoketone.[3] This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system.
Causality Behind Experimental Choices:
-
Reagents: The choice of a 2-aminopyrazine and an α-halocarbonyl is fundamental, providing the necessary nitrogen and carbon atoms for the two rings.
-
Solvent & Heat: The reaction often requires heating in a polar solvent like ethanol or dimethylformamide (DMF) to overcome the activation energy for both the initial SN2 substitution and the subsequent cyclization-dehydration steps. However, yields can be highly dependent on the solvent, with some reports noting low yields in DMF.[3]
-
Base (Optional): The addition of a mild base, like sodium bicarbonate, can be used to neutralize the hydrogen halide formed during the reaction, which can improve yields and allow for milder reaction conditions.[4]
Limitations of the Classical Route:
-
Harsh Conditions: The need for elevated temperatures can limit the compatibility with sensitive functional groups on the starting materials.
-
Moderate Yields: Yields can be variable and are often moderate, necessitating extensive purification.
-
Limited Substrate Scope: The availability of diverse α-halocarbonyl compounds can be a limiting factor.
-
Step Economy: This is a two-step, one-pot reaction, which is less efficient than multi-component approaches that build complexity in a single step.
A Novel Approach: Iodine-Catalyzed One-Pot, Three-Component Synthesis
Recent advancements have led to the development of a highly efficient, one-pot, three-component reaction (3-CR) for the synthesis of Imidazo[1,2-a]pyrazines. This method utilizes a 2-aminopyrazine, an aldehyde, and an isocyanide, catalyzed by molecular iodine.[1] This approach represents a significant leap forward in terms of efficiency, sustainability, and operational simplicity.
Causality Behind Experimental Choices:
-
Multicomponent Strategy: By combining three starting materials in a single pot, this reaction rapidly generates molecular complexity, which is highly desirable for creating libraries of compounds for high-throughput screening.
-
Iodine as a Catalyst: Molecular iodine (I₂) serves as a mild, cost-effective, and environmentally benign Lewis acid catalyst. It activates the reactants and facilitates the key bond-forming steps without the need for harsh or expensive metal catalysts.[1]
-
Room Temperature Conditions: A key advantage of this methodology is its ability to proceed at room temperature, which enhances its functional group tolerance and reduces energy consumption.[1]
-
Atom Economy: This one-pot synthesis maximizes the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry.
The proposed mechanism involves the in-situ formation of an intermediate from the reaction between the aldehyde and 2-aminopyrazine, which then undergoes a [4+1] cycloaddition with the isocyanide to afford the final Imidazo[1,2-a]pyrazine product.[1]
Head-to-Head Performance Comparison
To provide a clear and objective assessment, the following table compares the classical and the novel iodine-catalyzed routes across several key performance indicators.
| Metric | Classical Two-Component Route | Novel Iodine-Catalyzed Three-Component Route | Advantage of Novel Route |
| Reaction Type | Two-component condensation | One-pot, three-component reaction | Higher convergence and complexity generation. |
| Starting Materials | 2-Aminopyrazine, α-Halocarbonyl | 2-Aminopyrazine, Aldehyde, Isocyanide | Greater diversity from readily available aldehydes. |
| Catalyst | Often none, or a simple base | 5 mol% Molecular Iodine (I₂) | Mild, inexpensive, and low-toxicity catalyst. |
| Reaction Conditions | Reflux/Elevated Temperatures | Room Temperature | Energy efficient, wider functional group tolerance. |
| Reaction Time | Several hours to overnight | Shorter reaction times reported.[1] | Increased throughput. |
| Typical Yields | Moderate to good (can be low) | Good to excellent.[1] | Higher efficiency and less waste. |
| Work-up/Purification | Standard work-up, often requires column chromatography | Simple work-up reported.[1] | Reduced post-processing time and solvent use. |
| Green Chemistry | Higher energy use, potentially hazardous reagents | Lower energy use, benign catalyst, high atom economy | More sustainable and environmentally friendly. |
Mechanistic Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the mechanistic differences between the two synthetic routes and a typical experimental workflow.
Caption: Reaction mechanisms for classical vs. novel synthesis.
Caption: Comparative experimental workflows.
Experimental Protocols
The following protocols are representative examples for the synthesis of a substituted Imidazo[1,2-a]pyrazine derivative via both the classical and novel routes.
Protocol 1: Classical Synthesis of 2-phenylimidazo[1,2-a]pyrazine
-
Materials: 2-Aminopyrazine (1.0 mmol), 2-bromo-1-phenylethan-1-one (1.0 mmol), Sodium Bicarbonate (1.5 mmol), Ethanol (15 mL).
-
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminopyrazine and ethanol. Stir until dissolved.
-
Add 2-bromo-1-phenylethan-1-one to the solution.
-
Add sodium bicarbonate to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Resuspend the crude residue in ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
-
Protocol 2: Novel Iodine-Catalyzed Synthesis of a 2,3-disubstituted imidazo[1,2-a]pyrazine [1]
-
Materials: Benzaldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), tert-butyl isocyanide (1.2 mmol), Iodine (I₂) (0.05 mmol, 5 mol%), Ethanol (10 mL).
-
Procedure:
-
In a 25 mL round-bottom flask, combine benzaldehyde, 2-aminopyrazine, and ethanol.
-
To this mixture, add tert-butyl isocyanide followed by the iodine catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-6 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by recrystallization or a short silica gel column if necessary.
-
Conclusion and Future Outlook
The validation and comparison of these two synthetic routes clearly demonstrate the superiority of the novel iodine-catalyzed three-component reaction for the synthesis of Imidazo[1,2-a]pyrazines. This modern approach offers significant advantages in terms of efficiency, operational simplicity, mildness of conditions, and adherence to the principles of green chemistry.[1] The ability to generate complex molecular scaffolds in a single, room-temperature step from diverse and readily available starting materials is a powerful tool for researchers, scientists, and drug development professionals.
While the classical condensation method remains a viable route, its limitations in terms of yield, reaction conditions, and step economy make it less suitable for the rapid and efficient generation of compound libraries. The iodine-catalyzed method, along with other modern strategies like microwave-assisted synthesis and palladium-catalyzed functionalization, is paving the way for more innovative and accelerated discovery of new therapeutic agents based on the privileged Imidazo[1,2-a]pyrazine scaffold.[4][5] Adopting these advanced synthetic strategies will undoubtedly empower chemists to explore the chemical space around this important heterocycle more effectively.
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative SAR Guide to Imidazo[1,2-a]pyrazine Analogs in Drug Discovery
The imidazo[1,2-a]pyrazine core, a nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of biologically active molecules, spanning a wide range of therapeutic areas. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine analogs, offering insights into the rational design of potent and selective agents for various molecular targets. We will delve into key therapeutic classes, supported by experimental data, and provide detailed protocols for the evaluation of these compelling compounds.
The Imidazo[1,2-a]pyrazine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyrazine scaffold's appeal lies in its rigid, planar structure and the strategic placement of nitrogen atoms, which can engage in crucial hydrogen bonding interactions with biological targets. Furthermore, the core is readily amenable to substitution at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This chemical tractability has led to the exploration of imidazo[1,2-a]pyrazine analogs as inhibitors of kinases, tubulin polymerization, and viral proteases, as well as potent antioxidant and antimicrobial agents.[1][2][3]
Caption: A simplified workflow for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyrazines.
In Vitro Kinase Inhibition Assay (CDK9/Cyclin T1 Example)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced is quantified, which is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Dilute the CDK9/Cyclin T1 enzyme and the substrate peptide to the desired concentrations in the kinase assay buffer.
-
Prepare a solution of ATP in the kinase assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the diluted CDK9/Cyclin T1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay). This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which is then quantified via a luciferase-based reaction.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (absorbance) of the solution over time.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Resuspend purified tubulin in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer set to 37°C, add the tubulin solution, GTP, and the test compound or vehicle control to a cuvette.
-
Monitor the change in absorbance at 340 nm over time.
-
-
Data Analysis:
Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid).
-
-
Assay Procedure:
-
Add the test compound or standard to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. [11][12][13][14]
-
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold has unequivocally demonstrated its value in modern drug discovery. The comparative SAR analysis presented in this guide highlights the remarkable versatility of this heterocyclic system, with subtle structural modifications leading to potent and selective agents against a range of therapeutic targets. The ability to systematically explore the chemical space around this core, guided by a deep understanding of SAR, will undoubtedly continue to yield novel drug candidates. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these analogs, as well as exploring their potential in other disease areas. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and comparison of new imidazo[1,2-a]pyrazine derivatives.
References
- Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2018).
- Al-Ostoot, F. H., Al-Mugren, K. S., & El-Sayed, M. A. A. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4503.
- Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454.
- G-Biosciences. DPPH Antioxidant Assay.
- El-Gamal, M. I., Al-Ameen, M. A., Al-Mahmoudy, A. M. M., Al-Shaeri, M. A., Al-Otaibi, K. M., Abdel-Maksoud, M. S., ... & Al-Agamy, M. H. M. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry, 11, 1248558.
- Promega Corpor
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (n.d.). Optimization of an Adapta™ Kinase Assay for Cdk9/cyclin T1.
- Vater, W., Bohm, K. J., & Unger, E. (1993). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in cell biology, 37, 131-150.
- Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2018).
- ATCC. (n.d.).
- Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit.
- Chen, J., Li, Y., Wang, Y., Liu, Y., Li, Y., Li, W., ... & Zhang, J. (2022). Design, synthesis, and bioevaluation of imidazo [1, 2–a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098.
- Bouyahya, A., Et-Touys, A., Abrini, J., Bakri, Y., & Dakka, N. (2017). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 4, 110-112.
- BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Nagy, G., Szarka, G., Fodor, E., Szabo, D., Orfi, L., & Keri, G. (2014). Establishing a high-content analysis method for tubulin polymerization to evaluate both the stabilizing and destabilizing activities of compounds. The open biochemistry journal, 8, 1-10.
- Amerigo Scientific. (n.d.).
- Doan, T. N., Nguyen, C. T., Nguyen, T. H., Nguyen, H. M., & Tran, T. D. (2023). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters, 14(4), 454-460.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Asati, V., Mahapatra, D. K., & Bharti, S. K. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Pharmacology, 12, 699412.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
- Janke, C. (2014).
- Al-Ansari, A. M., Al-Humaid, L. A., Vijayaraghavan, P., & Singh, E. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
- Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35147-35158.
- Layton, M. E., Hentemann, M. F., Kett, N. R., Macciomei, G., McCauley, J. A., Morrison, H. G., ... & Williams, J. M. (2017). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS medicinal chemistry letters, 8(11), 1185-1190.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. researchgate.net [researchgate.net]
- 13. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Privileged Scaffolds: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine
A Senior Application Scientist's Guide for Drug Discovery and Development
In the landscape of medicinal chemistry, imidazo-fused heterocycles are celebrated as "privileged scaffolds" due to their remarkable versatility and presence in numerous biologically active compounds. Among these, the Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine cores are particularly prominent. While structurally similar, the substitution of a single carbon atom with a nitrogen atom in the six-membered ring fundamentally alters the electronic, physicochemical, and ultimately, the biological properties of the resulting molecule.
This guide provides an in-depth, head-to-head comparison of these two critical scaffolds. Moving beyond a simple recitation of facts, we will dissect the causal relationships between their structural differences and their performance in synthetic and biological contexts. The objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to make informed decisions when selecting a scaffold for their specific therapeutic targets.
Structural and Physicochemical Distinctions
The core difference between the two scaffolds is the presence of an additional nitrogen atom at the 7-position in the imidazo[1,2-a]pyrazine ring system compared to the carbon atom in the equivalent position of the imidazo[1,2-a]pyridine ring. This seemingly minor change has profound implications for the molecule's electronic distribution, basicity, and potential for intermolecular interactions.
Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine.
The additional nitrogen in the pyrazine ring acts as an electron-withdrawing group, reducing the overall electron density of the aromatic system. This directly impacts the molecule's basicity (pKa). The lone pair on the pyridine-like nitrogen (N-4) in imidazo[1,2-a]pyridine is generally more available for protonation than the corresponding nitrogen in imidazo[1,2-a]pyrazine. This difference in basicity can significantly influence a drug candidate's solubility, membrane permeability, and potential for off-target interactions with ion channels. For instance, a higher pKa can lead to better aqueous solubility but may also increase P-glycoprotein (Pgp) mediated efflux[1].
Table 1: Comparative Physicochemical Properties
| Property | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrazine | Rationale for Difference |
| Molecular Formula | C₇H₆N₂ | C₆H₅N₃ | Replacement of a C-H group with a Nitrogen atom. |
| Molecular Weight | 118.14 g/mol [2] | 119.12 g/mol [3] | Nitrogen is heavier than a C-H group. |
| XLogP3 | 1.8[2] | 0.7[3] | The additional nitrogen increases polarity, lowering the partition coefficient. |
| pKa | ~6.8 (experimental) | Lower than Imidazo[1,2-a]pyridine (predicted) | The second nitrogen in the pyrazine ring is electron-withdrawing, reducing the basicity of the other nitrogens. |
| Hydrogen Bond Acceptors | 1 | 2 | The pyrazine ring introduces an additional nitrogen atom capable of accepting a hydrogen bond. |
| Aromaticity | Aromatic | Aromatic | Both systems maintain aromaticity, though the electronic character differs. |
A Comparative View on Synthesis
Historically, the synthesis of these scaffolds involved methods like the condensation of 2-amino-pyridines/pyrazines with α-halocarbonyl compounds. However, modern organic synthesis, particularly the drive towards efficiency and sustainability, has championed multicomponent reactions (MCRs). An excellent example for a direct comparison is the one-pot, three-component synthesis using an iodine catalyst, which can be applied to both starting materials (2-aminopyridine or 2-aminopyrazine)[4][5][6].
This methodology highlights the synthetic parallelism between the two scaffolds while underscoring the importance of the starting amine. The choice between 2-aminopyridine and 2-aminopyrazine is the sole determinant for accessing either heterocyclic system, making this a highly efficient platform for generating comparative libraries for biological screening.
Caption: Comparative one-pot synthesis of both scaffolds via iodine-catalyzed MCR.
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis[4][6]
This protocol provides a self-validating system for the parallel synthesis of both scaffolds, allowing for a direct comparison of yields and reaction kinetics. The causality behind this choice is its operational simplicity, mild room-temperature conditions, and the cost-effectiveness of the iodine catalyst[5].
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) in ethanol (5 mL).
-
Amine Addition: To the solution, add either 2-aminopyridine (1.0 mmol) for the synthesis of imidazo[1,2-a]pyridine derivatives or 2-aminopyrazine (1.0 mmol) for the imidazo[1,2-a]pyrazine series.
-
Isocyanide and Catalyst Introduction: Add tert-butyl isocyanide (1.2 mmol) followed by a catalytic amount of iodine (10 mol%).
-
Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine derivative.
Biological Activities and Therapeutic Potential: A Head-to-Head Battleground
Both scaffolds are titans in medicinal chemistry, exhibiting a vast spectrum of biological activities. The Imidazo[1,2-a]pyridine core is arguably more established, being present in marketed drugs like Zolpidem (a hypnotic) and Alpidem (an anxiolytic)[7][8]. Its derivatives have been extensively investigated for anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties[7][9][10].
The Imidazo[1,2-a]pyrazine scaffold, while perhaps less commercially exploited, is a powerhouse in its own right. It has demonstrated significant potential as an anticancer, antiviral (including potent inhibition of the SARS-CoV-2 main protease), antibacterial, and anti-inflammatory agent[4][5][11]. Some derivatives have also shown unique cardiotonic and muscle relaxant properties[12][13].
The most valuable insights, however, come from studies where both scaffolds are synthesized and tested against the same biological targets under identical conditions.
Case Study: Anticancer Activity
A 2023 study by Kumar et al. provides a direct comparison of the anticancer activities of libraries of both scaffolds synthesized using the iodine-catalyzed method described above[4]. The compounds were evaluated against a panel of four human cancer cell lines (Hep-2, HepG2, MCF-7, A375) and a normal cell line (Vero) to assess cytotoxicity.
The results were revealing. The study found that, as a general trend, the imidazo[1,2-a]pyridine derivatives exhibited more significant anticancer activities than their imidazo[1,2-a]pyrazine counterparts [4]. This suggests that the removal of the nitrogen atom at the 7th position enhances cytotoxic potential in this particular compound series[4].
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Representative Compounds (Data sourced from Kumar et al., 2023[4])
| Compound ID | Scaffold Type | Hep-2 | HepG2 | MCF-7 | A375 | Vero (Normal Cell) |
| 10g | Imidazo[1,2-a]pyrazine | 21 | 22 | 20 | 21 | >100 |
| 10m | Imidazo[1,2-a]pyrazine | 20 | 22 | 19 | 20 | >100 |
| 12b | Imidazo[1,2-a]pyridine | 11 | 13 | 11 | 11 | 91 |
| 12f | Imidazo[1,2-a]pyridine | 17 | 18 | 16 | 17 | >100 |
| 12i | Imidazo[1,2-a]pyridine | 15 | 17 | 14 | 15 | >100 |
| Doxorubicin | Standard Drug | 10 | 11 | 10 | 10 | 12 |
The superior performance of the imidazo[1,2-a]pyridine compound 12b is particularly noteworthy, with IC₅₀ values approaching that of the standard chemotherapeutic drug, Doxorubicin, across all tested cancer cell lines, while maintaining a reasonable selectivity window against the normal Vero cell line[4]. This experimental data provides a strong rationale for prioritizing the imidazo[1,2-a]pyridine scaffold when designing novel cytotoxic agents based on this specific pharmacophore.
Similarly, a 2016 study by Csefán et al. designed and synthesized a series of diarylamide and diarylurea derivatives containing both scaffolds to test their efficacy against the A375P human melanoma cell line[14]. Their findings also identified several imidazo[1,2-a]pyridine derivatives with exceptionally high potencies (IC₅₀ < 0.06 µM)[14].
Conclusion and Strategic Outlook
The head-to-head comparison of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine reveals a tale of two closely related, yet distinct, chemical entities.
-
Structural & Physicochemical: The extra nitrogen in the pyrazine ring lowers the scaffold's basicity and increases its polarity. This is a critical design consideration, affecting solubility, permeability, and pharmacokinetic profiles.
-
Synthesis: Both scaffolds are readily accessible through modern synthetic methods, including highly efficient one-pot multicomponent reactions that allow for parallel library synthesis, a key strategy for comparative drug discovery.
-
Biological Activity: While both scaffolds are exceptionally "privileged" with a wide range of biological activities, direct comparative studies in the anticancer domain suggest an advantage for the Imidazo[1,2-a]pyridine core. This is not a universal rule but a critical piece of experimental evidence that must inform scaffold selection. The choice is context-dependent; for instance, the unique muscle relaxant or potent anti-SARS-CoV-2 activity of certain imidazo[1,2-a]pyrazines makes that scaffold the logical choice for those specific therapeutic goals[5][12].
Final Recommendation: The decision between these two scaffolds should not be arbitrary. It must be a data-driven choice based on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. For programs targeting cancer, the current balance of evidence from direct comparative studies favors an initial exploration of the Imidazo[1,2-a]pyridine scaffold. However, the Imidazo[1,2-a]pyrazine scaffold remains an outstanding candidate for other indications and offers a distinct property profile that may be advantageous for overcoming specific ADME/Tox challenges. The most robust drug discovery programs will leverage parallel synthesis to build and screen libraries of both, allowing the biological data itself to dictate the most promising path forward.
References
-
Title: Imidazo[1,2-a]pyrazines Source: ResearchGate (Compilation of various studies) URL: [Link]
-
Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: PubMed Central URL: [Link]
-
Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations Source: TSI Journals URL: [Link]
-
Title: Imidazo[1,2-a]pyridine synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Advances URL: [Link]
-
Title: Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability Source: PubMed Central URL: [Link]
-
Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity Source: RSC Publishing URL: [Link]
-
Title: Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells Source: PubMed URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: PubMed URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties Source: ACS Publications URL: [Link]
-
Title: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL: [Link]
-
Title: Imidazo(1,2-a)pyrazine Source: PubChem - NIH URL: [Link]
-
Title: Imidazo(1,2-a)pyridine Source: PubChem - NIH URL: [Link]
-
Title: Physicochemical properties of imidazo-pyridine protic ionic liquids Source: RSC Publishing URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]pyridines: a decade update Source: RSC Publishing URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) Source: ResearchGate URL: [Link]
-
Title: Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives Source: SciRP.org URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: Bentham Science URL: [Link]
-
Title: Physicochemical properties of imidazo-pyridine protic ionic liquids Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]
Sources
- 1. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Imidazo[1,2-a]pyrazine-based Compounds: A Comparative Guide for Drug Discovery Professionals
The Imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly kinases. This guide provides an in-depth technical evaluation of the selectivity of a representative Imidazo[1,2-a]pyrazine derivative, focusing on its activity as an ENPP1 inhibitor. We will compare its performance against other known ENPP1 inhibitors and provide detailed experimental protocols to enable researchers to conduct their own assessments.
Introduction to Imidazo[1,2-a]pyrazines and ENPP1 Inhibition
Imidazo[1,2-a]pyrazine derivatives are a class of nitrogen-fused heterocyclic compounds that have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Their rigid, planar structure and synthetic tractability make them ideal scaffolds for the design of potent and selective enzyme inhibitors.
One promising target for this class of compounds is Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. By hydrolyzing the second messenger cGAMP (cyclic GMP-AMP), ENPP1 dampens the anti-tumor immune response.[1] Therefore, selective inhibition of ENPP1 is a compelling strategy for cancer immunotherapy, aiming to restore STING-mediated anti-tumor immunity.[2][3]
This guide will focus on a recently identified, highly potent and selective Imidazo[1,2-a]pyrazine-based ENPP1 inhibitor, herein referred to as Compound 7 , as a case study to illustrate the evaluation of selectivity.[4] While the broader class of compounds is often functionalized at various positions, the core Imidazo[1,2-a]pyrazine structure is key to its inhibitory activity.
The ENPP1-cGAS-STING Signaling Pathway
To understand the significance of ENPP1 inhibition, it is crucial to visualize its role in the cGAS-STING pathway. The following diagram illustrates this signaling cascade and the point of intervention for ENPP1 inhibitors.
Caption: The cGAS-STING pathway and the role of ENPP1.
Comparative Selectivity Profile
A critical aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects and potential toxicity. The selectivity of Compound 7 was evaluated against the closely related ectonucleotidases ENPP2 and ENPP3. For a broader context, we are including data for other known non-imidazo[1,2-a]pyrazine ENPP1 inhibitors, STF-1623 and OC-1 .
| Compound | Target | IC50 / Ki | Selectivity vs. ENPP3 | Reference |
| Compound 7 (Imidazo[1,2-a]pyrazine) | ENPP1 | 5.70 nM (IC50) | Weak inhibition of ENPP2 and ENPP3 | [4] |
| STF-1623 | ENPP1 | 0.6 nM (IC50) | >1000-fold (IC50 = 800 nM) | [5][6] |
| OC-1 | ENPP1 | < 10 nM (Ki) | >3000-fold (IC50 > 30 µM vs 15 PDEs) | [7] |
Analysis of Selectivity:
-
Compound 7 demonstrates high potency for ENPP1 with an IC50 in the low nanomolar range. While a broad kinase panel screening data for this specific compound is not publicly available, the initial report indicates weak inhibition against ENPP2 and ENPP3, suggesting a favorable selectivity profile within its immediate enzyme family.[4]
-
STF-1623 exhibits exceptional potency and selectivity, with over a 1000-fold difference in inhibitory activity between ENPP1 and ENPP3.[5]
-
OC-1 also shows high potency and selectivity, with no significant inhibition of 15 other phosphodiesterases at concentrations up to 30 µM.[7]
The data suggests that while the Imidazo[1,2-a]pyrazine scaffold can be optimized for high potency and selectivity, other chemical scaffolds also yield highly selective ENPP1 inhibitors. The choice of scaffold will likely depend on other drug-like properties such as pharmacokinetics and oral bioavailability.
Experimental Protocols for Selectivity Evaluation
To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated assays are essential. Below are detailed protocols for a biochemical and a cell-based assay to evaluate ENPP1 inhibition.
Biochemical ENPP1 Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available high-throughput screening (HTS) assays and is designed to measure the enzymatic activity of ENPP1 by detecting the production of AMP/GMP from ATP or cGAMP.[8][9]
Principle: The assay quantifies the amount of AMP/GMP produced by ENPP1. The detection is based on a competitive immunoassay where enzymatically generated AMP/GMP displaces a fluorescently labeled tracer from a specific antibody, leading to a change in fluorescence polarization.
Workflow Diagram:
Caption: Workflow for the ENPP1 biochemical inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the ENPP1 enzyme solution in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.01% Brij-35, pH 7.5). The final enzyme concentration should be in the low picomolar range (e.g., 100 pM), to be determined empirically.[9]
-
Prepare the substrate solution (ATP or cGAMP) in assay buffer. A typical concentration is 10 µM.[8]
-
Prepare serial dilutions of the Imidazo[1,2-a]pyrazine test compound and control inhibitors in DMSO, followed by a dilution in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the ENPP1 enzyme solution to each well.
-
Initiate the reaction by adding the substrate solution. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at 37°C for a fixed time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
Detection:
-
Stop the reaction by adding the detection reagent, which contains an AMP/GMP-specific antibody and a fluorescent tracer. Some protocols may include a stop reagent like EDTA before adding the detection mix.[8]
-
Incubate the plate at room temperature for 60 minutes to allow the antibody-tracer binding to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based STING Activation Assay
This protocol assesses the ability of an ENPP1 inhibitor to potentiate cGAMP-mediated STING activation in a cellular context.[10][11]
Principle: In cells expressing the cGAS-STING pathway, inhibition of ENPP1 will lead to an accumulation of extracellular cGAMP, resulting in enhanced STING activation. This can be measured by quantifying the expression of downstream STING targets, such as IFN-β.
Workflow Diagram:
Caption: Workflow for the cell-based STING activation assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line known to have a functional cGAS-STING pathway (e.g., human THP-1 monocytes or mouse embryonic fibroblasts).
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Imidazo[1,2-a]pyrazine test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
(Optional but recommended) Add a low concentration of exogenous cGAMP to ensure substrate availability for ENPP1.
-
Incubate the cells for a suitable period (e.g., 6 to 24 hours) to allow for STING pathway activation and downstream gene expression.
-
-
Readout:
-
IFN-β Protein Measurement (ELISA):
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of secreted IFN-β using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
IFN-β mRNA Measurement (RT-qPCR):
-
Wash the cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative expression of the IFN-β gene (and other STING-responsive genes like CXCL10) using qPCR with specific primers, normalizing to a housekeeping gene.[4]
-
-
-
Data Analysis:
-
For both ELISA and RT-qPCR, calculate the fold-change in IFN-β production or expression in compound-treated cells compared to vehicle-treated controls.
-
Plot the fold-change against the compound concentration to determine the EC50 (the concentration that gives half-maximal activation).
-
Conclusion and Future Directions
The Imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of potent and selective enzyme inhibitors. As exemplified by the ENPP1 inhibitor Compound 7 , careful optimization of this scaffold can lead to compounds with desirable activity profiles. However, a thorough evaluation of selectivity against a broad panel of kinases and other potential off-targets is crucial to fully characterize these compounds and predict their potential for clinical success. The provided protocols offer a robust framework for researchers to conduct these critical evaluations.
Future work should focus on obtaining comprehensive selectivity data for promising Imidazo[1,2-a]pyrazine-based inhibitors and correlating this with their in vivo efficacy and safety profiles. Such studies will be instrumental in advancing this important class of compounds towards clinical applications.
References
-
Insilico Medicine. (2025). Oral ENPP1 Inhibitor as Next Generation STING Modulator for Solid Tumors. Nature Communications. [Video]. YouTube. Available at: [Link]
-
Khan, M. T. H. & Ali, H. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192. Available at: [Link]
-
Zhang, Y., et al. (2025). JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer. Journal of Experimental & Clinical Cancer Research, 44(1), 1-19. Available at: [Link]
-
Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Vila, A., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. STAR Protocols, 3(2), 101384. Available at: [Link]
-
Carozza, J. A., et al. (2020). Structure-aided development of small-molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e6. Available at: [Link]
-
Wang, S., et al. (2025). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. Cancer Cell. Available at: [Link]
-
Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. bioRxiv. Available at: [Link]
-
Zhu, Q., et al. (2022). Protocol for detection of cGAMP-induced STING oligomerization in cultured cells. STAR Protocols, 3(3), 101569. Available at: [Link]
-
BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. Retrieved from [Link]
-
Li, L., et al. (2022). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. Proceedings of the National Academy of Sciences, 119(22), e2202888119. Available at: [Link]
-
Carozza, J. A., et al. (2020). ENPP1 reduces tumor immune infiltration. ResearchGate. Available at: [Link]
-
Kumar, M., et al. (2025). Targeting ENPP1 for Cancer Immunotherapy: Development of an HTS Method Using the Transcreener® AMP2/GMP2 Assay. SLAS Discovery. Available at: [Link]
-
van den Hurk, R., et al. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry. Available at: [Link]
-
Li, L., et al. (2022). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. ResearchGate. Available at: [Link]
-
Li, Y., & Chen, Z. J. (2018). Methods of Assessing STING Activation and Trafficking. Methods in Enzymology, 606, 205-223. Available at: [Link]
-
Klink, T. A., et al. (2021). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. SLAS Discovery, 26(4), 526-534. Available at: [Link]
-
Wang, S., et al. (2025). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. National Institutes of Health. Available at: [Link]
-
Cui, J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4786. Available at: [Link]
-
Vila, A., et al. (2022). Protocol to induce and assess cGAS-STING pathway activation in vitro. ResearchGate. Available at: [Link]
-
Oncoceutics. (2023). A novel orally bioavailable small molecular ENPP1 inhibitor (OC-1) for cancer immunotherapy. ASCO Publications. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
ICE Bioscience. (2024). Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development. Retrieved from [Link]
-
Patsnap. (2025). What ENPP1 inhibitors are in clinical trials currently?. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Targeting ENPP1 for Cancer Immunotherapy: Development of an HTS Method Using the Transcreener® AMP2/GMP2 Assay. Retrieved from [Link]
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
